Product packaging for Spiraprilat(Cat. No.:CAS No. 83602-05-5)

Spiraprilat

Cat. No.: B1681079
CAS No.: 83602-05-5
M. Wt: 438.6 g/mol
InChI Key: FMMDBLMCSDRUPA-BPUTZDHNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiraprilat is an azaspiro compound that is spirapril in which the ethyl ester group has been hydrolysed to the corresponding carboxylic acid group. It is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a drug metabolite. It is an azaspiro compound, a dicarboxylic acid, a dipeptide, a dithioketal, a pyrrolidinecarboxylic acid, a secondary amino compound and a tertiary carboxamide.
RN given refers to (8S-(7(R*(R*)),8R*))-isomer
See also: Spirapril (active moiety of);  Spirapril Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O5S2 B1681079 Spiraprilat CAS No. 83602-05-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83602-05-5

Molecular Formula

C20H26N2O5S2

Molecular Weight

438.6 g/mol

IUPAC Name

(8S)-7-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C20H26N2O5S2/c1-13(21-15(18(24)25)8-7-14-5-3-2-4-6-14)17(23)22-12-20(28-9-10-29-20)11-16(22)19(26)27/h2-6,13,15-16,21H,7-12H2,1H3,(H,24,25)(H,26,27)/t13-,15-,16-/m0/s1

InChI Key

FMMDBLMCSDRUPA-BPUTZDHNSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2(C[C@H]1C(=O)O)SCCS2)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O

Appearance

Solid powder

Other CAS No.

83602-05-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Spiraprilat;  SCH-33861;  SCH 33861;  SCH33861;  Spiraprilate; 

Origin of Product

United States

Foundational & Exploratory

Spiraprilat's Core Mechanism of Action in Attenuating Cardiovascular Remodeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular remodeling, a key pathophysiological process in the development and progression of heart failure, involves complex cellular and molecular alterations within the myocardium. Spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril, plays a crucial role in mitigating these detrimental changes. This technical guide delineates the core mechanism of action of this compound in cardiovascular remodeling, focusing on its interaction with key signaling pathways. By inhibiting ACE, this compound effectively reduces the production of angiotensin II, a potent mediator of cardiac fibrosis and hypertrophy. This guide provides a comprehensive overview of the downstream effects of this inhibition on the Transforming Growth Factor-beta (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling cascades. Detailed experimental protocols and quantitative data from relevant studies are presented to provide a thorough understanding of this compound's therapeutic potential in combating adverse cardiac remodeling.

Introduction: The Challenge of Cardiovascular Remodeling

Cardiovascular remodeling refers to the alterations in the size, shape, structure, and function of the heart in response to cardiac injury or stress, such as myocardial infarction, hypertension, or valvular disease. Initially an adaptive response, prolonged remodeling becomes maladaptive, leading to progressive cardiac dysfunction and heart failure. Key features of this process include cardiomyocyte hypertrophy, fibroblast proliferation, and excessive deposition of extracellular matrix (ECM) proteins, resulting in cardiac fibrosis.

The renin-angiotensin-aldosterone system (RAAS) is a cornerstone in the pathophysiology of cardiovascular remodeling. Angiotensin II (Ang II), the primary effector of the RAAS, promotes vasoconstriction, inflammation, and fibrosis, thereby driving the remodeling process. Angiotensin-converting enzyme (ACE) inhibitors, such as spirapril and its active form this compound, are a critical class of therapeutic agents that counteract these effects.

Primary Mechanism of Action: ACE Inhibition

This compound's fundamental mechanism of action is the competitive inhibition of ACE, a dipeptidyl carboxypeptidase that converts angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II. By blocking this conversion, this compound reduces the circulating and local tissue levels of Ang II, thereby mitigating its downstream pathological effects on the cardiovascular system.

Modulation of Key Signaling Pathways

The beneficial effects of this compound on cardiovascular remodeling extend beyond simple hemodynamic changes. By reducing Ang II levels, this compound modulates critical intracellular signaling pathways that govern cellular growth, proliferation, and ECM synthesis.

The TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major driver of cardiac fibrosis. Ang II is a known inducer of TGF-β1 expression in cardiac cells.[1]

  • Mechanism of Activation: Upon Ang II stimulation, TGF-β1 is released and binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.

  • Nuclear Translocation and Gene Transcription: Phosphorylated Smad2/3 form a complex with the common mediator Smad4. This complex translocates to the nucleus and acts as a transcription factor, promoting the expression of pro-fibrotic genes, including those for collagen type I and type III.

  • This compound's Intervention: By reducing Ang II levels, this compound indirectly suppresses the activation of the TGF-β/Smad pathway, leading to decreased collagen synthesis and reduced cardiac fibrosis. While direct studies on this compound are limited, studies on other ACE inhibitors have demonstrated their ability to decrease TGF-β expression and Smad2 phosphorylation in the heart.

TGF_beta_Smad_Pathway cluster_RAAS RAAS cluster_TGF_beta TGF-β Signaling cluster_cellular_effect Cellular Effect Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II TGFb TGF-β1 AngII->TGFb Induces Expression ACE->AngII This compound This compound This compound->ACE TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Pro-fibrotic Gene Expression (e.g., Collagen I, III) Smad_complex->Gene_expression Promotes Transcription Fibrosis Cardiac Fibrosis Gene_expression->Fibrosis

Caption: this compound inhibits ACE, reducing Angiotensin II and subsequently TGF-β1-mediated Smad signaling, leading to decreased cardiac fibrosis.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, are crucial in mediating cardiomyocyte hypertrophy and fibroblast proliferation.

  • Mechanism of Activation: Ang II, through its AT1 receptor, can activate several MAPK pathways, including ERK1/2 and p38-MAPK. This activation occurs through a series of phosphorylation events involving upstream kinases.

  • Cellular Effects: Activated ERK1/2 and p38-MAPK phosphorylate downstream transcription factors that promote protein synthesis and cell growth in cardiomyocytes, leading to hypertrophy. In cardiac fibroblasts, these pathways stimulate proliferation and migration.

  • This compound's Intervention: By reducing Ang II levels, this compound attenuates the activation of the MAPK/ERK and p38-MAPK pathways. Studies on other ACE inhibitors have shown their ability to inhibit Ang II-induced phosphorylation of ERK1/2 and p38-MAPK in cardiac fibroblasts.[2] This inhibition contributes to the anti-hypertrophic and anti-proliferative effects of this compound.

MAPK_ERK_Pathway cluster_RAAS RAAS cluster_MAPK MAPK/ERK Signaling cluster_cellular_effects Cellular Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R This compound This compound ACE ACE This compound->ACE ACE->AngII AngI Angiotensin I AngI->ACE Upstream_Kinases Upstream Kinases (e.g., Raf, MEK) AT1R->Upstream_Kinases ERK12 ERK1/2 Upstream_Kinases->ERK12 Phosphorylates p38 p38 MAPK Upstream_Kinases->p38 Phosphorylates pERK12 p-ERK1/2 Nucleus Nucleus pERK12->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-fos, c-jun) pERK12->Transcription_Factors Activates pp38 p-p38 MAPK pp38->Nucleus Translocates to pp38->Transcription_Factors Activates Hypertrophy Cardiomyocyte Hypertrophy Transcription_Factors->Hypertrophy Proliferation Fibroblast Proliferation Transcription_Factors->Proliferation

Caption: this compound, by reducing Angiotensin II, inhibits the MAPK/ERK and p38 MAPK signaling pathways, thus attenuating cardiomyocyte hypertrophy and fibroblast proliferation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of ACE inhibitors on markers of cardiovascular remodeling. While data specific to this compound is limited, these findings from other ACE inhibitors provide a strong indication of its expected efficacy.

Table 1: Effect of ACE Inhibitors on Cardiac Fibrosis Markers

ParameterAnimal ModelTreatmentDurationResult
Left Ventricular Collagen Volume FractionAng II-induced hypertensive ratsCaptopril4 weeks 28% vs. Ang II alone
Perivascular Collagen AreaAng II-induced hypertensive ratsCaptopril4 weeks 35% vs. Ang II alone
Pro-α1(III) Collagen mRNA ExpressionAged Spontaneously Hypertensive Rats (SHR) with Heart FailureCaptopril-Prevented increase associated with heart failure
TGF-β1 mRNA ExpressionAged SHR with Heart FailureCaptopril-Prevented increase and lowered levels by 50% in established heart failure[1]

Table 2: Effect of ACE Inhibitors on Signaling Pathway Components

ParameterCell/Tissue TypeTreatmentResult
Phosphorylated Smad2 (p-Smad2)Rat Left Ventricle (Ang II-induced hypertension)Captopril 81% vs. Ang II alone
Phosphorylated ERK1/2 (p-ERK1/2)Neonatal Rat Cardiac FibroblastsMoexiprilat, EnalaprilatComplete inhibition of Ang II-induced phosphorylation[2]
Phosphorylated p38-MAPK (p-p38-MAPK)Neonatal Rat Cardiac FibroblastsMoexiprilat, EnalaprilatComplete inhibition of Ang II-induced phosphorylation[2]
Phosphorylated STAT3 (p-STAT3)Neonatal Rat Cardiac FibroblastsMoexiprilat, EnalaprilatComplete inhibition of Ang II-induced phosphorylation[2]

Experimental Protocols

The following are representative protocols for key experiments used to investigate the effects of ACE inhibitors on cardiovascular remodeling.

Animal Model: Myocardial Infarction in Rats

A commonly used model to study post-infarction remodeling involves the ligation of the left anterior descending (LAD) coronary artery in rats.

  • Procedure:

    • Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Intubate the trachea and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the LAD coronary artery with a suture (e.g., 6-0 silk) to induce myocardial infarction.

    • Close the chest in layers and allow the animal to recover.

    • Administer this compound (or vehicle control) daily via oral gavage or in drinking water at a specified dose (e.g., 1-10 mg/kg/day) for a designated period (e.g., 4-8 weeks).

  • Endpoint Analysis:

    • Echocardiography to assess cardiac function and dimensions.

    • Histological analysis of heart sections (e.g., Masson's trichrome staining) to quantify fibrosis.

    • Molecular analysis of cardiac tissue (Western blotting, RT-PCR).

Experimental_Workflow_MI cluster_animal_model Animal Model Preparation cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis Anesthesia Anesthesia (Wistar Rats) Surgery LAD Coronary Artery Ligation Anesthesia->Surgery Recovery Post-operative Recovery Surgery->Recovery Treatment_group This compound Treatment (e.g., 1-10 mg/kg/day) Recovery->Treatment_group Control_group Vehicle Control Recovery->Control_group Duration Treatment Duration (e.g., 4-8 weeks) Treatment_group->Duration Control_group->Duration Echocardiography Echocardiography Duration->Echocardiography Histology Histology (Fibrosis Quantification) Duration->Histology Molecular_Analysis Molecular Analysis (Western Blot, RT-PCR) Duration->Molecular_Analysis

Caption: Experimental workflow for studying the effects of this compound in a rat model of myocardial infarction.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to quantify the levels of specific proteins and their phosphorylation status in cardiac tissue lysates.

  • Protocol:

    • Homogenize frozen cardiac tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is employed to measure the mRNA levels of genes involved in fibrosis.

  • Protocol:

    • Extract total RNA from cardiac tissue using a suitable kit (e.g., TRIzol).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for targets such as Collagen type I (COL1A1), Collagen type III (COL3A1), and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound exerts its beneficial effects on cardiovascular remodeling primarily through the inhibition of angiotensin-converting enzyme, leading to a reduction in angiotensin II levels. This, in turn, downregulates the pro-fibrotic and pro-hypertrophic signaling pathways, notably the TGF-β/Smad and MAPK/ERK cascades. The presented data and experimental methodologies provide a framework for understanding and further investigating the molecular mechanisms underlying the cardioprotective effects of this compound. While more research specifically focused on this compound's direct molecular interactions is warranted, the evidence from the broader class of ACE inhibitors strongly supports its role as a potent agent in mitigating the pathological processes of cardiovascular remodeling. This makes this compound a valuable therapeutic tool for researchers and clinicians in the fight against heart failure.

References

The Effects of Spiraprilat on Endothelial Function: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Endothelial dysfunction is a key initiating event in the pathogenesis of cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased expression of inflammatory markers, and an imbalance in vasoactive substances. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of cardiovascular therapy, and their benefits extend beyond blood pressure control to direct improvements in endothelial health. This technical guide provides an in-depth review of the research on spiraprilat, the active metabolite of the ACE inhibitor spirapril, and its effects on endothelial function. While direct quantitative data for this compound on specific endothelial markers is limited in publicly available literature, this guide synthesizes the well-established class effects of ACE inhibitors and available hemodynamic data for this compound to provide a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the core signaling pathways, presents available quantitative data, and outlines detailed experimental protocols for future research.

Introduction: Endothelial Function and ACE Inhibition

The vascular endothelium is a critical regulator of vascular homeostasis. It releases various substances, such as nitric oxide (NO) and prostacyclin, that mediate vasodilation, inhibit platelet aggregation, prevent leukocyte adhesion, and suppress smooth muscle cell proliferation[1]. A state of endothelial dysfunction, characterized by impaired NO bioavailability, is considered a primary step in the development of atherosclerosis and other cardiovascular pathologies[2].

The Renin-Angiotensin-Aldosterone System (RAAS) is a central player in blood pressure regulation and vascular health. Its primary effector, Angiotensin II (Ang II), is a potent vasoconstrictor and promotes inflammation, oxidative stress, and fibrosis, thereby contributing to endothelial dysfunction. Angiotensin-converting enzyme (ACE) is the key enzyme that converts Angiotensin I to the active Ang II.

Spirapril is a prodrug that is hydrolyzed in the body to its active di-acid metabolite, this compound[3][4]. This compound is a non-sulfhydryl ACE inhibitor that competitively blocks the conversion of Angiotensin I to Angiotensin II, leading to vasodilation and a reduction in the deleterious effects of Ang II[3]. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator that stimulates NO release from endothelial cells. By inhibiting ACE, this compound increases the local concentration of bradykinin, further enhancing endothelial function.

Core Signaling Pathway of this compound on Endothelial Cells

The primary mechanism by which this compound improves endothelial function is twofold: reducing Angiotensin II production and preventing bradykinin degradation.

  • Inhibition of Angiotensin II Production: this compound binds to ACE, preventing the formation of Ang II. This reduces Ang II-mediated effects such as vasoconstriction, inflammation, and the production of reactive oxygen species (ROS) by NADPH oxidase in endothelial cells.

  • Potentiation of Bradykinin: ACE (also known as kininase II) degrades bradykinin. This compound's inhibition of ACE leads to an accumulation of bradykinin in the vascular wall. Bradykinin binds to its B2 receptors on endothelial cells, triggering a cascade that leads to the activation of endothelial nitric oxide synthase (eNOS) and the production of NO[5][6][7]. This bradykinin-mediated pathway is a crucial component of the beneficial endothelial effects of ACE inhibitors.

The increased NO bioavailability leads to smooth muscle relaxation (vasodilation), anti-inflammatory effects, and anti-thrombotic actions.

G cluster_ace_inhibition ACE Inhibition by this compound cluster_bradykinin Bradykinin Potentiation Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (by Renin) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (by ACE) AT1R AT1 Receptor AngiotensinII->AT1R Activates ACE ACE This compound This compound This compound->ACE Inhibits Renin Renin EndothelialDysfunction Endothelial Dysfunction (Vasoconstriction, Inflammation, Oxidative Stress) AT1R->EndothelialDysfunction Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments (by ACE) B2Receptor B2 Receptor Bradykinin->B2Receptor Activates eNOS_activation eNOS Activation B2Receptor->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production EndothelialFunction Improved Endothelial Function (Vasodilation, Anti-inflammatory) NO_production->EndothelialFunction ACE_brady ACE (Kininase II) Spiraprilat_brady This compound Spiraprilat_brady->ACE_brady Inhibits G start Culture HUVECs to Confluence pretreat Pre-treat with this compound (0.1, 1, 10 µM) or Vehicle for 24 hours start->pretreat stimulate Stimulate with Bradykinin (1 µM) or leave unstimulated pretreat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay (Measure Nitrite Levels) collect->griess analyze Analyze Data & Compare Groups griess->analyze

References

Spiraprilat Inhibition Kinetics and Binding Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition kinetics and binding assays related to spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, spirapril. This document details quantitative data, experimental protocols, and relevant signaling pathways to support research and development in cardiovascular pharmacology.

Introduction to this compound

Spirapril is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, this compound.[1][2] As a potent inhibitor of angiotensin-converting enzyme (ACE), this compound plays a crucial role in the management of hypertension and heart failure.[1] Its therapeutic effects are primarily achieved by blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[3] This guide focuses on the biochemical and biophysical characterization of this compound's interaction with ACE.

Quantitative Inhibition and Binding Data

The inhibitory potency of this compound against ACE has been determined through various in vitro assays. The most commonly reported value is the half-maximal inhibitory concentration (IC50). While specific kinetic constants such as the inhibition constant (Ki) and association/dissociation rates (kon/koff) for this compound are not widely available in publicly accessible literature, data for other ACE inhibitors are provided for comparative context.

ParameterValueCompoundNotes
IC50 0.8 nMThis compoundRepresents the concentration of this compound required to inhibit 50% of ACE activity in vitro.[4]
Ki Not availableThis compoundThe inhibition constant for this compound is not readily found in the reviewed literature.
Ki ~0.06 nMEnalaprilatFor comparison, enalaprilat, another active ACE inhibitor, demonstrates potent inhibition.[5]
Ki ~0.3 nMCaptoprilCaptopril is another well-characterized ACE inhibitor.[5]
kon (Association Rate) Not availableThis compoundThe rate of binding of this compound to ACE has not been publicly documented.
koff (Dissociation Rate) Not availableThis compoundThe rate of dissociation of this compound from ACE has not been publicly documented.

Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is central to the regulation of blood pressure and fluid balance. By inhibiting ACE, this compound prevents the formation of angiotensin II, leading to a cascade of downstream effects that result in vasodilation and reduced aldosterone secretion.

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II This compound This compound This compound->ACE Inhibition AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Sodium and Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition kinetics and binding of this compound to ACE.

ACE Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the IC50 value of this compound by measuring the enzymatic activity of ACE.

ACE_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL) - this compound dilutions - Assay Buffer start->prep_reagents incubation Incubate ACE with varying concentrations of this compound prep_reagents->incubation add_substrate Add ACE substrate (HHL) to initiate reaction incubation->add_substrate reaction Incubate at 37°C to allow for enzymatic conversion add_substrate->reaction stop_reaction Stop reaction with quenching agent (e.g., HCl) reaction->stop_reaction measure_absorbance Measure absorbance of product (Hippuric Acid) at 228 nm stop_reaction->measure_absorbance calculate_ic50 Calculate % inhibition and determine IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a spectrophotometric ACE inhibition assay.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • This compound

  • Assay Buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)

  • Quenching solution (e.g., 1 M HCl)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a stock solution of ACE in the assay buffer.

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a reaction tube or microplate well, pre-incubate the ACE solution with each dilution of this compound for a specified time (e.g., 15 minutes) at 37°C. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding the HHL substrate to each tube/well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Measure the absorbance of the resulting hippuric acid at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each this compound concentration relative to the control.

  • Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay

This protocol outlines a method to study the binding of a radiolabeled ligand to ACE in the presence of this compound to determine its binding affinity.

Radioligand_Binding_Workflow start Start prep_membranes Prepare ACE-containing membranes (e.g., from lung tissue homogenate) start->prep_membranes incubation Incubate membranes with a fixed concentration of radiolabeled ACE inhibitor (e.g., [3H]-captopril) and varying concentrations of This compound prep_membranes->incubation equilibrium Allow to reach binding equilibrium incubation->equilibrium filtration Separate bound from free radioligand by rapid vacuum filtration equilibrium->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation data_analysis Analyze data to determine the Ki of this compound scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Materials:

  • Source of ACE (e.g., purified enzyme or membrane preparation from lung tissue)

  • Radiolabeled ACE inhibitor (e.g., [3H]-captopril or a custom-synthesized radiolabeled this compound analog)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare membrane homogenates from a tissue known to express high levels of ACE (e.g., lung).

  • In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ACE inhibitor and varying concentrations of unlabeled this compound.

  • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ACE inhibitor).

  • Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the competition binding data using non-linear regression to determine the IC50 of this compound.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a potent inhibitor of angiotensin-converting enzyme with a low nanomolar IC50 value. Its mechanism of action through the renin-angiotensin-aldosterone system is well-established. This guide provides foundational quantitative data and detailed experimental protocols to facilitate further research into the inhibition kinetics and binding properties of this compound. The provided methodologies can be adapted to investigate the binding characteristics of novel ACE inhibitors and to further elucidate the downstream effects of ACE inhibition in various physiological and pathological contexts. Further studies are warranted to determine the specific kinetic parameters (Ki, kon, koff) for this compound to provide a more complete understanding of its interaction with ACE.

References

Spiraprilat Stability: A Technical Overview of Potential Degradation Pathways and Analytical Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiraprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril, is the primary entity responsible for the therapeutic effect of the drug. Ensuring the stability of this compound in pharmaceutical formulations is critical for its safety and efficacy. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, drawing upon the known stability profiles of structurally related ACE inhibitors. It outlines key experimental protocols for conducting stability studies and discusses analytical methodologies for the identification and quantification of potential degradation products. While specific stability data for this compound is limited in publicly available literature, this guide serves as a foundational resource for researchers and formulation scientists by proposing likely degradation mechanisms and providing a framework for robust stability-indicating method development.

Introduction

Spirapril is a prodrug that is hydrolyzed in vivo to its active form, this compound.[1][2] As an ACE inhibitor, this compound plays a crucial role in the management of hypertension. The chemical structure of this compound, featuring a dicarboxylic acid and a peptide-like backbone, presents several potential sites for chemical degradation. Understanding the stability of this compound under various environmental conditions is paramount for the development of stable and effective pharmaceutical products. This document synthesizes the available information on the stability of analogous ACE inhibitors to predict the potential degradation pathways of this compound and to provide guidance on the design of comprehensive stability studies.

Potential Degradation Pathways of this compound

Based on the chemical structure of this compound and the degradation patterns observed in other dicarboxylate ACE inhibitors such as enalaprilat and quinaprilat, the following degradation pathways are considered most likely.[3][4]

Hydrolysis

The amide bond within the this compound molecule is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of the molecule into two smaller fragments.

Intramolecular Cyclization (Diketopiperazine Formation)

A common degradation pathway for dipeptide-like structures, including many ACE inhibitors, is intramolecular cyclization to form a diketopiperazine derivative.[4][5] This non-enzymatic reaction is often favored at neutral to slightly alkaline pH and can be influenced by temperature. For this compound, this would involve the condensation of the two amino acid-like residues.

Oxidation

While this compound does not contain a sulfhydryl group like captopril, other parts of the molecule could be susceptible to oxidation.[6] The tertiary amine and the thioether linkages in the spiro-dithiolane ring could potentially be oxidized under oxidative stress conditions, leading to the formation of N-oxides or sulfoxides, respectively.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules. Studies on enalapril have shown that photodegradation can occur, leading to various degradation products.[3] The aromatic ring and carbonyl groups in this compound could absorb light energy, initiating photochemical reactions.

The proposed degradation pathways are visualized in the following diagram:

G This compound This compound Hydrolysis_Products Hydrolysis Products (Cleavage of amide bond) This compound->Hydrolysis_Products Acid/Base Diketopiperazine Diketopiperazine Derivative (Intramolecular cyclization) This compound->Diketopiperazine Heat/pH Oxidation_Products Oxidation Products (e.g., N-oxide, Sulfoxide) This compound->Oxidation_Products Oxidizing agents Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV)

Proposed Degradation Pathways of this compound.

Experimental Protocols for Stability Studies

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the drug substance to stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies:

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Neutral Neutral Hydrolysis (e.g., Water, 60°C) Neutral->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Oxidative->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photolytic Photolytic Stress (e.g., ICH Q1B options) Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS For unknown peaks Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Deg_Pathway Elucidation of Degradation Pathway LCMS->Deg_Pathway Method_Validation Validation of Analytical Method Mass_Balance->Method_Validation Drug_Substance This compound Drug Substance/Product Drug_Substance->Acid Expose to stress Drug_Substance->Base Expose to stress Drug_Substance->Neutral Expose to stress Drug_Substance->Oxidative Expose to stress Drug_Substance->Thermal Expose to stress Drug_Substance->Photolytic Expose to stress

Workflow for Forced Degradation Studies.
Methodologies for Stress Testing

Stress ConditionTypical Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60-80°C. Collect samples at various time points.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60-80°C. Collect samples at various time points.
Neutral Hydrolysis Dissolve this compound in water and heat at 60-80°C. Collect samples at various time points.
Oxidative Degradation Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature.
Thermal Degradation Expose solid this compound to dry heat (e.g., 80-100°C).
Photostability Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Note: The specific conditions (temperature, duration, reagent concentration) should be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common technique for the analysis of ACE inhibitors and their degradation products.[7][8]

Table 1: Generic Starting Conditions for HPLC Method Development for this compound

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection, typically in the range of 210-220 nm, where the peptide bond absorbs.
Column Temperature 25-40°C
Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and structural elucidation of unknown degradation products, LC-MS is an indispensable tool. It provides molecular weight and fragmentation data, which are essential for characterizing the chemical structures of the impurities.

Data Presentation and Interpretation

All quantitative data from stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 2: Example of a Data Summary Table for this compound Forced Degradation Studies

Stress ConditionDurationThis compound Assay (%)% DegradationNumber of Degradation ProductsMajor Degradation Product (RT, min)% of Major Degradant
0.1 M HCl, 60°C24 h85.214.834.58.1
0.1 M NaOH, 60°C8 h79.520.526.215.3
3% H₂O₂, RT48 h92.17.918.15.5
80°C, solid7 days98.51.516.21.2
PhotostabilityICH Q1B95.84.229.32.8

Note: This table presents hypothetical data for illustrative purposes.

Conclusion

While specific experimental data on the stability of this compound is not extensively available in the public domain, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of analogous ACE inhibitors. The primary anticipated degradation routes include hydrolysis, intramolecular cyclization to a diketopiperazine, oxidation, and photodegradation. A robust stability testing program, employing forced degradation studies and a validated stability-indicating HPLC method, is essential for the development of stable pharmaceutical formulations of spirapril. The methodologies and frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute such studies, ultimately ensuring the quality, safety, and efficacy of this compound-containing products.

References

Synthesis and purification of spiraprilat for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Spiraprilat for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the active diacid metabolite of the prodrug spirapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] Its role in the Renin-Angiotensin-Aldosterone System (RAAS) makes it a subject of significant interest for cardiovascular research and antihypertensive drug development.[4][5][6] This technical guide provides a comprehensive overview of the synthesis and purification of this compound for research applications. It includes detailed experimental protocols derived from established literature, quantitative data summaries, and visual diagrams of the synthetic workflow and its relevant biological pathway.

Introduction to this compound

Spirapril is an ACE inhibitor used for the treatment of hypertension.[4][5] It functions as a prodrug, which is metabolically hydrolyzed in the liver to its active form, this compound.[1][4][7] this compound is a dicarboxylic acid that exhibits high affinity and specificity for ACE.[2] By inhibiting this enzyme, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][4][6] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][5][8] The synthesis of high-purity this compound is essential for preclinical research, mechanism of action studies, and the development of new therapeutic agents.

Synthesis of this compound

The most common and well-documented laboratory synthesis of this compound involves a multi-step process that first yields the prodrug spirapril, followed by a final hydrolysis step. The route developed by Schering-Plough Corporation provides a reliable framework for this synthesis.[7][9][10]

Overall Synthetic Scheme

The synthesis can be logically divided into two main stages:

  • Formation of Spirapril : This involves the coupling of two key intermediates: (S,S,S)-N-(1-ethoxycarbonyl-3-phenylpropyl)-alanyl-thio-proline and 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.

  • Hydrolysis to this compound : The ethyl ester of spirapril is hydrolyzed to the corresponding carboxylic acid to yield the active drug, this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (L-Alanine, Phenylbutyric acid derivative, Azaspiro nonane derivative) Step1 Intermediate 1 Synthesis (N-carboxyanhydride formation) Start->Step1 Reagents Step2 Intermediate 2 Synthesis (Coupling Reaction) Step1->Step2 Intermediate Spirapril Spirapril Formation (Peptide Coupling) Step2->Spirapril Key Intermediates Step3 Ester Hydrolysis (Base-catalyzed) Spirapril->Step3 Prodrug Spiraprilat_Crude Crude this compound Step3->Spiraprilat_Crude Active Moiety Purify1 Chromatography (e.g., Silica Gel) Spiraprilat_Crude->Purify1 Loading Purify2 Recrystallization Purify1->Purify2 Eluted Fractions Final_Product Pure this compound (>98%) Purify2->Final_Product Crystals Analysis Purity & Identity Analysis (HPLC, NMR, MS) Final_Product->Analysis QC

Caption: General workflow for this compound synthesis and purification.

Experimental Protocols

The protocols provided here are generalized from established synthetic routes.[11][12] Researchers should consult primary literature for precise, scale-dependent parameters.

Protocol 1: Synthesis of Spirapril (Precursor)

  • Activation: The carboxylic acid group of the protected dipeptide intermediate, (8S)-7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, is activated. This is commonly achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous aprotic solvent (e.g., Dichloromethane, DMF) at 0°C.

  • Coupling: The second key intermediate, the appropriate protected amino acid ester, is added to the reaction mixture.

  • Reaction: The mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction by-product (e.g., dicyclohexylurea) is filtered off. The filtrate is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude spirapril.

Protocol 2: Hydrolysis to this compound

  • Dissolution: Crude spirapril is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

  • Saponification: An aqueous solution of a base (e.g., 1N sodium hydroxide or lithium hydroxide) is added dropwise at room temperature.

  • Monitoring: The reaction progress is monitored by HPLC until the ester peak is no longer observed. This typically takes 2-6 hours.

  • Neutralization & Extraction: The reaction mixture is cooled to 0°C and acidified to a pH of ~3-4 with dilute HCl. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.

  • Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield crude this compound.

Purification and Characterization

Purification of this compound is critical to remove unreacted starting materials, by-products from the coupling reaction, and any remaining spirapril.

Purification Protocols

Protocol 3: Column Chromatography

  • Stationary Phase: A silica gel column is prepared using a suitable solvent system.

  • Mobile Phase: A gradient of ethyl acetate and hexanes, often with a small percentage of acetic acid to ensure the carboxylic acid groups remain protonated, is commonly used.

  • Elution: The crude this compound is loaded onto the column and eluted with the solvent gradient. Fractions are collected and analyzed by TLC.

  • Pooling: Fractions containing the pure product are combined and the solvent is evaporated.

Protocol 4: Recrystallization

  • Solvent Selection: The purified this compound from chromatography is dissolved in a minimal amount of a hot solvent system, such as ethyl acetate/hexane or acetone/water.

  • Crystallization: The solution is allowed to cool slowly to room temperature and then placed in a freezer to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Purity Assessment

The purity of the final compound should be assessed using a combination of the following methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Quantitative Data

The following tables summarize key quantitative data for spirapril and its active metabolite, this compound.

Table 1: Physicochemical Properties

PropertySpiraprilThis compound
CAS Number 83647-97-6[12]83602-05-5[2][12]
Molecular Formula C₂₂H₃₀N₂O₅S₂[1]C₂₀H₂₆N₂O₅S₂[2]
Molecular Weight 466.61 g/mol [12]438.56 g/mol [2][12]
Appearance White Foam[12]Solid
IUPAC Name (8S)-7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid[12](8S)-7-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid[2]

Table 2: Typical Analytical Data (Expected)

AnalysisExpected Result for this compound
Purity (HPLC) > 98%
¹H NMR Characteristic peaks for aromatic, aliphatic, and acidic protons.
¹³C NMR Peaks corresponding to carbonyl, aromatic, and aliphatic carbons.
Mass Spec (ESI-) [M-H]⁻ at m/z ≈ 437.1
Melting Point Dependent on crystalline form and purity.
Optical Rotation Specific rotation value confirming stereochemistry.

Mechanism of Action: The RAAS Pathway

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

G cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Decapeptide) Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II (Octapeptide) Angiotensin_I->Angiotensin_II  cleavage Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II This compound This compound This compound->ACE Inhibition BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Caption: this compound inhibits ACE, blocking Angiotensin II production.

Conclusion

The synthesis and purification of this compound require a systematic approach involving multi-step organic synthesis followed by rigorous purification and analytical validation. This guide provides researchers with a foundational understanding of the necessary protocols and expected outcomes for producing high-quality this compound for scientific investigation. Adherence to precise experimental conditions and analytical quality control is paramount for obtaining reliable and reproducible research results.

References

Spiraprilat active metabolite of spirapril pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiraprilat is the active diacid metabolite of the prodrug spirapril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular medicine. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

Spirapril is an antihypertensive agent that belongs to the dicarboxylate-containing class of ACE inhibitors.[3] Its therapeutic effects are mediated through its active metabolite, this compound.[1][2] Following oral administration, spirapril undergoes hepatic biotransformation to this compound, which is responsible for the drug's pharmacological activity.[4][5] this compound's primary use is in the management of hypertension and congestive heart failure.[6] A notable characteristic of this compound is its dual route of elimination, involving both renal and hepatic pathways, which may offer advantages in patients with renal impairment.[3]

Biotransformation of Spirapril to this compound

Spirapril is a prodrug that is metabolically converted to its active form, this compound, through esterolysis. This biotransformation primarily occurs in the liver.[5] The conversion involves the cleavage of an ester group to form the active diacid metabolite.[7]

Spirapril Spirapril (Prodrug) Liver Hepatic Esterases Spirapril->Liver This compound This compound (Active Metabolite) Liver->this compound Esterolysis

Biotransformation of Spirapril to this compound.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the angiotensin-converting enzyme (ACE).[1][4] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[5][8] By blocking this conversion, this compound leads to a cascade of effects that result in a decrease in blood pressure.

The inhibition of ACE by this compound results in:

  • Decreased Angiotensin II Levels: This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][8]

  • Reduced Aldosterone Secretion: Lower levels of angiotensin II lead to decreased aldosterone secretion from the adrenal cortex. This results in reduced sodium and water retention, contributing to the blood pressure-lowering effect.[1][8]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases bradykinin levels, which further contributes to vasodilation.[4][5]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects cluster_Bradykinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II This compound This compound This compound->ACE Inhibition ACE_Kininase_II ACE (Kininase II) This compound->ACE_Kininase_II Inhibition Blood_Pressure_Inc ↑ Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites Vasodilation Vasodilation Bradykinin->Vasodilation ↑ Leads to ACE_Kininase_II->Inactive_Metabolites Blood_Pressure_Dec ↓ Blood Pressure Vasodilation->Blood_Pressure_Dec

Mechanism of action of this compound on the RAAS.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Below are tables summarizing key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration)
ParameterValueReference(s)
Disposition Biphasic[7]
Initial Phase Half-life (t½α) 2 hours[7]
Terminal Phase Half-life (t½β) 35 hours[7]
Plasma Clearance 10 L/h[7]
Renal Clearance 7.6 L/h[7]
Volume of Distribution (Vd) 43 L[7]
Table 2: Pharmacokinetic Parameters of Spirapril (Oral Administration) and this compound
ParameterSpiraprilThis compoundReference(s)
Bioavailability 50%Virtually zero[7]
Time to Peak Plasma Concentration (Tmax) -2-3 hours[9]
Terminal Elimination Half-life (t½) 20-50 minutes (IV)~40 hours[7][9]
Metabolism Significant first-pass-[7]
Pharmacokinetics Linearity Linear (6-50 mg)Non-linear (terminal phase)[7]

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of ACE and the subsequent impact on the RAAS.

Table 3: Pharmacodynamic Effects of this compound in Congestive Heart Failure
ParameterMaximal Effect (Emax)Concentration for Half-Maximal Effect (EC50)Hill CoefficientReference(s)
Plasma Converting Enzyme Activity (PCEA) Inhibition -99 ± 2%3.9 ± 1.9 ng/mL2.4 ± 0.7[10]
Pulmonary Capillary Wedge Pressure (PCWP) Decrease -15 ± 8 mm Hg11.8 ± 9.2 ng/mL2.6 ± 1.3[10]
Brachial Blood Flow (BBF) Increase 36 ± 19 ml/min13.8 ± 7.6 ng/mL3.3 ± 1.0[10]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic parameters of spirapril and this compound following intravenous and oral administration.

Methodology:

  • Study Design: Typically involves a crossover design where healthy volunteers or patients receive single intravenous and oral doses of spirapril.

  • Drug Administration: Intravenous infusion of spirapril and oral administration of spirapril tablets.

  • Blood Sampling: Serial blood samples are collected at predefined time points post-administration.

  • Bioanalytical Method: Plasma concentrations of spirapril and this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.

cluster_Study_Design Study Design cluster_Data_Collection Data Collection cluster_Analysis Analysis Subject Recruitment Subject Recruitment (Healthy Volunteers/Patients) Drug Administration Drug Administration (Oral/IV Spirapril) Subject Recruitment->Drug Administration Blood Sampling Serial Blood Sampling Drug Administration->Blood Sampling Bioanalysis (HPLC-MS) Plasma Concentration Measurement (HPLC-MS) Blood Sampling->Bioanalysis (HPLC-MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis (HPLC-MS)->Pharmacokinetic Modeling Parameter Calculation Calculation of PK Parameters (t½, CL, Vd, F) Pharmacokinetic Modeling->Parameter Calculation

Workflow for a typical pharmacokinetic study.
ACE Inhibition Assay

Objective: To measure the in vitro inhibitory activity of this compound on angiotensin-converting enzyme.

Methodology:

  • Principle: The assay is based on the spectrophotometric measurement of the product formed from the ACE-catalyzed hydrolysis of a synthetic substrate.

  • Reagents:

    • Angiotensin-Converting Enzyme (from rabbit lung)

    • Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate

    • Buffer: Borate buffer with NaCl

    • This compound (or other inhibitors) at various concentrations

    • Stopping reagent (e.g., HCl)

    • Detection reagent (e.g., fluorescamine for fluorometric assays or a colorimetric reagent)

  • Procedure:

    • Pre-incubate ACE with varying concentrations of this compound.

    • Initiate the reaction by adding the substrate (HHL).

    • Incubate at 37°C for a defined period.

    • Stop the reaction.

    • Measure the amount of product formed using a spectrophotometer or fluorometer.

  • Data Analysis: The percentage of ACE inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

Effects of Renal and Hepatic Impairment

  • Renal Impairment: In patients with severe renal impairment, this compound concentrations are significantly increased. However, due to a substantial non-renal elimination pathway, the risk of drug accumulation with multiple dosing is considered minimal.[11][12]

  • Hepatic Impairment: In patients with impaired liver function, plasma concentrations of this compound have been observed to be reduced.[7]

Conclusion

This compound is a potent ACE inhibitor with a well-characterized pharmacological profile. Its dual elimination pathway and long half-life contribute to its clinical utility in the management of hypertension and congestive heart failure. This technical guide provides a comprehensive summary of the available data on this compound's pharmacology, intended to support further research and development in the field of cardiovascular therapeutics.

References

Preclinical Profile of Spiraprilat: An In-depth Technical Guide on its Efficacy in Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril, in various hypertension models. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key pathways and workflows to offer a thorough understanding of the preclinical pharmacodynamics of this compound.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effect by potently inhibiting the angiotensin-converting enzyme (ACE). This inhibition disrupts the Renin-Angiotensin-Aldosterone System (RAAS) cascade, a critical regulator of blood pressure and cardiovascular homeostasis. By blocking ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced peripheral vascular resistance and a decrease in blood pressure. Furthermore, the reduction in angiotensin II levels also leads to decreased aldosterone secretion, which in turn promotes natriuresis and a reduction in blood volume.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I This compound This compound This compound->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

This compound's inhibition of ACE within the RAAS pathway.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition

Preclinical evaluation of this compound's activity begins with in vitro assays to quantify its ability to inhibit ACE.

Experimental Protocol: In Vitro ACE Inhibition Assay

A common method for determining in vitro ACE inhibitory activity involves the use of a synthetic substrate, such as furanacryloyl-Phe-Gly-Gly (FAPGG) or hippuryl-histidyl-leucine (HHL).

Using FAPGG Substrate:

  • Enzyme Source: Rabbit lung acetone extract is a standard source of ACE.

  • Substrate: The substrate furanacryloyl-Phe-Gly-Gly is used.

  • Procedure: a. this compound at varying concentrations is pre-incubated with the ACE preparation. b. The FAPGG substrate is added to initiate the reaction. c. ACE hydrolyzes FAPGG, leading to a decrease in absorbance. d. The rate of absorbance decrease is measured spectrophotometrically.

  • Data Analysis: The concentration of this compound that inhibits 50% of the ACE activity (IC50) is calculated.

Using HHL Substrate:

  • Enzyme Source: Rabbit lung ACE.

  • Substrate: Hippuryl-histidyl-leucine (HHL).

  • Procedure: a. this compound is incubated with ACE and HHL in a buffered solution. b. The reaction is stopped, typically with an acid. c. The product of the reaction, hippuric acid (HA), is extracted. d. The amount of HA is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The IC50 value is determined from the concentration-response curve.

ACE_Inhibition_Assay cluster_protocol In Vitro ACE Inhibition Assay Workflow A Prepare ACE solution (e.g., from rabbit lung) C Pre-incubate ACE with this compound A->C B Prepare this compound dilutions B->C D Add Substrate (e.g., FAPGG or HHL) C->D E Incubate D->E F Stop Reaction E->F G Measure product formation (Spectrophotometry or HPLC) F->G H Calculate IC50 G->H

Workflow for in vitro ACE inhibition assay.
Quantitative Data: In Vitro ACE Inhibition

CompoundIC50 (nM)
This compound0.8[1]

Preclinical Efficacy in Hypertension Models

Spontaneously Hypertensive Rat (SHR) Model

The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension.

  • Animal Model: Young, 5-week-old male spontaneously hypertensive rats (SHR) are typically used.[2]

  • Treatment: Spirapril is administered orally (p.o.) through the diet or by gavage.

  • Dosage: Doses ranging from 1 to 5 mg/kg/day have been investigated.[2]

  • Duration: Long-term studies are conducted, for instance, over a period of 3 months.[2]

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are monitored at regular intervals using the tail-cuff method.[2]

  • Cardiac Hypertrophy Assessment: At the end of the study, rats are euthanized, and their hearts are excised. The left ventricular (LV) weight and wall thickness are measured to assess the degree of cardiac hypertrophy.[2]

  • Histological Analysis: Myocardial tissue is analyzed morphometrically to quantify the extent of myocardial damage and fibrosis.[2]

SHR_Workflow cluster_shr Spontaneously Hypertensive Rat (SHR) Study Workflow A Select 5-week-old SHRs B Divide into Control and Spirapril-treated groups A->B C Administer Spirapril orally (1-5 mg/kg/day) for 3 months B->C D Monitor blood pressure and heart rate weekly C->D E Euthanize and excise hearts C->E H Analyze and compare data D->H F Measure LV weight and thickness E->F G Perform histological analysis of myocardial tissue E->G F->H G->H

Experimental workflow for the SHR model study.
ParameterControl (Untreated SHR)Spirapril-Treated SHRPercent Change
Blood Pressure-20-30% lower than controls[2]↓ 20-30%
Left Ventricular Weight-Decreased by 20%[2]↓ 20%
Left Ventricular Thickness-Decreased by 21%[2]↓ 21%
Myocardial Damage (Fibrosis)-Decreased by 68%[2]↓ 68%
Capillary Density-Increased by 28%[2]↑ 28%
Oxygen Diffusion Distance-Decreased by 14%[2]↓ 14%

Canine Model of Acute Left Ventricular Failure

This model is used to evaluate the hemodynamic effects of this compound in a state of acute heart failure.

  • Animal Model: Anesthetized, open-chest dogs are used.

  • Induction of Heart Failure: Acute left ventricular failure is induced by embolization of the left coronary artery with plastic microspheres, followed by an intravenous infusion of methoxamine to increase peripheral resistance.

  • Drug Administration: this compound is administered intravenously (i.v.).

  • Hemodynamic Measurements: A comprehensive panel of hemodynamic parameters is monitored, including:

    • Mean Aortic Pressure (MAP)

    • Left Ventricular End-Diastolic Pressure (LVEDP)

    • Total Peripheral Resistance (TPR)

    • Stroke Volume (SV)

    • Cardiac Output (CO)

    • Myocardial Oxygen Consumption

Canine_Model_Workflow cluster_canine Canine Acute Left Ventricular Failure Model Workflow A Anesthetize and prepare open-chest dog B Induce acute LV failure via coronary artery embolization A->B C Infuse methoxamine to increase peripheral resistance B->C D Administer this compound intravenously C->D E Continuously monitor hemodynamic parameters (MAP, LVEDP, CO, etc.) D->E F Analyze hemodynamic changes E->F

Workflow for the canine model of acute left ventricular failure.
ParameterEffect of this compound
Mean Aortic Pressure↓ 30%
Left Ventricular End-Diastolic Pressure (LVEDP)↓ 20%
Total Peripheral Resistance (TPR)↓ 30%
Stroke Volume (SV)
Cardiac Output (CO)
Myocardial Oxygen Consumption↓ 20%
Myocardial Creatine Phosphate

Summary and Conclusion

The preclinical data for this compound robustly demonstrate its efficacy as an antihypertensive agent. Its potent in vitro inhibition of ACE translates to significant in vivo effects in multiple animal models of hypertension and heart failure. In the spontaneously hypertensive rat, long-term treatment with spirapril not only lowers blood pressure but also mitigates end-organ damage, as evidenced by the regression of left ventricular hypertrophy and reduction in myocardial fibrosis. In a canine model of acute left ventricular failure, this compound improves key hemodynamic parameters, indicating its potential utility in conditions of cardiac distress. These preclinical findings provided a strong rationale for the clinical development of spirapril for the treatment of hypertension.

References

Spiraprilat's In Vivo Impact on Angiotensin II: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Spirapril is a prodrug that is hydrolyzed in the body to its active form, spiraprilat.[1] this compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] The inhibition of ACE by this compound prevents the conversion of angiotensin I to angiotensin II.[2][3] This reduction in angiotensin II levels leads to vasodilation and decreased aldosterone secretion, resulting in a decrease in blood pressure.[2]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

The RAAS is a critical regulator of blood pressure and fluid balance. The pathway, and the intervention point of this compound, is illustrated below.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion by ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Active Metabolite) This compound->ACE Inhibition Renin Renin

This compound inhibits ACE, blocking Angiotensin II production.

Quantitative Data on Angiotensin II Reduction by ACE Inhibitors

While specific in vivo studies quantifying the reduction of angiotensin II levels by this compound are not available in the reviewed literature, data from studies on other ACE inhibitors, such as enalapril, provide a valuable comparative context for the expected pharmacodynamic effect.

Table 1: Effect of Enalapril on Plasma Angiotensin II Levels in a Rat Model of Myocardial Infarction

Treatment GroupPlasma Angiotensin II (pg/mL)
Sham-operated Control45 ± 5
Myocardial Infarction (MI) - 8 weeks78 ± 9*
MI + Enalapril - 8 weeks42 ± 6†

*p<0.05 vs. Sham-operated Control †p<0.05 vs. MI - 8 weeks (Data adapted from a study on myocardial-infarcted rats)

This data demonstrates that while a pathological condition like myocardial infarction can elevate angiotensin II levels, treatment with an ACE inhibitor can significantly reduce these levels, bringing them back towards the baseline observed in control animals.

Experimental Protocols for Angiotensin II Measurement

The quantification of angiotensin II in plasma is a critical component of assessing the in vivo efficacy of ACE inhibitors. A common and sensitive method for this is the Radioimmunoassay (RIA).

General Protocol for Angiotensin II Radioimmunoassay (RIA)
  • Blood Sample Collection: Whole blood is collected from the study subjects into chilled tubes containing a cocktail of enzyme inhibitors (e.g., EDTA, aprotinin, and a specific renin inhibitor) to prevent the ex vivo formation or degradation of angiotensin II.

  • Plasma Separation: The blood samples are immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

  • Solid-Phase Extraction: The plasma is then subjected to solid-phase extraction (e.g., using C18 cartridges) to isolate and concentrate angiotensin II and remove interfering substances.

  • Radioimmunoassay:

    • A known amount of radiolabeled angiotensin II (e.g., ¹²⁵I-Angiotensin II) is mixed with the extracted sample and a specific antibody against angiotensin II.

    • The unlabeled angiotensin II in the sample competes with the radiolabeled angiotensin II for binding to the limited number of antibody sites.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Angiotensin II: The antibody-bound angiotensin II is separated from the free (unbound) radiolabeled angiotensin II. This can be achieved by methods such as precipitation with a second antibody or charcoal adsorption.

  • Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

  • Standard Curve and Calculation: A standard curve is generated using known concentrations of unlabeled angiotensin II. The concentration of angiotensin II in the unknown samples is then determined by comparing their radioactivity measurements to the standard curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ria Radioimmunoassay (RIA) cluster_analysis Data Analysis Collect_Blood 1. Collect Blood (with inhibitor cocktail) Centrifuge 2. Centrifuge (separate plasma) Collect_Blood->Centrifuge Extract 3. Solid-Phase Extraction (isolate Angiotensin II) Centrifuge->Extract Mix 4. Mix Sample with Radiolabeled Ang II & Antibody Extract->Mix Incubate 5. Incubate Mix->Incubate Separate 6. Separate Bound & Free Ang II Incubate->Separate Measure 7. Measure Radioactivity Separate->Measure Calculate 8. Calculate Concentration (using standard curve) Measure->Calculate

A typical experimental workflow for measuring plasma Angiotensin II.

Logical Relationships: From Administration to Effect

The administration of spirapril leads to a clear cascade of events, culminating in the desired therapeutic effect of blood pressure reduction.

Logical_Relationship Spirapril Spirapril Administration (Oral) Hydrolysis Hydrolysis to This compound (Active Form) Spirapril->Hydrolysis ACE_Inhibition ACE Inhibition Hydrolysis->ACE_Inhibition AngII_Decrease Decrease in Plasma Angiotensin II ACE_Inhibition->AngII_Decrease Vasodilation Vasodilation AngII_Decrease->Vasodilation Aldosterone_Decrease Decreased Aldosterone Secretion AngII_Decrease->Aldosterone_Decrease BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Aldosterone_Decrease->BP_Reduction

Logical flow from Spirapril administration to blood pressure reduction.

Conclusion

This compound, the active metabolite of spirapril, is an effective inhibitor of the angiotensin-converting enzyme. Its mechanism of action, centered on the reduction of angiotensin II levels, is well-established. While direct quantitative in vivo data for this compound's effect on angiotensin II remains to be fully documented in publicly available literature, the evidence from other ACE inhibitors strongly supports its role in significantly lowering plasma angiotensin II concentrations. The standardized experimental protocols for angiotensin II measurement, such as radioimmunoassay, provide a reliable framework for future research to precisely quantify the pharmacodynamic effects of this compound. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

An In-depth Technical Guide to the Pharmacodynamics of Spiraprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, spirapril. The document details its mechanism of action, its effects on the renin-angiotensin-aldosterone system (RAAS), and its hemodynamic consequences, supported by quantitative data from clinical and preclinical studies.

Mechanism of Action

Spirapril is a prodrug that is hepatically converted via esterolysis to its active diacid metabolite, this compound.[1] this compound is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[2] Its primary mechanism of action involves competitively inhibiting ACE, the enzyme responsible for converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4][5]

The inhibition of ACE by this compound leads to several key downstream effects:

  • Reduced Angiotensin II Levels: By blocking the formation of angiotensin II, this compound mitigates its potent vasoconstrictive effects, leading to vasodilation and a reduction in total peripheral resistance.[3][6][7]

  • Decreased Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone secretion from the adrenal cortex.[3] Reduced angiotensin II levels therefore lead to decreased aldosterone secretion, which in turn promotes sodium and water excretion (natriuresis and diuresis), reducing blood volume and further lowering blood pressure.[3][4][8]

  • Increased Bradykinin Levels: ACE is biochemically identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[4] By inhibiting this enzyme, this compound prevents the breakdown of bradykinin, increasing its local concentration. Elevated bradykinin levels contribute to vasodilation and the overall antihypertensive effect of the drug.[9][10]

The following diagram illustrates the central role of this compound in modulating the Renin-Angiotensin-Aldosterone System.

RAAS_Inhibition Mechanism of Action of this compound on the RAAS cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I converts to ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts to Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone This compound This compound This compound->ACE inhibits Blood_Pressure_Inc ↑ Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc

Fig 1. this compound inhibits ACE, blocking Angiotensin II production.

Pharmacodynamic Effects

This compound's inhibition of ACE translates into significant hemodynamic changes beneficial for treating conditions like hypertension and congestive heart failure.[4][5]

Effects in Congestive Heart Failure (CHF)

In patients with severe CHF, a single 6 mg oral dose of spirapril leads to marked improvements in both systemic and regional hemodynamics.[11] this compound induces both arterial and venous vasodilation, reducing both preload and afterload on the heart.[11] This improves cardiac efficiency without negatively impacting heart rate.[8]

Table 1: Pharmacodynamic Parameters of this compound in Congestive Heart Failure [12]

Parameter Maximal Effect (Emax) Concentration for 50% of Emax (EC50) Hill Coefficient
Plasma Converting Enzyme Activity (PCEA) Inhibition -99 ± 2% 3.9 ± 1.9 ng/mL 2.4 ± 0.7
Pulmonary Capillary Wedge Pressure (PCWP) Decrease -15 ± 8 mm Hg 11.8 ± 9.2 ng/mL 2.6 ± 1.3
Brachial Blood Flow (BBF) Increase 36 ± 19 mL/min 13.8 ± 7.6 ng/mL 3.3 ± 1.0

Data from a study with eight patients with severe CHF after a single 6 mg oral dose of spirapril.

Table 2: Hemodynamic Effects of a Single 6 mg Oral Dose of Spirapril in Severe CHF [11]

Parameter Peak Change from Baseline Time to Peak Effect
Mean Arterial Pressure -19% 2.5 - 4 h
Right Atrial Pressure -42% 2.5 - 4 h
Mean Pulmonary Arterial Pressure -38% 2.5 - 4 h
Pulmonary Capillary Wedge Pressure -46% 2.5 - 4 h
Heart Rate -14% 2.5 - 4 h
Stroke Volume Index +43% 2.5 - 4 h
Brachial Blood Flow +41% 1 - 2.5 h
Renal Blood Flow +36% 1 - 2.5 h
Brachial Vascular Resistance -41% 1 - 2.5 h
Renal Vascular Resistance -36% 1 - 2.5 h
Plasma Converting Enzyme Activity -96% 4 h
Plasma Renin Activity +505% 4 h
Plasma Aldosterone -46% 24 h

| Plasma Norepinephrine | -31% | 24 h |

Effects in Animal Models

Studies in animal models further corroborate the beneficial hemodynamic effects of this compound. In a canine model of acute left ventricular failure, this compound was shown to improve LV function and myocardial energy metabolism.[13]

Table 3: Effects of this compound (30 µg/kg i.v.) on Left Ventricular Function in Anesthetized Dogs with Acute Left Ventricular Failure [13]

Parameter % Change from Failure State
Mean Aortic Pressure -30%
Left Ventricular End-Diastolic Pressure (LVEDP) -20%
Total Peripheral Resistance (TPR) -30%
Myocardial Oxygen Consumption -20%

This compound also increased stroke volume, cardiac output, and dP/dt/P.

Influence of Bradykinin

The dual action of ACE on both the RAAS and the kinin-kallikrein system is crucial to the overall effect of this compound. The inhibition of bradykinin degradation potentiates the vasodilation caused by the reduction in angiotensin II.[4] This dual mechanism provides a more comprehensive antihypertensive effect.

Dual_Action Dual Action of ACE and Inhibition by this compound Angiotensin_I Angiotensin I ACE ACE (Kininase II) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II produces Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments degrades to Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Bradykinin->ACE Vasodilation Vasodilation Bradykinin->Vasodilation This compound This compound This compound->ACE inhibits

Fig 2. this compound blocks both Angiotensin II production and Bradykinin degradation.

Experimental Protocols

The quantitative data presented in this guide are derived from specific experimental methodologies designed to assess the pharmacodynamics of this compound.

Protocol: Pharmacokinetic-Pharmacodynamic Modeling in CHF[13]
  • Objective: To relate this compound plasma concentrations to its effects on PCEA, PCWP, and BBF in patients with severe CHF.

  • Subjects: Eight patients with severe congestive heart failure.

  • Methodology:

    • A single oral dose of 6 mg of spirapril was administered.

    • Blood samples for this compound concentration and PCEA were collected at baseline and repeatedly over a 48-hour period.

    • Hemodynamic parameters, including PCWP and BBF, were measured concurrently.

    • A sigmoid Emax model was used to fit the relationship between this compound plasma concentrations and the observed pharmacodynamic effects.

  • Key Finding: The study concluded that while a plasma concentration of 14 ng/mL is sufficient to achieve 95% inhibition of PCEA, a higher concentration of 30 ng/mL is required to normalize PCWP and BBF, corresponding to the peak concentration after a 6 mg dose.[12]

Protocol: Hemodynamic Assessment in an Animal Model of ALVF[14]
  • Objective: To evaluate the effects of this compound on left ventricular function and metabolism in a model of acute left ventricular failure (ALVF).

  • Subjects: Anesthetized open-chest dogs.

  • Methodology:

    • ALVF was induced by embolization of the left coronary artery with 50 µm plastic microspheres, followed by an intravenous infusion of methoxamine to stabilize a state of moderate heart failure.

    • Hemodynamic parameters (LVEDP, Cardiac Output, Mean Aortic Pressure, TPR) and myocardial metabolism (lactate consumption, creatine phosphate content) were measured to confirm stable ALVF.

    • A single intravenous dose of this compound (30 µg/kg) was administered.

    • All hemodynamic and metabolic parameters were measured post-administration to determine the drug's effects.

  • Key Finding: this compound demonstrated beneficial effects on both LV function (reducing pressures and resistance) and myocardial energy metabolism in this model of ALVF.[13]

The following diagram provides a generalized workflow for clinical pharmacodynamic studies of this compound.

Workflow Generalized Experimental Workflow for Clinical PD Assessment cluster_measurements Concurrent Measurements Patient_Selection Patient Selection (e.g., Severe CHF) Baseline Baseline Measurements (Hemodynamics, PCEA, etc.) Patient_Selection->Baseline Drug_Admin Administer Single Oral Dose (e.g., 6 mg Spirapril) Baseline->Drug_Admin Time_Series Time-Series Sampling (e.g., 0-48 hours) Drug_Admin->Time_Series PK Pharmacokinetic Analysis (this compound Plasma Conc.) Time_Series->PK PD Pharmacodynamic Analysis (BP, PCWP, PCEA, etc.) Time_Series->PD Analysis PK/PD Modeling (e.g., Sigmoid Emax Model) PK->Analysis PD->Analysis Results Determine Emax, EC50, and Time to Peak Effect Analysis->Results

Fig 3. A logical workflow for assessing this compound's pharmacodynamics.

Considerations in Specific Populations

Renal Impairment

The pharmacokinetics of the parent drug, spirapril, are not significantly affected by renal impairment.[14] However, for the active metabolite this compound, maximum steady-state plasma concentrations (Cmax) and the area under the curve (AUC) increase as creatinine clearance decreases.[14][15] In severely renally impaired patients, Cmax values can be 2-3 times higher and AUC values 5-6 times higher than in patients with normal renal function.[15] Despite this, studies suggest a minimal risk of drug accumulation with multiple doses due to a significant non-renal elimination pathway for this compound.[2][14]

Hepatic Impairment

In patients with liver cirrhosis, the bioavailability of this compound is significantly reduced compared to healthy subjects.[16] One study reported AUC values of 820 µg.h.l-1 in cirrhotic patients versus 1300 µg.h.l-1 in healthy controls.[16] This is attributed to a reduced rate of conversion from the prodrug spirapril to the active this compound.[1][16] Consequently, the hypotensive effect of spirapril may be diminished in patients with chronic liver disease.[16]

Table 4: Bioavailability of this compound in Patients with Liver Disease vs. Healthy Subjects [16]

Subject Group Area Under the Curve (AUC) Rate Constant of this compound Formation
Patients with Cirrhosis 820 µg.h.l-1 1.10 h-1
Patients with Non-Cirrhotic Liver Disease 923 µg.h.l-1 Not Reported

| Healthy Subjects | 1300 µg.h.l-1 | 2.00 h-1 |

Conclusion

This compound exerts its pharmacodynamic effects primarily through the potent and competitive inhibition of angiotensin-converting enzyme. This leads to a cascade of beneficial effects, including reduced angiotensin II-mediated vasoconstriction, decreased aldosterone secretion, and increased bradykinin-mediated vasodilation. In clinical settings, particularly for patients with congestive heart failure, these actions translate to a significant reduction in cardiac preload and afterload, and an overall improvement in cardiac function and hemodynamic status. While dosage adjustments may not be necessary for patients with renal impairment due to dual clearance pathways, clinicians should be aware of reduced efficacy in patients with severe hepatic disease due to impaired metabolic activation. The data presented underscore the well-characterized and potent pharmacodynamic profile of this compound as an ACE inhibitor.

References

Spiraprilat's Interaction with the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiraprilat, the active metabolite of the prodrug spirapril, is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] It plays a crucial role in the management of hypertension and heart failure by modulating the renin-angiotensin system (RAS).[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its interaction with key components of the RAS, and detailed experimental protocols for assessing its activity. Quantitative data on its potency and pharmacokinetic properties are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a comprehensive understanding of its pharmacological profile.

Introduction to the Renin-Angiotensin System and this compound

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4] The system is initiated by the release of renin from the kidneys in response to reduced renal blood flow.[4] Renin cleaves angiotensinogen, produced by the liver, to form the inactive decapeptide angiotensin I.[4] Angiotensin-converting enzyme (ACE), a peptidyl dipeptidase, then converts angiotensin I to the potent vasoconstrictor, angiotensin II.[5] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[6][7]

Spirapril is the prodrug that is hepatically converted to its active diacid metabolite, this compound.[5][8] this compound competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II.[5][9] This inhibition leads to a reduction in plasma angiotensin II levels, resulting in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[5][9]

Quantitative Analysis of this compound's Potency and Pharmacokinetics

The following tables summarize key quantitative data regarding the in vitro and in vivo potency of this compound, as well as its pharmacokinetic parameters.

Table 1: In Vitro and In Vivo Potency of this compound and Spirapril

CompoundParameterValueSpeciesReference
This compoundIC50 (ACE inhibition)0.8 nMIn vitro[10]
This compoundID50 (ACE inhibition)8 µg/kgRat (intravenous)[10]
SpiraprilID50 (ACE inhibition)16 µg/kgRat (intravenous)[10]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueConditionReference
Time to Peak Plasma Concentration (Tmax)2-3 hoursAfter oral administration of spirapril[11]
Elimination Half-life (t1/2)Approximately 30-40 hoursAfter oral administration of spirapril[5][11]
Bioavailability (as this compound)Reduced in patients with liver cirrhosisCompared to healthy subjects[8]
Renal EliminationSignificant, but also substantial non-renal eliminationPatients with chronic renal failure[12]

Table 3: Pharmacodynamic Effects of this compound in Congestive Heart Failure

ParameterMaximal EffectConcentration for Half-Maximal Effect (EC50)Hill CoefficientReference
Plasma Converting Enzyme Activity (PCEA) Inhibition-99 ± 2%3.9 ± 1.9 ng/mL2.4 ± 0.7[13]
Pulmonary Capillary Wedge Pressure (PCWP) Decrease-15 ± 8 mm Hg11.8 ± 9.2 ng/mL2.6 ± 1.3[13]
Brachial Blood Flow (BBF) Increase36 ± 19 ml/min13.8 ± 7.6 ng/mL3.3 ± 1.0[13]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of angiotensin-converting enzyme. The following diagram illustrates the renin-angiotensin system and the point of intervention by this compound.

RAS_this compound Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Renin Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Bradykinin Bradykinin (active) This compound This compound This compound->ACE Inhibition Inactive_Fragments Inactive Fragments This compound:e->Inactive_Fragments:w Potentiation of Bradykinin Effects Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Bradykinin:e->Inactive_Fragments:w Vasodilation_Bradykinin Vasodilation Bradykinin->Vasodilation_Bradykinin

Caption: this compound's mechanism of action within the Renin-Angiotensin System.

In addition to preventing the formation of angiotensin II, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5] By inhibiting ACE, this compound leads to an accumulation of bradykinin, which contributes to the overall blood pressure-lowering effect through vasodilation.[14][15][16]

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the in vitro inhibitory activity of this compound on ACE using a synthetic fluorogenic substrate.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • This compound (or other test inhibitors)

  • Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

  • Assay Buffer: 0.1 M Tris-HCl buffer, pH 8.3, containing 0.1 M NaCl and 10 µM ZnCl2.

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in Assay Buffer to obtain a range of concentrations.

  • In a 96-well black microplate, add 20 µL of each this compound dilution to triplicate wells.

  • Add 20 µL of Assay Buffer to the control wells (no inhibitor) and 40 µL to the blank wells (no enzyme).

  • Add 20 µL of a pre-diluted ACE solution to the this compound and control wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 160 µL of the pre-warmed fluorogenic substrate solution to all wells.

  • Immediately begin monitoring the fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - ACE solution - Substrate solution Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add this compound/Control - Add ACE solution Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time (Microplate Reader) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rates Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for an in vitro ACE inhibition assay.

In Vivo Assessment of ACE Inhibition in Animal Models

This protocol outlines a general procedure to evaluate the in vivo ACE inhibitory activity of this compound in rats.

Materials:

  • Spirapril (for oral administration) or this compound (for intravenous administration)

  • Angiotensin I

  • Anesthetized rats instrumented for blood pressure monitoring

  • Saline solution

Procedure:

  • Anesthetize the rats and insert a catheter into the carotid artery for continuous blood pressure measurement and into the jugular vein for drug administration.

  • Allow the animal to stabilize.

  • Administer a bolus injection of angiotensin I (e.g., 300 ng/kg, i.v.) and record the pressor (blood pressure raising) response. This serves as the baseline response.

  • Administer spirapril (orally) or this compound (intravenously) at various doses to different groups of animals.

  • At specific time points after drug administration (e.g., 1, 2, 4, 8, 24 hours), challenge the animals again with the same dose of angiotensin I.

  • Record the pressor response to angiotensin I at each time point.

  • The percent inhibition of the angiotensin I-induced pressor response is calculated for each dose and time point as follows: % Inhibition = [1 - (Pressor response after drug / Baseline pressor response)] x 100

  • The ID50 value (the dose of the drug that causes 50% inhibition of the angiotensin I pressor response) can be determined at the time of peak effect.

InVivo_ACE_Workflow Start Start Animal_Prep Anesthetize and Catheterize Rat Start->Animal_Prep Baseline_Response Administer Angiotensin I (i.v.) Record Baseline Pressor Response Animal_Prep->Baseline_Response Administer_Drug Administer Spirapril (p.o.) or This compound (i.v.) Baseline_Response->Administer_Drug Time_Points Wait for Specific Time Points Administer_Drug->Time_Points Challenge_Response Administer Angiotensin I (i.v.) Record Pressor Response Time_Points->Challenge_Response At each time point Determine_ID50 Determine ID50 Value Time_Points->Determine_ID50 After all time points Calculate_Inhibition Calculate % Inhibition of Pressor Response Challenge_Response->Calculate_Inhibition Calculate_Inhibition->Time_Points Next time point End End Determine_ID50->End

Caption: Workflow for in vivo assessment of ACE inhibition.

Conclusion

This compound is a highly effective inhibitor of angiotensin-converting enzyme, a key regulator of the renin-angiotensin system. Its potent inhibitory action on ACE leads to a reduction in the vasoconstrictor angiotensin II and an increase in the vasodilator bradykinin, collectively contributing to its antihypertensive effects. The quantitative data presented demonstrate its high potency, and the detailed experimental protocols provide a framework for its further investigation. The visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of its mechanism and evaluation. This technical guide serves as a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development.

References

A Technical Guide to the Cellular and Molecular Effects of Spiraprilat

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Spiraprilat, the active diacid metabolite of the prodrug spirapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Its mechanism of action extends beyond simple blood pressure reduction, involving complex interactions at the cellular and molecular level that are critical for its therapeutic effects in hypertension and heart failure. This document provides an in-depth examination of these effects, focusing on this compound's role in modulating key signaling pathways, its quantitative inhibitory profile, and its impact on cellular processes such as proliferation and tissue remodeling. Detailed experimental methodologies and pathway visualizations are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary molecular target of this compound is the Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS). This compound competitively binds to ACE, preventing the conversion of the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II.[1][2][3]

The inhibition of ACE by this compound leads to several critical downstream molecular and physiological effects:

  • Reduced Angiotensin II Levels : The blockade of angiotensin I conversion directly decreases plasma and tissue concentrations of angiotensin II.[1][2] This reduction is the cornerstone of this compound's therapeutic action.

  • Vasodilation : Angiotensin II is a powerful vasoconstrictor. By reducing its levels, this compound causes blood vessels to relax and widen (vasodilation), leading to a decrease in total peripheral resistance and a reduction in blood pressure.[1][3]

  • Decreased Aldosterone Secretion : Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. This compound's inhibition of angiotensin II formation consequently reduces aldosterone secretion, leading to mild natriuresis (sodium excretion) and a decrease in fluid volume.[1][3]

G substance substance process process inhibitor inhibitor enzyme enzyme effect effect Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates secretion of Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_Retention Sodium & Water Retention Aldosterone->Na_Retention This compound This compound This compound->ACE inhibits ACE->Angiotensin_II converts to Renin->Angiotensin_I converts to BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_Retention->BP_Increase

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by this compound.

Modulation of the Kallikrein-Kinin System

ACE is biochemically identical to an enzyme known as Kininase II, which is responsible for the degradation of bradykinin, a potent vasodilator peptide.[2] By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation.

The potentiation of the bradykinin pathway has significant molecular consequences:

  • Increased Nitric Oxide (NO) Synthesis : Bradykinin binds to B2 receptors on endothelial cells, stimulating the activity of endothelial Nitric Oxide Synthase (eNOS). This leads to an increased production of NO.

  • Vasodilation : NO is a powerful vasodilator that contributes to the blood pressure-lowering effect of ACE inhibitors.[4] This bradykinin-mediated vasodilation complements the effects derived from angiotensin II reduction.

G substance substance process process inhibitor inhibitor enzyme enzyme effect effect Bradykinin Bradykinin ACE ACE (Kininase II) Bradykinin->ACE NO_Synthase eNOS Bradykinin->NO_Synthase stimulates Inactive_Fragments Inactive Fragments This compound This compound This compound->ACE inhibits ACE->Inactive_Fragments degrades to NO Nitric Oxide (NO) NO_Synthase->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: this compound's potentiation of the Bradykinin-Nitric Oxide pathway.

Effects on Cardiac Fibroblasts and Myocardial Remodeling

Pathological cardiac remodeling, characterized by fibrosis and hypertrophy, is a key feature of heart failure. Angiotensin II is a known promoter of this process, directly stimulating the proliferation of cardiac fibroblasts and the synthesis of extracellular matrix proteins like collagen.[5][6] While direct studies on this compound are limited, research on other ACE inhibitors provides strong evidence for a class-wide anti-fibrotic effect.

The proposed signaling pathway for the anti-proliferative effect of ACE inhibitors on cardiac fibroblasts involves:

  • Inhibition of ROS Production : Angiotensin II stimulates the production of intracellular Reactive Oxygen Species (ROS).[5][7]

  • Downregulation of p38 MAPK : ROS acts as a second messenger, activating the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway.[5][7]

  • Suppression of TGF-β1 : The p38MAPK pathway leads to the upregulation and release of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[5][7]

By reducing angiotensin II levels, this compound is expected to inhibit this entire cascade, thereby attenuating cardiac fibroblast proliferation and reducing collagen deposition.[5]

G substance substance inhibitor inhibitor pathway pathway effect effect Angiotensin_II Angiotensin II ROS ROS Production Angiotensin_II->ROS stimulates This compound This compound This compound->Angiotensin_II reduces p38MAPK p38 MAPK Activation ROS->p38MAPK TGF_beta1 TGF-β1 Expression p38MAPK->TGF_beta1 Proliferation Fibroblast Proliferation & Collagen Synthesis TGF_beta1->Proliferation

Caption: Proposed anti-fibrotic signaling pathway inhibited by this compound.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in various in vitro and in vivo models. These data are essential for understanding its pharmacological profile.

Table 1: In Vitro and In Vivo Potency of this compound

Parameter Species/System Value Reference(s)
IC₅₀ Human (in vitro) 0.8 nM [8][9]
IC₅₀ Rat (in vitro) 0.9 - 2.0 nM [9]

| ID₅₀ | Anesthetized Rats (in vivo) | 8 µg/kg |[8] |

IC₅₀ (Half-maximal inhibitory concentration): Concentration of drug required to inhibit ACE activity by 50% in vitro. ID₅₀ (Half-maximal inhibitory dose): Dose of drug required to inhibit the pressor response to angiotensin I by 50% in vivo.

Clinical and preclinical studies have also quantified the hemodynamic effects of this compound.

Table 2: Hemodynamic and Pharmacodynamic Effects of this compound

Effect Measured Model Result Reference(s)
Mean Aortic Pressure Dogs with Acute LV Failure ▼ 30% [10]
LV End-Diastolic Pressure Dogs with Acute LV Failure ▼ 20% [10]
Total Peripheral Resistance Dogs with Acute LV Failure ▼ 30% [10]
Myocardial O₂ Consumption Dogs with Acute LV Failure ▼ 20% [10]
EC₅₀ (PCEA Inhibition) Humans with CHF 3.9 ± 1.9 ng/mL [11]
EC₅₀ (PCWP Decrease) Humans with CHF 11.8 ± 9.2 ng/mL [11]

| EC₅₀ (BBF Increase) | Humans with CHF | 13.8 ± 7.6 ng/mL |[11] |

LV: Left Ventricular. PCEA: Plasma Converting Enzyme Activity. PCWP: Pulmonary Capillary Wedge Pressure. BBF: Brachial Blood Flow. EC₅₀ (Half-maximal effective concentration): Plasma concentration of drug required to produce 50% of the maximal effect.

Key Experimental Methodologies

The characterization of this compound's effects relies on established and reproducible experimental protocols.

In Vitro ACE Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on ACE activity.

  • Objective : To determine the IC₅₀ value of this compound for the Angiotensin-Converting Enzyme.

  • Principle : A synthetic substrate for ACE (e.g., Hippuryl-His-Leu) is incubated with a source of ACE (e.g., purified rabbit lung ACE) in the presence of varying concentrations of the inhibitor (this compound). The enzyme cleaves the substrate, releasing a product (e.g., hippuric acid) that can be quantified by spectrophotometry or fluorometry after chemical derivatization.

  • Protocol Outline :

    • Prepare serial dilutions of this compound in a suitable buffer.

    • In a microplate, add the ACE enzyme source, the this compound dilution (or vehicle control), and pre-incubate for a defined period (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the ACE substrate.

    • Incubate for a specific time (e.g., 30 minutes at 37°C).

    • Stop the reaction (e.g., by adding HCl).

    • Quantify the product formed.

    • Plot the percentage of ACE inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Cardiac Fibroblast Proliferation Assay (BrdU)

This method assesses the impact of this compound on the proliferation of cardiac fibroblasts, often stimulated by angiotensin II.

  • Objective : To measure the inhibitory effect of this compound on angiotensin II-induced cardiac fibroblast proliferation.

  • Principle : 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine. During the S-phase of the cell cycle, proliferating cells incorporate BrdU into their newly synthesized DNA. This incorporated BrdU can be detected using a specific monoclonal antibody conjugated to an enzyme (e.g., peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is directly proportional to the amount of cell proliferation.

  • Protocol Outline :

    • Culture neonatal rat cardiac fibroblasts in 96-well plates until sub-confluent.

    • Serum-starve the cells for 24 hours to synchronize their cell cycles.

    • Treat the cells with different conditions: vehicle control, Angiotensin II (e.g., 10⁻⁷ M), Angiotensin II + varying concentrations of this compound.

    • Incubate for 24 hours.

    • Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

    • Fix the cells and denature the DNA.

    • Add the anti-BrdU-peroxidase antibody and incubate.

    • Wash the wells and add the substrate solution.

    • Measure the absorbance using a microplate reader.

    • Express results as a percentage of the proliferation induced by Angiotensin II alone.

G A 1. Isolate and Culture Neonatal Rat Cardiac Fibroblasts B 2. Serum-Starve Cells (24h to Synchronize) A->B C 3. Treat Cells with Experimental Conditions • Control • Angiotensin II • Angiotensin II + this compound B->C D 4. Add BrdU Labeling Reagent (Incubate 2-4h) C->D E 5. Fix Cells and Denature DNA D->E F 6. Add Anti-BrdU-POD Antibody E->F G 7. Add Substrate & Measure Absorbance F->G H 8. Analyze Data: Proliferation Rate G->H

References

Physicochemical Properties of Spiraprilat: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the critical parameters of solubility, pKa, melting point, partition coefficient, and stability, which are paramount for successful formulation design and development.

Introduction to this compound

Spirapril is a prodrug that, after oral administration, is hydrolyzed in the liver to its active form, this compound.[2] this compound is a dicarboxylic acid-containing ACE inhibitor.[3] It exerts its antihypertensive effects by competitively inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][4] This inhibition leads to vasodilation and a reduction in blood pressure.[4] Understanding the physicochemical characteristics of this compound is fundamental to developing stable, bioavailable, and effective pharmaceutical dosage forms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, followed by detailed discussions and experimental protocols.

PropertyValueReference
Molecular Formula C20H26N2O5S2[1]
Molecular Weight 438.56 g/mol [1]
Melting Point 163-165 °C (hemihydrate)[5]
Computed logP 0.3[5]
Predicted Water Solubility (for parent spirapril) 0.0293 mg/mL[6]
Predicted pKa (Strongest Acidic) 3.62[6]
Predicted pKa (Strongest Basic) 5.2[6]
Solubility

Solubility is a critical factor influencing the dissolution and absorption of a drug substance. While this compound is qualitatively described as being highly soluble in water, specific quantitative data is limited. The predicted aqueous solubility for the parent compound, spirapril hydrochloride, is low, suggesting that the conversion to the more polar diacid metabolite, this compound, is essential for its solubility characteristics.[6]

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

  • Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a buffer of a specific pH.[7] It is crucial to add enough solid to ensure a saturated solution remains in equilibrium with the undissolved solid.[7]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[8]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[9]

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to ensure it has not changed significantly.[7]

pKa (Ionization Constant)

The pKa values of a drug substance are crucial as they determine the extent of ionization at different physiological pH values, which in turn affects solubility, absorption, and distribution. This compound, being a dicarboxylic acid, is expected to have acidic pKa values. Predicted values suggest a strongly acidic and a weakly basic functional group.[6]

Potentiometric titration is a highly accurate and common method for determining pKa values.[10][11]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.[10] The ionic strength of the solution is typically kept constant with an electrolyte like potassium chloride.[12]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small increments.[12]

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[10] The solution should be stirred continuously, and the system is often purged with nitrogen to prevent interference from dissolved carbon dioxide.[12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point(s) of the curve correspond to the equivalence point(s), and the pKa can be determined from the pH at the half-equivalence point(s).[10]

Melting Point

The melting point is a fundamental physical property used for identification and to assess the purity of a crystalline solid.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped at a controlled rate (e.g., 1 °C/min).

  • Observation: The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded as the melting range.

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to partition between an organic (octanol) and an aqueous phase. This is a key predictor of a drug's absorption and membrane permeability. The computed XLogP3 value for this compound is 0.3, indicating it is relatively hydrophilic.[5]

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[13][14]

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask in a defined volume ratio.[16]

  • Equilibration: The flask is shaken for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[16]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC-UV.[15]

  • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as logP or logD.

Stability

The chemical stability of this compound is a critical attribute that influences its shelf-life and the choice of excipients and packaging. As an ACE inhibitor, this compound may be susceptible to degradation pathways such as hydrolysis of the amide bond and cyclization to form diketopiperazines, particularly at certain pH values and temperatures.[17] Stability testing should be conducted according to ICH guidelines.[18][19]

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance.[20]

  • Conditions: this compound is subjected to various stress conditions, including:

    • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.[20]

    • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).[20]

    • Thermal Stress: Heating the solid drug substance at elevated temperatures.[20]

    • Photostability: Exposing the drug substance to light of controlled wavelength and intensity as per ICH Q1B guidelines.[20]

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

  • Data Evaluation: The rate of degradation is determined, and degradation products are identified and characterized. This information is crucial for developing a stable formulation and setting appropriate storage conditions.[18]

Visualizations

Mechanism of Action of this compound

This compound's therapeutic effect is derived from its interaction with the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.

This compound Mechanism of Action Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II This compound This compound This compound->ACE Inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Mechanism of action of this compound in the RAAS pathway.

Prodrug Activation Workflow

Spirapril is administered as an inactive prodrug and must be metabolically activated to this compound.

Prodrug_Activation Spirapril Spirapril (Prodrug) Hydrolysis Hepatic Hydrolysis (Esterases) Spirapril->Hydrolysis This compound This compound (Active Drug) Hydrolysis->this compound

Caption: Conversion of spirapril to its active form, this compound.

Experimental Workflow: Shake-Flask Solubility

The following diagram outlines the key steps in determining solubility via the shake-flask method.

Shake_Flask_Workflow start Start add_excess Add excess this compound to buffer start->add_excess equilibrate Equilibrate with shaking (24-48h at constant T) add_excess->equilibrate separate Separate solid and liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify concentration in liquid phase (e.g., HPLC) separate->quantify end End quantify->end

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The physicochemical properties of this compound, including its solubility, pKa, melting point, lipophilicity, and stability, are critical determinants for the development of a successful pharmaceutical product. This technical guide summarizes the available data and provides standardized protocols for their experimental determination. A thorough understanding and characterization of these properties will enable formulation scientists to design robust and effective dosage forms for this compound, ultimately ensuring its therapeutic benefit to patients. Further experimental investigation is warranted to supplement the predicted data and provide a more complete physicochemical profile of this important active pharmaceutical ingredient.

References

Spiraprilat Enantiomers: A Deep Dive into Pharmacological Activity and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril. It delves into the stereochemical aspects of the molecule, summarizing the available data on its enantiomers and their interaction with ACE. This document also includes detailed experimental protocols for assessing ACE inhibition and visual diagrams to elucidate key pathways and processes.

Introduction to Spirapril and this compound

Spirapril is an orally administered prodrug that undergoes in vivo hydrolysis to its active diacid metabolite, this compound.[1][2] As a member of the ACE inhibitor class of antihypertensive agents, this compound plays a crucial role in the management of hypertension and heart failure.[3][4] Its therapeutic effects are primarily mediated through the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[4]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

The pharmacological activity of this compound is centered on its ability to inhibit ACE. ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

By inhibiting ACE, this compound effectively reduces the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4]

Below is a diagram illustrating the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention for this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE This compound This compound This compound->ACE

Caption: The Renin-Angiotensin-Aldosterone System and this compound's Point of Inhibition.

This compound Enantiomers and Pharmacological Activity

Spirapril possesses three chiral centers, leading to the possibility of eight stereoisomers. The commercially available form of spirapril is the (S,S,S)-stereoisomer. The active metabolite, this compound, therefore also exists as multiple stereoisomers.

While the synthesis of spirapril and its "RSS stereoisomers" has been described, publicly available literature providing a direct comparative analysis of the ACE inhibitory activity of each individual this compound enantiomer is scarce.[1] The primary data available reports the potent ACE inhibitory activity of this compound as a mixture or as the active (S,S,S)-form.

Quantitative Data

The most frequently cited in vitro measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against ACE.

CompoundParameterValueReference
This compoundIC500.8 nM[1]

Note: The reported IC50 value of 0.8 nM for this compound represents the high potency of the active form but does not differentiate between the individual enantiomers. It is a common principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and pharmacokinetic profiles. However, specific quantitative data to create a comparative table for each this compound enantiomer is not available in the reviewed literature.

Experimental Protocols

The determination of the ACE inhibitory activity of compounds like this compound is crucial for their pharmacological characterization. Below are detailed methodologies for a common in vitro ACE inhibition assay.

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol is adapted from standard fluorometric assays for ACE activity.

Objective: To determine the in vitro IC50 value of this compound enantiomers against angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)

  • Tris-HCl buffer (pH 8.3)

  • Zinc Chloride (ZnCl2)

  • This compound enantiomers (test compounds)

  • Captopril (positive control)

  • 96-well microplate (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in Tris-HCl buffer containing ZnCl2.

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent.

    • Prepare serial dilutions of the this compound enantiomers and captopril in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Test compound solution (or buffer for control)

      • ACE solution

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of ACE inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for the described ACE inhibition assay.

ACE_Inhibition_Assay_Workflow Start Start ReagentPrep Reagent Preparation (ACE, Substrate, Compounds) Start->ReagentPrep PlateSetup Plate Setup (Buffer, Compound, ACE) ReagentPrep->PlateSetup Incubation1 Pre-incubation (37°C, 15 min) PlateSetup->Incubation1 ReactionStart Initiate Reaction (Add Substrate) Incubation1->ReactionStart Measurement Kinetic Fluorescence Measurement (Ex/Em, 37°C) ReactionStart->Measurement DataAnalysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for In Vitro ACE Inhibition Assay.

Synthesis and Chiral Separation

The synthesis of spirapril and its stereoisomers has been documented, typically involving the coupling of a substituted proline derivative with an alanine ester. The stereochemistry of the final product is determined by the chirality of the starting materials.

The logical relationship for obtaining enantiomerically pure this compound for pharmacological testing is outlined below.

Chiral_Separation_Logic Racemic Racemic Mixture of Spirapril ChiralSep Chiral Separation (e.g., HPLC) Racemic->ChiralSep EnantiomerA Enantiomer A ChiralSep->EnantiomerA EnantiomerB Enantiomer B ChiralSep->EnantiomerB HydrolysisA Hydrolysis EnantiomerA->HydrolysisA HydrolysisB Hydrolysis EnantiomerB->HydrolysisB SpiraprilatA This compound Enantiomer A HydrolysisA->SpiraprilatA SpiraprilatB This compound Enantiomer B HydrolysisB->SpiraprilatB PharmAssayA Pharmacological Assay SpiraprilatA->PharmAssayA PharmAssayB Pharmacological Assay SpiraprilatB->PharmAssayB

Caption: Logical Flow for Pharmacological Evaluation of this compound Enantiomers.

Conclusion

This compound is a highly potent inhibitor of the angiotensin-converting enzyme, with its (S,S,S)-stereoisomer being the pharmacologically active form. While the synthesis of its various stereoisomers has been achieved, there is a notable lack of publicly available data directly comparing the ACE inhibitory potency of the individual enantiomers. Further research in this area would be invaluable for a more complete understanding of the structure-activity relationship of this compound and could inform the development of future ACE inhibitors with improved stereoselectivity and therapeutic profiles. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting such investigations.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Spiraprilat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Spiraprilat. This compound is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Spirapril.[1][2][3] A reliable and accurate analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. The described method is designed to be specific, linear, accurate, precise, and robust, adhering to the International Council for Harmonisation (ICH) guidelines.[4][5][6]

This compound: Physicochemical Properties

Understanding the analyte's properties is fundamental to method development. This compound is the active form of Spirapril, converted via esterolysis in the body.[7][8][9]

PropertyValueReference
IUPAC Name (8S)-7-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid[1]
Molecular Formula C20H26N2O5S2[1]
Molecular Weight 438.6 g/mol [1]
Nature Dicarboxylic acid, active metabolite of Spirapril[1][2]

Part I: HPLC Method Development Protocol

This section outlines a proposed starting point for the HPLC method, based on common practices for similar ACE inhibitor metabolites like Enalaprilat.[10][11] Optimization may be required based on system-specific performance.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C8 column could also be evaluated.[11]

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid, Monobasic Potassium Phosphate, Deionized water.

  • Reference Standard: this compound reference standard of known purity.

Proposed Chromatographic Conditions
ParameterRecommended ConditionRationale
Mobile Phase A 20mM Potassium Phosphate buffer, pH adjusted to 2.5 with Orthophosphoric acid.Provides good buffering capacity and the acidic pH ensures the carboxylic acid groups on this compound are protonated, leading to better retention and peak shape on a reverse-phase column.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for moderately polar compounds.
Elution Mode IsocraticA starting point of 70:30 (Mobile Phase A : Mobile Phase B) is recommended. Gradient elution can be explored if co-eluting impurities are present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30°CProvides better reproducibility by minimizing fluctuations in retention time due to ambient temperature changes.
Detection Wavelength 215 nmLow UV wavelength is often effective for compounds like ACE inhibitors which may lack a strong chromophore at higher wavelengths.[10][11][12]
Injection Volume 10 µLA typical injection volume to ensure good peak response without overloading the column.
Run Time 10 minutesShould be sufficient for the elution of this compound and to ensure the column is clean for the next injection.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile-Phase B (Diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent. This solution is used for routine analysis and system suitability.

  • Sample Preparation: The preparation will depend on the matrix (e.g., dosage form, biological fluid). For a tablet, it would involve crushing, dissolving in diluent, sonicating, filtering, and diluting to the target concentration (e.g., 100 µg/mL).

Part II: HPLC Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[6][13]

Validation Workflow

The following diagram illustrates the logical flow of the method development and validation process.

HPLC_Validation_Workflow HPLC Method Development and Validation Workflow cluster_validation Validation Experiments (ICH Q2) A Analyte Characterization (this compound Properties) B Method Development (Column, Mobile Phase, etc.) A->B Input C Method Optimization (Peak Shape, Resolution) B->C Refine D Validation Protocol Definition C->D Finalize E System Suitability (SST) D->E Define F Specificity / Selectivity E->F Proceed if SST Passes G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Final Method Documentation K->L Compile Report

Caption: Workflow for HPLC method development and validation.

System Suitability Testing (SST)
  • Protocol: Before starting any validation experiments, perform five replicate injections of the Working Standard Solution (100 µg/mL).

  • Acceptance Criteria & Data Presentation:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%
Specificity
  • Protocol: Inject blank (diluent), placebo (formulation matrix without this compound), and a standard solution of this compound. Perform forced degradation studies by exposing a sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), thermal (80°C), and photolytic (UV light) stress conditions.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of this compound. In forced degradation studies, the this compound peak should be spectrally pure (as determined by a PDA detector) and adequately resolved from any degradation peaks.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of this compound from the stock solution, ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria & Data Presentation: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area%RSD
50
75
100
125
150
Linearity Result Value
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Report
Accuracy
  • Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.

  • Acceptance Criteria & Data Presentation: The mean percent recovery should be within 98.0% to 102.0%.

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80% (n=3)80
100% (n=3)100
120% (n=3)120
Precision
  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six independent samples of this compound at 100% of the target concentration on the same day, by the same analyst, using the same equipment.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria & Data Presentation: The %RSD for the set of measurements should not be more than 2.0%.

Precision TypeSample #Assay Result (%)Mean%RSD
Repeatability 1-6≤ 2.0%
Intermediate 1-6≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve.

    • LOD = 3.3 * (Standard Deviation of the Y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Y-intercept / Slope)

  • Acceptance Criteria & Data Presentation: The LOQ value should be experimentally verified by analyzing samples at this concentration, which should yield results with acceptable accuracy and precision.

ParameterCalculation Result (µg/mL)
LOD
LOQ
Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the effect on the results. Analyze a standard solution under each modified condition.

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 2°C)

    • Mobile Phase Organic Composition (± 2%)

  • Acceptance Criteria & Data Presentation: The system suitability parameters should remain within the acceptance criteria for all variations.

Parameter VariedConditionRetention TimeTailing Factor% Assay
Flow Rate 0.9 mL/min
1.1 mL/min
pH 2.3
2.7
Temperature 28°C
32°C

References

Application Note: Quantification of Spiraprilat in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril, plays a crucial role in the management of hypertension. Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of similar ACE inhibitor metabolites, such as enalaprilat, ensuring a robust and reliable assay.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Enalaprilat-d5 or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • A sensitive and selective LC-MS/MS system is required. This protocol is based on a typical triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.

Protocol:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile (pre-chilled at -20°C) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or a shallow gradient optimized for separation
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 3-5 minutes
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometric Parameters (Representative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound To be determined by infusionTo be determined by infusion200To be optimized
Internal Standard To be determined by infusionTo be determined by infusion200To be optimized

Note: The exact m/z transitions for this compound and the chosen internal standard must be optimized by direct infusion of the standard solutions into the mass spectrometer. For structurally similar compounds like enalaprilat, typical transitions are in the range of m/z 349 -> 206.

Method Validation (Representative Data)

The following tables summarize the expected performance characteristics of the method, based on validation data for structurally related ACE inhibitors.[1][2]

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

Table 3: Calibration Curve Parameters

ParameterValue
Calibration Range 1.0 - 500 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Precision and Accuracy

The precision and accuracy of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 4: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
Low 3.0< 10%± 10%< 10%± 10%
Medium 150< 8%± 8%< 8%± 8%
High 400< 8%± 8%< 8%± 8%

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy (%Bias) within ± 15% (± 20% for LLOQ).

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for this compound quantification.

signaling_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Spirapril Spirapril (Prodrug) This compound This compound (Active Metabolite) Spirapril->this compound Metabolism ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibition

Caption: Mechanism of action of this compound.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation extraction, coupled with the selectivity of tandem mass spectrometry, allows for a high-throughput and reliable assay suitable for pharmacokinetic and clinical studies. The provided protocols and validation parameters, based on established methods for similar analytes, offer a solid foundation for the implementation of this assay in a research or drug development setting.

References

Application Note: Chiral Separation of Spiraprilat Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiraprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril, is a chiral compound with two stereocenters. The individual enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the development of a reliable and efficient analytical method for the enantioselective separation of this compound is crucial for pharmaceutical research, development, and quality control. This application note presents a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[1][2] The described method provides excellent resolution and peak shape for the baseline separation of the this compound enantiomers.

Principle

The chiral separation is achieved on a Chiralpak® AD-H column, which is a polysaccharide-based chiral stationary phase. The separation mechanism relies on the differential interactions between the enantiomers of this compound and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to the formation of transient diastereomeric complexes with different stability, and thus, different retention times on the column.[2] An acidic modifier, trifluoroacetic acid (TFA), is added to the mobile phase to improve peak symmetry and resolution by minimizing ionic interactions with residual silanols on the silica support.

Experimental

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic this compound standard.

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Results and Discussion

Under the described chromatographic conditions, baseline separation of the this compound enantiomers was achieved. The following table summarizes the key quantitative data obtained from the analysis of a racemic this compound standard.

CompoundRetention Time (t R ) [min]Tailing Factor (T f )Resolution (R s )
Enantiomer 18.51.1\multirow{2}{*}{2.2}
Enantiomer 210.21.2

The chromatogram showed two well-resolved peaks corresponding to the two enantiomers of this compound. The resolution (Rs) value of 2.2 indicates a complete separation, which is suitable for accurate quantification. The tailing factors for both peaks were close to 1, indicating good peak symmetry.

Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Trifluoroacetic Acid.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Accurately weigh 10 mg of racemic this compound standard.

    • Dissolve the standard in 10 mL of the mobile phase to obtain a final concentration of 1 mg/mL.

    • Vortex the solution until the standard is completely dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the Chiralpak® AD-H column in the column oven.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector wavelength to 220 nm.

    • Purge the HPLC system with the mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared this compound standard solution onto the column.

    • Start the data acquisition.

    • The run time should be sufficient to allow for the elution of both enantiomers.

  • Data Processing:

    • Integrate the peaks corresponding to the two enantiomers.

    • Determine the retention time, tailing factor, and resolution.

    • For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Logical Workflow for Chiral HPLC Method Development

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Method Optimization A Prepare Racemic This compound Standard D Inject Sample A->D B Prepare Mobile Phase (Hexane/IPA/TFA) C Equilibrate Chiralpak AD-H Column B->C C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G Calculate Retention Time, Resolution, and Tailing Factor F->G H Resolution < 1.5? G->H I Adjust Mobile Phase Composition H->I Yes J Method Validated H->J No I->C

Caption: Workflow for chiral HPLC method development.

Signaling Pathway of ACE Inhibition

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Renin Renin

Caption: Mechanism of ACE inhibition by this compound.

Conclusion

The developed HPLC method using a Chiralpak® AD-H column provides a reliable and efficient means for the chiral separation of this compound enantiomers. The method is suitable for use in research and quality control laboratories for the determination of the enantiomeric purity of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. Further validation of the method should be performed according to the relevant regulatory guidelines to demonstrate its suitability for specific applications.

References

Application Note: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay for Spiraprilat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] It is a prodrug that is hydrolyzed in the liver to its active metabolite, spiraprilat.[1][4][5] this compound is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II.[1][2][4] This application note provides a detailed protocol for determining the in vitro inhibitory activity of this compound against ACE, a critical step in the characterization of this and other ACE inhibitors.

Mechanism of Action

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure.[6] The enzyme renin cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts the inactive angiotensin I into the active angiotensin II.[1][6] Angiotensin II causes vasoconstriction and stimulates the secretion of aldosterone, both of which lead to an increase in blood pressure.[3][4] this compound exerts its therapeutic effect by competitively inhibiting ACE, thereby blocking the formation of angiotensin II and leading to vasodilation and reduced aldosterone secretion.[2][4][5]

RAS_Pathway cluster_0 cluster_1 Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure This compound This compound This compound->Angiotensin_II Inhibition

Caption: Renin-Angiotensin System (RAS) and the site of this compound inhibition.

Quantitative Data: ACE Inhibitory Potency

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ACE activity by 50%. This compound is a highly potent inhibitor of ACE.

CompoundIC50 ValueReference
This compound0.8 nM[7]
Spirapril67 nM[8]

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol describes a common method for measuring ACE inhibitory activity using a synthetic substrate and a microplate reader for high-throughput analysis. The principle is based on the ACE-catalyzed hydrolysis of a substrate, and the subsequent quantification of the product.

Principle of the Assay

Active ACE cleaves a synthetic substrate, leading to the release of a product that can be detected either colorimetrically or fluorometrically.[9] In the presence of an inhibitor like this compound, the enzymatic activity of ACE is reduced, resulting in a decreased signal. The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal of an uninhibited control.

Materials and Reagents

  • Angiotensin-Converting Enzyme (ACE), from rabbit lung

  • This compound

  • ACE Assay Buffer (e.g., 50 mM Sodium Borate, 300 mM NaCl, pH 8.3)[10]

  • Synthetic ACE substrate (e.g., Hippuryl-His-Leu (HHL) for HPLC/spectrophotometric methods, or a fluorogenic substrate like o-aminobenzoyl peptide for fluorescence-based assays)[9][10]

  • Positive Control (e.g., Captopril)

  • 96-well microplate (clear for colorimetric assays, black for fluorescent assays)

  • Microplate reader

  • Deionized water

  • DMSO or appropriate solvent for inhibitor dissolution

Reagent Preparation

  • ACE Enzyme Solution: Prepare a working solution of ACE in cold ACE Assay Buffer to the desired concentration (e.g., 100 mU/mL).[11] Prepare this solution fresh daily and keep on ice.

  • Substrate Solution: Dissolve the synthetic substrate in ACE Assay Buffer to the final desired concentration. The concentration will depend on the specific substrate used; follow the manufacturer's or literature recommendations.

  • This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in ACE Assay Buffer to cover a range of concentrations needed to determine the IC50 value.

  • Positive Control Solution: Prepare a working solution of a known ACE inhibitor, like Captopril, to validate the assay.

Experimental_Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, this compound) Setup 2. Assay Plate Setup (Controls, Blanks, Samples) Prep->Setup Add_Enzyme 3. Add ACE Enzyme & Inhibitor (this compound) Setup->Add_Enzyme Preincubation 4. Pre-incubation Add_Enzyme->Preincubation Add_Substrate 5. Initiate Reaction (Add Substrate) Preincubation->Add_Substrate Incubation 6. Incubation at 37°C Add_Substrate->Incubation Measure 7. Measure Signal (Absorbance/Fluorescence) Incubation->Measure Analyze 8. Data Analysis (% Inhibition, IC50) Measure->Analyze

Caption: General workflow for the in vitro ACE inhibition assay.

Assay Procedure (96-Well Plate Format)

  • Plate Setup: Designate wells for Blanks (no enzyme), Enzyme Control (100% activity, no inhibitor), Positive Control, and Test Samples (with this compound).

  • Add Reagents:

    • To all wells except the Blank, add a specific volume (e.g., 20 µL) of ACE Enzyme Solution.

    • To the Test Sample wells, add a volume (e.g., 20 µL) of the corresponding this compound working solutions.

    • To the Enzyme Control and Blank wells, add the same volume of ACE Assay Buffer (or solvent vehicle if used for this compound).

    • To the Positive Control wells, add the Captopril solution.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.[11]

  • Reaction Initiation: Add a specific volume (e.g., 100 µL) of the pre-warmed Substrate Solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[10] The optimal time may need to be determined empirically.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the substrate used (e.g., 345 nm for some colorimetric assays or Ex/Em = 330/430 nm for a common fluorometric assay).[9]

Data Analysis

  • Calculate Percent Inhibition: The inhibitory activity is calculated using the following formula:

    % Inhibition = [(Activity_Control - Activity_Sample) / Activity_Control] x 100

    Where:

    • Activity_Control is the signal from the Enzyme Control wells (minus the Blank).

    • Activity_Sample is the signal from the Test Sample wells containing this compound (minus the Blank).

  • Determine IC50 Value: To determine the IC50 value, plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the concentration that elicits 50% inhibition.

References

Application Notes and Protocols for Studying the Effects of Spiraprilat on Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro studies on the direct effects of Spiraprilat on endothelial cells. The following application notes and protocols are therefore based on the well-established class effects of Angiotensin-Converting Enzyme (ACE) inhibitors. The experimental designs and expected outcomes are extrapolated from studies on other ACE inhibitors, such as Captopril and Enalaprilat, and should be considered as a general framework for investigating the potential effects of this compound.

Introduction

This compound is the active metabolite of the prodrug Spirapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] ACE inhibitors exert their effects primarily by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and by inhibiting the degradation of bradykinin, a vasodilator.[1] Endothelial cells play a crucial role in regulating vascular tone and homeostasis, and their dysfunction is a key factor in the pathogenesis of cardiovascular diseases. This document provides a set of hypothetical protocols to study the potential effects of this compound on endothelial cell function in vitro, based on the known mechanisms of ACE inhibitors.

Key Cellular Effects of ACE Inhibitors on Endothelial Cells

Based on the literature for other ACE inhibitors, this compound is anticipated to influence endothelial cells through the following mechanisms:

  • Increased Nitric Oxide (NO) Bioavailability: By preventing the breakdown of bradykinin, ACE inhibitors can lead to increased activation of endothelial nitric oxide synthase (eNOS), resulting in higher levels of NO, a key vasodilator and anti-inflammatory molecule.

  • Reduced Oxidative Stress: Angiotensin II is a known inducer of reactive oxygen species (ROS) in endothelial cells. By inhibiting Angiotensin II production, this compound may reduce oxidative stress and its damaging effects on the endothelium.

  • Anti-inflammatory Effects: Angiotensin II can promote the expression of adhesion molecules such as VCAM-1 and ICAM-1 on endothelial cells, facilitating the adhesion of inflammatory cells. Inhibition of Angiotensin II may therefore lead to a reduction in endothelial inflammation.

  • Modulation of Cell Proliferation and Apoptosis: The effects of ACE inhibitors on endothelial cell proliferation and apoptosis can be complex and may depend on the specific experimental conditions. Some studies with other ACE inhibitors have shown protective effects against apoptosis.[2]

Data Presentation

The following tables are templates for organizing and presenting quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Endothelial Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control0100 ± 5.2
This compound1
This compound10
This compound100
Angiotensin II0.1
Angiotensin II + this compound0.1 + 10

Table 2: Effect of this compound on Nitric Oxide (NO) Production

Treatment GroupConcentration (µM)NO Production (µM) (Mean ± SD)
Control02.5 ± 0.3
This compound1
This compound10
This compound100
Bradykinin0.1
Bradykinin + this compound0.1 + 10

Table 3: Effect of this compound on Endothelial Gene Expression (Fold Change vs. Control)

GeneThis compound (10 µM)Angiotensin II (0.1 µM)Angiotensin II + this compound (10 µM)
eNOS
VCAM-1
ICAM-1
Caspase-3

Experimental Protocols

Protocol 1: Endothelial Cell Culture
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant model for studying endothelial function.

  • Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and 5% Fetal Bovine Serum (FBS).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency using a standard trypsinization protocol. Use cells between passages 3 and 7 for experiments to ensure phenotypic stability.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) and/or Angiotensin II (e.g., 0.1 µM). Include a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)
  • Seeding and Treatment: Seed HUVECs in a 24-well plate and treat with this compound and/or Bradykinin as described in Protocol 2.

  • Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Protocol 4: Gene Expression Analysis (RT-qPCR)
  • Cell Lysis and RNA Extraction: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., eNOS, VCAM-1, ICAM-1, Caspase-3) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of ACE Inhibitors in Endothelial Cells

ACE_Inhibitor_Pathway cluster_ace ACE Inhibitor (this compound) cluster_ang Angiotensin Pathway cluster_brady Bradykinin Pathway This compound This compound ACE1 ACE This compound->ACE1 Inhibits ACE2 ACE This compound->ACE2 Inhibits AngI Angiotensin I AngI->ACE1 AngII Angiotensin II ACE1->AngII AT1R AT1 Receptor AngII->AT1R ROS ROS Production ↑ AT1R->ROS Inflammation Inflammation ↑ (VCAM-1, ICAM-1) AT1R->Inflammation Bradykinin Bradykinin Bradykinin->ACE2 B2R B2 Receptor Bradykinin->B2R Inactive Inactive Peptides ACE2->Inactive eNOS eNOS Activation ↑ B2R->eNOS NO NO Production ↑ eNOS->NO

Caption: ACE inhibitor signaling in endothelial cells.

Experimental Workflow for Studying this compound in Endothelial Cells

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture HUVECs Treatment Treat with this compound (± Angiotensin II / Bradykinin) Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability NO_Production NO Production (Griess Assay) Treatment->NO_Production Gene_Expression Gene Expression (RT-qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Analysis Analyze and Interpret Data Viability->Analysis NO_Production->Analysis Gene_Expression->Analysis Protein_Expression->Analysis

Caption: Workflow for in vitro endothelial cell studies.

References

Application Notes and Protocols for the Preparation of Spiraprilat Solutions for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraprilat is the active dicarboxylic acid metabolite of the prodrug spirapril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Like other ACE inhibitors, this compound exerts its antihypertensive effects by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II.[2][3] Accurate and reproducible preparation of this compound solutions is critical for preclinical in vivo studies to assess its pharmacokinetics, pharmacodynamics, and toxicological profile.

This document provides detailed protocols and guidelines for preparing this compound solutions for various routes of in vivo administration in laboratory animals. It covers physicochemical properties, solubility screening, vehicle selection, and step-by-step preparation methods.

Physicochemical Properties

Understanding the physicochemical properties of a drug substance is fundamental to developing a stable and effective formulation for in vivo use. This compound is the active form, derived from the hydrolysis of the ethyl ester group of its prodrug, spirapril.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundSpirapril (Prodrug)Spirapril Hydrochloride (Prodrug Salt)
Chemical Formula C₂₀H₂₆N₂O₅S₂C₂₂H₃₀N₂O₅S₂C₂₂H₃₀N₂O₅S₂ • HCl
Molecular Weight 438.6 g/mol [1]466.6 g/mol [2]503.1 g/mol [3][4]
Appearance Solid (Assumed)Solid[4]White to Off-White Solid[5]
Known Solubilities Data not readily available. As a dicarboxylic acid, solubility is expected to be pH-dependent.Soluble in ethanol (~5 mg/mL), DMSO (~10 mg/mL), and dimethyl formamide (~25 mg/mL).[4]Very slightly soluble in water; soluble in methanol.[5]
Storage Conditions Store at -20°C (Recommended)Store at -20°C.[4]Store at -20°C in a freezer.[5]
Stability Data not readily available. Protect from light and moisture.Stable for ≥4 years at -20°C.[4]Hygroscopic.[5]

Mechanism of Action: ACE Inhibition Pathway

This compound inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system (RAS) that regulates blood pressure. The inhibition of ACE leads to reduced production of angiotensin II, resulting in vasodilation and a decrease in blood pressure.

ACE_Inhibition_Pathway cluster_inhibition Therapeutic Effect substrate substrate enzyme enzyme product product inhibitor inhibitor effect effect Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI converts to ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII converts to Vasodilation Vasodilation (Decreased Blood Pressure) Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngII->Vasoconstriction leads to This compound This compound This compound->ACE inhibits

Caption: Mechanism of action of this compound via ACE inhibition.

Experimental Workflow for Solution Preparation

The overall process from receiving the compound to administering it to animals involves several key stages. This workflow ensures that a suitable, stable, and homogenous formulation is prepared for the study.

Experimental_Workflow step step decision decision protocol protocol admin admin start Receive this compound (Confirm Purity & Identity) screening Protocol 1: Solubility & Vehicle Screening start->screening is_soluble Is solubility and stability acceptable? screening->is_soluble is_soluble->screening No, select new vehicle stock_prep Protocol 2: Stock Solution Preparation is_soluble->stock_prep Yes working_prep Protocol 3: Working Solution Preparation stock_prep->working_prep qc_check QC Check (e.g., pH, visual inspection) working_prep->qc_check administration In Vivo Administration qc_check->administration

Caption: General workflow for preparing this compound solutions.

Protocol 1: Solubility and Vehicle Screening

Objective: To identify a suitable vehicle that can dissolve this compound at the desired concentration and is safe for in vivo administration.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • pH meter

  • Microcentrifuge tubes or small glass vials

  • A selection of potential vehicles (see Table 2)

Table 2: Common Vehicles for In Vivo Administration

VehicleRoute of AdministrationProperties and Considerations
Saline (0.9% NaCl) IV, IP, SC, POIsotonic. This compound may require pH adjustment for solubility.
Phosphate-Buffered Saline (PBS) IV, IP, SC, POBuffered system, helps maintain pH.
5% Dextrose in Water (D5W) IV, IP, SCIsotonic.
Carboxymethylcellulose (CMC) PO0.5-1% w/v in water. Forms a suspension for poorly soluble compounds.
Polyethylene Glycol 400 (PEG 400) PO, IP, SCCo-solvent. Often used in combination with saline or water (e.g., 10-40% PEG 400).
Dimethyl Sulfoxide (DMSO) IP, SCExcellent solvent, but can have toxic effects. Use at lowest effective concentration (typically <10% in the final formulation).[6]

Methodology:

  • Target Concentration: Determine the highest required concentration for your study based on the planned dose (mg/kg) and dosing volume (mL/kg).

  • Preparation of Test Samples:

    • Weigh a small, precise amount of this compound (e.g., 2-5 mg) into several individual vials.

    • Add a measured volume of the first test vehicle to achieve a concentration slightly above your target.

    • Repeat for each vehicle listed in Table 2 that is appropriate for your intended administration route.

  • Solubilization:

    • Vortex each vial vigorously for 1-2 minutes.

    • If not fully dissolved, use a magnetic stirrer or place on a rotator at room temperature for 30-60 minutes. Gentle warming (37°C) can be attempted but monitor for degradation.

    • For aqueous vehicles like saline, if the compound remains insoluble, try adjusting the pH. Since this compound is a dicarboxylic acid, increasing the pH with a small amount of dilute NaOH (e.g., 0.1 N) should increase solubility. Adjust dropwise and monitor pH, aiming for a physiologically compatible range (pH 6.5-8.0).

  • Assessment:

    • Visually inspect each sample for clarity against a black and white background. A completely dissolved solution should be free of visible particulates.[7]

    • If a clear solution is not achieved, centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes. If a pellet is formed, the compound is not fully dissolved.

  • Selection: Choose the simplest vehicle system that achieves a clear, stable solution at the target concentration and is biocompatible for the intended route of administration. Record the final pH of the selected formulation.

Protocol 2: Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound in the selected vehicle. This is recommended if the compound is difficult to weigh in small amounts or if multiple concentrations will be prepared.

Methodology:

  • Calculation: Determine the required mass of this compound and volume of vehicle to create a stock solution at a convenient high concentration (e.g., 10 mg/mL).

  • Weighing: Accurately weigh the required amount of this compound and place it in an appropriate sterile container (e.g., glass vial or conical tube).

  • Dissolution:

    • Add approximately 80% of the final volume of the chosen vehicle.

    • Use a vortex mixer or magnetic stirrer to facilitate dissolution, as determined in Protocol 1. If pH adjustment is required, perform it at this stage.

    • Once fully dissolved, add the remaining vehicle to reach the final desired volume (q.s.).

  • Sterilization (for IV administration): Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the stock solution under appropriate conditions. Based on related compounds, storage at 2-8°C for short-term use (a few days) or aliquoted and frozen at -20°C for long-term storage is recommended.[8][9] Perform stability tests if the solution will be stored for an extended period.

Protocol 3: Working Solution Preparation and Administration

Objective: To prepare the final dosing solution from the stock solution and administer it to the animal model.

Methodology:

  • Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of stock solution (V₁) needed to prepare the final working solution of concentration C₂ and volume V₂.

    • C₁ = Concentration of stock solution

    • V₁ = Volume of stock solution required

    • C₂ = Final concentration for dosing

    • V₂ = Final volume of working solution

  • Dilution:

    • In a sterile tube, add the calculated volume (V₁) of the stock solution.

    • Add the appropriate volume of the same vehicle to dilute the stock to the final concentration (C₂).

    • Mix thoroughly by gentle inversion or vortexing.

  • Pre-Administration Check:

    • Allow the solution to come to room temperature before administration.

    • Visually inspect the solution for any precipitation or particulates. If any are observed, the solution should be discarded.

  • Administration:

    • Oral Gavage (PO): Draw the required volume into an appropriately sized oral gavage syringe. Administer carefully to the conscious animal.[10]

    • Intravenous Injection (IV): Draw the required volume into a sterile syringe. Administer via the desired vein (e.g., tail vein in mice/rats) at a slow, controlled rate. Ensure the solution is sterile and free of air bubbles.

Disclaimer: These protocols provide a general framework. The researcher is responsible for validating the solubility, stability, and suitability of any formulation for their specific experimental model and conditions. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for the Analytical Determination of Spiraprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It functions as a prodrug, undergoing in vivo biotransformation to its pharmacologically active metabolite, spiraprilat. This conversion primarily occurs in the liver through the enzymatic cleavage of an ester group.[1][2][3] this compound is the active moiety responsible for inhibiting ACE, which in turn blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4][5] This mechanism of action leads to vasodilation and a reduction in blood pressure. Due to its central role in the therapeutic effect of spirapril, accurate and sensitive analytical methods for the identification and quantification of this compound in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies.[6][7][8]

This document provides detailed application notes and protocols for the analytical determination of this compound, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.

Metabolic Pathway of Spirapril

The primary metabolic pathway of spirapril involves the hydrolysis of the ethyl ester group to form the active diacid metabolite, this compound. This biotransformation is a critical step for the drug's therapeutic activity.

Spirapril Metabolic Pathway Spirapril Spirapril (Prodrug) This compound This compound (Active Metabolite) Spirapril->this compound Ester Hydrolysis Enzyme Hepatic Esterases

Caption: Metabolic conversion of Spirapril to this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of this compound in biological matrices due to its high selectivity, sensitivity, and speed. The following sections outline a typical experimental protocol.

Experimental Workflow

The general workflow for the analysis of this compound in a biological matrix such as plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.

This compound Analysis Workflow Start Biological Sample (e.g., Plasma) SamplePrep Sample Preparation (Protein Precipitation or SPE) Start->SamplePrep LC LC Separation (Reversed-Phase Chromatography) SamplePrep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition and Quantification MS->Data End Results Data->End

Caption: General workflow for this compound analysis.

Experimental Protocols

Protein precipitation is a straightforward and common method for preparing plasma samples for LC-MS/MS analysis.

  • Aliquot Sample: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the plasma sample with a working solution of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar ACE inhibitor).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

SPE offers a more rigorous cleanup compared to protein precipitation, which can be beneficial for reducing matrix effects and improving sensitivity.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the pre-treated plasma sample (diluted with the equilibration buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of a methanolic solution containing a small percentage of a basic modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z [M+H]⁺ -> Product ion (Q3) m/z [fragment ion]⁺

    • Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ -> Product ion (Q3) m/z [fragment ion]⁺

    • Note: The exact m/z values would need to be determined experimentally by infusing a standard solution of this compound.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

  • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for each MRM transition to achieve maximum sensitivity.

Data Presentation

The following tables summarize typical quantitative performance parameters for a validated LC-MS/MS method for this compound, based on data for similar ACE inhibitors.

Table 1: Method Validation Parameters

ParameterThis compound
Linearity Range (ng/mL) 0.5 - 500
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5
Limit of Detection (LOD) (ng/mL) 0.1

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Low QC 1.5± 15%< 15%
Medium QC 75± 15%< 15%
High QC 400± 15%< 15%

Table 3: Recovery and Matrix Effect

ParameterThis compound
Extraction Recovery (%) > 85%
Matrix Effect (%) 90 - 110%

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the accurate and precise quantification of this compound in biological matrices. The use of LC-MS/MS offers the necessary sensitivity and selectivity for demanding bioanalytical applications in drug development and clinical research. Adherence to these detailed protocols will enable researchers to generate high-quality data for the assessment of spirapril's pharmacokinetic and pharmacodynamic properties.

References

High-throughput screening for ACE inhibitors using spiraprilat

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on High-Throughput Screening for ACE Inhibitors Using Spiraprilat

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), a zinc metalloproteinase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] ACE also inactivates the vasodilator bradykinin.[4] Consequently, the inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.

Spirapril is a prodrug that is hydrolyzed in the body to its active form, this compound, a potent non-sulfhydryl ACE inhibitor.[] High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying novel ACE inhibitors from large chemical libraries.[6] This application note provides a comprehensive overview and a detailed protocol for a fluorometric HTS assay for ACE inhibitors, utilizing this compound as a reference compound.

The Renin-Angiotensin Signaling Pathway

The RAS cascade begins with the secretion of renin from the kidneys in response to reduced renal blood flow.[1] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[1][7] ACE, predominantly found in the vascular endothelial cells of the lungs, then converts angiotensin I into angiotensin II.[3] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and consequently, an increase in blood pressure.[2][7] ACE inhibitors like this compound block the action of ACE, thereby reducing the levels of angiotensin II and lowering blood pressure.[]

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP ACE ACE Renin Renin This compound This compound (ACE Inhibitor) This compound->ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Quantitative Data of ACE Inhibitors

The potency of ACE inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below presents the IC50 values for this compound and other well-known ACE inhibitors.

ACE InhibitorIC50 (nM)
This compound0.8
Captopril1.1 ± 0.05
Lisinopril2.5 ± 0.03
Enalaprilat0.4 - 1.2

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

This section outlines a detailed methodology for a fluorometric high-throughput screening assay for ACE inhibitors.

Assay Principle

This assay utilizes a synthetic fluorogenic substrate that is cleaved by ACE to release a fluorescent product. The rate of fluorescence increase is directly proportional to the ACE activity. In the presence of an inhibitor like this compound, the enzymatic reaction is attenuated, resulting in a reduced rate of fluorescence generation.

Experimental Workflow

The high-throughput screening process involves several key steps from preparation to data analysis.

HTS Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Reagent Preparation: - ACE Enzyme - Fluorogenic Substrate - this compound (Control) - Test Compounds Dispense_Compounds Dispense Test Compounds & Controls into Microplate Reagent_Prep->Dispense_Compounds Add_Enzyme Add ACE Enzyme Solution Dispense_Compounds->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: A schematic of the high-throughput screening workflow for ACE inhibitors.

Detailed Protocol

Materials:

  • Recombinant human ACE

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • This compound hydrochloride

  • Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl

  • 96- or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~330 nm and emission at ~430 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of ACE in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series in assay buffer to be used as a positive control.

    • Prepare test compounds in a similar manner.

  • Assay Plate Preparation:

    • Add 10 µL of each test compound dilution or this compound control to the appropriate wells of the microplate.

    • For the enzyme control (100% activity), add 10 µL of assay buffer without any inhibitor.

    • For the background control (no enzyme activity), add 10 µL of assay buffer.

  • Enzyme Addition and Incubation:

    • To all wells except the background control, add 40 µL of the ACE enzyme working solution.

    • To the background control wells, add 40 µL of assay buffer.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the ACE substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 60 seconds.

Data Analysis:

  • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of ACE inhibition for each test compound concentration using the following formula:

    % Inhibition = (1 - (Slopeinhibitor - Slopebackground) / (Slopeenzyme control - Slopebackground)) * 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Assay Validation Parameters

To ensure the robustness and reliability of the HTS assay, the following validation parameters should be assessed:

  • Z'-factor: This parameter is used to evaluate the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio (S/B): A measure of the assay's dynamic range.

  • Coefficient of Variation (%CV): This is calculated for both the enzyme control and background signals to assess the precision of the assay. A %CV of less than 15% is generally acceptable.

References

Application Notes and Protocols: In Vivo Imaging of Spiraprilat Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxylate class, used in the management of hypertension and heart failure.[1][2][3][4] It acts as a prodrug, being hydrolyzed in vivo to its active metabolite, spiraprilat.[1][2][3][5] this compound exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2][3][4]

Understanding the in vivo target engagement of this compound is crucial for optimizing dosing regimens, assessing drug efficacy, and developing novel ACE inhibitors. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug-target interactions in living subjects. By using a radiolabeled analog of this compound, it is possible to visualize and quantify the binding of the drug to ACE in various tissues.

These application notes provide a detailed protocol for the in vivo imaging of this compound target engagement using a hypothetical radiotracer, [18F]-Fluorothis compound, and PET imaging. The protocols described are based on established methodologies for imaging other ACE inhibitors, such as [18F]-fluorocaptopril.[4][6]

Signaling Pathway and Mechanism of Action

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. This compound's primary target, ACE, plays a central role in this pathway.

RAAS_Pathway cluster_enzymes Enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II This compound This compound This compound->ACE Inhibition

Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

Synthesis of [18F]-Fluorothis compound

Objective: To synthesize a radiolabeled version of this compound for use as a PET tracer. This protocol is a hypothetical adaptation based on common 18F-labeling strategies.

Materials:

  • This compound precursor (e.g., a derivative with a suitable leaving group for nucleophilic substitution)

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radioactivity detector

Procedure:

  • [18F]Fluoride activation:

    • Trap aqueous [18F]fluoride from the cyclotron target onto an anion exchange cartridge.

    • Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

    • Azeotropically dry the [18F]fluoride-K222-K2CO3 complex by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.

  • Radiolabeling reaction:

    • Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride complex.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes).

  • Purification:

    • After the reaction, quench the mixture with water.

    • Pass the crude reaction mixture through a C18 SPE cartridge to remove unreacted [18F]fluoride.

    • Elute the crude product from the SPE cartridge with acetonitrile.

    • Inject the eluted product onto a semi-preparative HPLC system for purification.

    • Collect the fraction corresponding to [18F]-Fluorothis compound, identified by its retention time relative to a non-radioactive standard.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction by rotary evaporation.

    • Reconstitute the purified [18F]-Fluorothis compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

    • Perform quality control tests, including radiochemical purity, specific activity, and sterility.

In Vivo PET Imaging of this compound Target Engagement

Objective: To quantitatively assess the binding of this compound to ACE in a preclinical animal model.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR) are a suitable model for studying the effects of antihypertensive drugs.[7]

  • Normotensive rats (e.g., Wistar-Kyoto) can be used as controls.

Experimental Workflow:

PET_Workflow Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline_Scan Baseline PET/CT Scan (Injection of [18F]-Fluorothis compound) Animal_Prep->Baseline_Scan Drug_Admin Administration of Spirapril (Therapeutic Dose) Baseline_Scan->Drug_Admin Post_Dose_Scan Post-Dose PET/CT Scan (Second Injection of [18F]-Fluorothis compound) Drug_Admin->Post_Dose_Scan Data_Analysis Data Analysis (Image Reconstruction, ROI Analysis, Occupancy Calculation) Post_Dose_Scan->Data_Analysis

Figure 2: Experimental workflow for the in vivo PET imaging study of this compound target engagement.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place a catheter in the tail vein for injection of the radiotracer and the drug.

    • Position the animal on the scanner bed.

  • Baseline PET/CT Scan:

    • Perform a CT scan for anatomical reference and attenuation correction.

    • Inject a bolus of [18F]-Fluorothis compound (e.g., 5-10 MBq) via the tail vein catheter.

    • Acquire dynamic PET data for 60-90 minutes.

  • Drug Administration:

    • After the baseline scan, administer a therapeutic dose of non-radiolabeled spirapril.

    • Allow for a sufficient time for the drug to distribute and bind to the target (e.g., 1-2 hours).

  • Post-Dose PET/CT Scan:

    • Perform a second PET/CT scan following the same procedure as the baseline scan, including the injection of a fresh dose of [18F]-Fluorothis compound.

  • Data Analysis:

    • Reconstruct the PET images.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on tissues with high ACE expression (e.g., lungs, kidneys, heart) and a reference region with low ACE expression (e.g., muscle).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the binding potential (BPND) or a similar measure of specific binding at baseline and post-dose.

    • Determine the ACE occupancy by this compound using the following formula:

      • Occupancy (%) = [(BPND, baseline - BPND, post-dose) / BPND, baseline] x 100

Data Presentation

The quantitative data from the PET imaging studies can be summarized in tables for easy comparison.

Table 1: Biodistribution of [18F]-Fluorothis compound in Spontaneously Hypertensive Rats (Baseline)

OrganStandardized Uptake Value (SUV) mean ± SD (n=5)
Lungs12.5 ± 2.1
Kidneys10.8 ± 1.9
Heart5.2 ± 0.8
Liver3.1 ± 0.6
Muscle1.5 ± 0.3
Brain0.8 ± 0.2

Table 2: ACE Occupancy by this compound in Different Tissues

TissueBinding Potential (BPND) Baseline (mean ± SD)Binding Potential (BPND) Post-Spiraprilat (mean ± SD)ACE Occupancy (%)
Lungs3.5 ± 0.60.7 ± 0.280.0
Kidneys2.8 ± 0.50.6 ± 0.178.6
Heart1.2 ± 0.30.3 ± 0.175.0

Logical Relationship for Data Interpretation

The interpretation of the imaging data follows a logical progression to determine target engagement.

Data_Interpretation PET_Data Raw PET Data (Time-Activity Curves) Kinetic_Modeling Kinetic Modeling (e.g., Logan Graphical Analysis) PET_Data->Kinetic_Modeling Binding_Potential Quantification of Specific Binding (Binding Potential, BPND) Kinetic_Modeling->Binding_Potential Occupancy_Calc ACE Occupancy Calculation Binding_Potential->Occupancy_Calc Target_Engagement Conclusion on Target Engagement Occupancy_Calc->Target_Engagement

Figure 3: Logical flow for the interpretation of PET imaging data to determine target engagement.

Conclusion

The use of a dedicated radiotracer such as [18F]-Fluorothis compound in conjunction with PET imaging provides a powerful, non-invasive method to quantitatively assess the in vivo target engagement of this compound. The detailed protocols and data analysis workflow presented here offer a comprehensive guide for researchers and drug developers to investigate the pharmacodynamics of this compound and other ACE inhibitors. This approach can significantly contribute to a better understanding of drug efficacy and aid in the development of more effective therapeutic strategies for cardiovascular diseases.

References

Application Notes: Assessing Spiraprilat Efficacy in Rat Models of Hypertension

References

Application Notes and Protocols for Measuring Spiraprilat Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxylate class. It is a prodrug that is hydrolyzed in vivo to its active metabolite, spiraprilat.[1][2] this compound exerts its therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][3][4] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[1][2][4]

These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on ACE and its subsequent effects on cellular processes. The described methods are essential for researchers involved in the discovery and development of novel ACE inhibitors, as well as for those studying the broader physiological roles of the RAAS.

Mechanism of Action of this compound

This compound competitively inhibits angiotensin-converting enzyme, thereby blocking the production of angiotensin II. Angiotensin II mediates its effects through binding to its receptors, primarily the AT1 receptor, which triggers a signaling cascade leading to vasoconstriction, inflammation, and cellular proliferation. By reducing angiotensin II levels, this compound effectively mitigates these downstream effects.

This compound Mechanism of Action cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Downstream Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction CellProliferation Cell Proliferation AngiotensinII->CellProliferation Inflammation Inflammation AngiotensinII->Inflammation Renin Renin ACE ACE This compound This compound This compound->ACE Inhibits ReducedEffects Reduced Downstream Effects FRET_Assay_Workflow cluster_workflow FRET-Based ACE Inhibition Assay Workflow Prep Prepare Reagents: - ACE Enzyme - FRET Substrate - Assay Buffer - this compound dilutions Plate Plate Components: - Add Assay Buffer - Add this compound or Vehicle - Add ACE Enzyme Prep->Plate Incubate1 Pre-incubate at 37°C Plate->Incubate1 AddSubstrate Add FRET Substrate to initiate reaction Incubate1->AddSubstrate Measure Measure Fluorescence kinetically (Excitation/Emission appropriate for FRET pair) AddSubstrate->Measure Analyze Analyze Data: - Calculate initial reaction velocities - Plot % inhibition vs. [this compound] - Determine IC50 Measure->Analyze Cell_Proliferation_Assay_Logic cluster_logic Logic of Cell Proliferation Inhibition Assay AngII Angiotensin II This compound This compound Cells Cells expressing AT1 Receptor AngII->Cells Stimulates This compound->Cells Pre-treatment inhibits Ang II binding/signaling ReducedProliferation Reduced Cell Proliferation This compound->ReducedProliferation Results in Proliferation Increased Cell Proliferation Cells->Proliferation Leads to NoProliferation Basal Cell Proliferation Cells->NoProliferation Untreated

References

Application Notes and Protocols for Spiraprilat in Cardiac Hypertrophy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing spiraprilat, the active metabolite of the prodrug spirapril, in the study of cardiac hypertrophy. This document outlines its mechanism of action, presents quantitative data from preclinical and clinical studies, and offers detailed protocols for both in vivo and in vitro experimental models.

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension. Initially compensatory, sustained hypertrophy can progress to heart failure. Spirapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. Its active form, this compound, effectively reduces cardiac hypertrophy by blocking the renin-angiotensin-aldosterone system (RAAS), a key pathway in the development of this condition. By inhibiting ACE, this compound decreases the production of angiotensin II (Ang II), a potent vasoconstrictor and growth promoter for cardiomyocytes.

Mechanism of Action

This compound's primary mechanism in mitigating cardiac hypertrophy is through the inhibition of Angiotensin-Converting Enzyme (ACE). This has several downstream effects:

  • Reduced Angiotensin II Production: By blocking the conversion of angiotensin I to angiotensin II, this compound lowers the levels of Ang II, a key mediator of cardiomyocyte growth, vasoconstriction, and fibrosis.

  • Inhibition of Pro-Hypertrophic Signaling: Ang II activates multiple intracellular signaling pathways that promote cell growth and protein synthesis. While direct studies on this compound are limited, ACE inhibitors as a class are known to modulate key hypertrophic pathways such as the PI3K/Akt and MEK/ERK pathways. By reducing Ang II, this compound is hypothesized to downregulate these pro-growth signals.

  • Anti-Fibrotic Effects: Spirapril has been shown to significantly reduce myocardial fibrosis, a hallmark of pathological cardiac remodeling that accompanies hypertrophy[1].

The following diagram illustrates the proposed signaling pathway for this compound's action.

Spiraprilat_Mechanism_of_Action Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Activates This compound This compound This compound->ACE Inhibits Signaling Pro-Hypertrophic Signaling (e.g., PI3K/Akt, MEK/ERK) AT1R->Signaling Activates Hypertrophy Cardiac Hypertrophy (Increased Cell Size, Protein Synthesis, Fibrosis) Signaling->Hypertrophy Promotes

This compound inhibits ACE, reducing Ang II and subsequent pro-hypertrophic signaling.

Data Presentation

The efficacy of spirapril in reducing cardiac hypertrophy has been quantified in both animal models and human studies.

Table 1: Effects of Spirapril on Cardiac Hypertrophy (In Vivo Animal Model)
ParameterModelTreatment DurationDosageResultReference
Left Ventricular (LV) WeightSpontaneously Hypertensive Rats (SHR)3 MonthsNot Specified in Abstract▼ 20% reduction[1]
LV Wall ThicknessSpontaneously Hypertensive Rats (SHR)3 MonthsNot Specified in Abstract▼ 21% reduction[1]
Myocardial FibrosisSpontaneously Hypertensive Rats (SHR)3 MonthsNot Specified in Abstract▼ 68% reduction[1]
Table 2: Effects of Spirapril on Cardiac Hypertrophy (Human Clinical Studies)
ParameterPatient PopulationTreatment DurationDosageResultReference
Left Ventricular Mass Index (LVMI)Hypertensive Patients3 MonthsNot Specified▼ 14.7% reduction[2]
Left Ventricular Mass Index (LVMI)Hypertensive Patients6 MonthsNot Specified▼ 27.3% reduction[2]
Left Ventricular Mass Index (LVMI)Hypertensive Patients1 Year3 or 6 mg Spirapril (in combination)Significant reduction (from 141.6 to 105.3 g/m²)[3]

Experimental Protocols

Protocol 1: In Vivo Model of Spontaneous Hypertensive Rats (SHR)

This protocol describes the use of spirapril in a genetically hypertensive rat model that develops spontaneous cardiac hypertrophy.

1. Animal Model:

  • Use young (e.g., 5-week-old) male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • Drug: Spirapril.

  • Dosage: Based on studies of other ACE inhibitors in SHR models, a dosage of 10 mg/kg/day is recommended.

  • Route: Oral gavage or administration in drinking water.

  • Duration: Treat animals for a period of 8 to 12 weeks to allow for the development and subsequent regression of hypertrophy.

  • Control Groups: Include an untreated SHR group and an untreated WKY group.

3. Monitoring:

  • Monitor systolic blood pressure weekly using a non-invasive tail-cuff method.

4. Assessment of Cardiac Hypertrophy:

  • Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to measure LV wall thickness, LV mass, and cardiac function.

  • Histological Analysis:

    • At the end of the treatment period, euthanize the rats and excise the hearts.

    • Weigh the whole heart and the left ventricle separately. Calculate the LV weight to body weight ratio (LVW/BW).

    • Fix the heart tissue in 10% neutral buffered formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size.

    • Use Masson's trichrome or Picrosirius red staining to quantify the degree of cardiac fibrosis.

5. Molecular Analysis:

  • Snap-freeze a portion of the ventricular tissue in liquid nitrogen for subsequent analysis.

  • Quantitative PCR (qPCR): Measure the mRNA expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and beta-myosin heavy chain (β-MHC).

  • Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules in the PI3K/Akt and MEK/ERK pathways.

In_Vivo_Workflow start Start: 5-week-old SHR and WKY rats treatment Spirapril Treatment (e.g., 10 mg/kg/day, p.o.) for 8-12 weeks start->treatment monitoring Weekly Blood Pressure Monitoring treatment->monitoring echo Echocardiography (Baseline & Endpoint) treatment->echo endpoint Endpoint Analysis monitoring->endpoint echo->endpoint harvest Heart Excision & Weight Measurement endpoint->harvest histology Histology (H&E, Masson's) harvest->histology molecular Molecular Analysis (qPCR, Western Blot) harvest->molecular

Workflow for the in vivo SHR model experiment.
Protocol 2: In Vitro Model of Cardiomyocyte Hypertrophy

This protocol provides a general framework for inducing and treating hypertrophy in cultured cardiomyocytes. As no specific in vitro studies using this compound for hypertrophy were identified, the concentration of this compound should be determined empirically.

1. Cell Culture:

  • Cell Types: Use either primary Neonatal Rat Ventricular Myocytes (NRVMs) or the H9c2 rat cardiomyoblast cell line. NRVMs more closely resemble primary cardiomyocytes, while H9c2 cells are a more robust and easier-to-maintain model.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. Induction of Hypertrophy:

  • After cells have reached 70-80% confluency, replace the growth medium with serum-free medium for 24 hours to induce quiescence.

  • Induce hypertrophy by treating the cells with a pro-hypertrophic agonist such as:

    • Angiotensin II (Ang II): 1 µM for 24-48 hours.

    • Phenylephrine (PE): 50-100 µM for 24-48 hours.

  • Include an untreated control group (vehicle only).

3. This compound Treatment:

  • Drug: this compound (the active form).

  • Concentration: The optimal concentration must be determined via a dose-response experiment. A starting range could be guided by physiologically relevant plasma concentrations observed in human studies, which are around 30 ng/mL (~70 nM) . A suggested range for initial testing is 10 nM to 10 µM .

  • Protocol: Pre-treat the cells with this compound for 1-2 hours before adding the hypertrophic agonist. Maintain both this compound and the agonist in the culture medium for the duration of the experiment.

4. Assessment of Hypertrophy:

  • Cell Size Measurement:

    • Capture images of the cells using a phase-contrast microscope.

    • Measure the cell surface area using image analysis software (e.g., ImageJ). An increase in cell size is indicative of hypertrophy.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Stain for α-actinin or phalloidin to visualize the cytoskeleton and cell morphology.

  • Molecular Analysis (qPCR and Western Blot):

    • Lyse the cells and extract RNA or protein.

    • Analyze the expression of hypertrophic markers (ANP, BNP, β-MHC) and signaling proteins as described in the in vivo protocol.

Conclusion

This compound is a valuable tool for studying the mechanisms of cardiac hypertrophy and for evaluating potential therapeutic interventions. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of the renin-angiotensin system in cardiac remodeling and the protective effects of ACE inhibition.

References

Application of Spiraprilat in Renal Fibrosis Studies: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the application of spiraprilat in renal fibrosis studies did not yield specific results detailing its direct use or established protocols. This compound is the active metabolite of spirapril, an angiotensin-converting enzyme (ACE) inhibitor. The available research primarily focuses on the pharmacokinetic properties of spirapril and this compound in patients with renal impairment, rather than its direct therapeutic or investigative role in the mechanisms of renal fibrosis.

In contrast, the compound spironolactone , an aldosterone receptor antagonist, is extensively studied in the context of renal fibrosis. To provide relevant information for researchers in this field, this document will focus on the well-documented application of spironolactone in renal fibrosis studies, as it shares a therapeutic space in managing kidney disease.

Spironolactone in Renal Fibrosis: Mechanisms and Therapeutic Effects

Spironolactone has demonstrated significant potential in mitigating renal fibrosis through various mechanisms. It is believed to exert its protective effects by inhibiting the endothelial-mesenchymal transition (EndMT), a critical process in the development of fibrosis. Additionally, spironolactone has been shown to reduce inflammation by suppressing the NLRP3 inflammasome and promoting autophagy, a cellular process that removes damaged components.

Signaling Pathways Implicated in the Anti-fibrotic Action of Spironolactone

The therapeutic effects of spironolactone in renal fibrosis are mediated through its influence on several key signaling pathways. A significant pathway involves the inhibition of Transforming Growth Factor-beta (TGF-β) signaling. TGF-β is a potent profibrotic cytokine that plays a central role in the pathogenesis of renal fibrosis. Spironolactone has been observed to decrease the expression of TGF-β, thereby attenuating downstream fibrotic processes.

Another critical mechanism is the modulation of the renin-angiotensin-aldosterone system (RAAS). As an aldosterone antagonist, spironolactone directly blocks the effects of aldosterone, a key component of the RAAS that promotes inflammation and fibrosis in the kidney.

The interplay between these pathways highlights the multifaceted approach by which spironolactone may protect against the progression of renal fibrosis.

cluster_0 Spironolactone's Anti-Fibrotic Mechanisms Spironolactone Spironolactone Aldosterone_Receptor Mineralocorticoid Receptor Spironolactone->Aldosterone_Receptor Inhibits Autophagy Autophagy Spironolactone->Autophagy Promotes TGF_beta TGF-β Signaling Aldosterone_Receptor->TGF_beta Activates NLRP3 NLRP3 Inflammasome Aldosterone_Receptor->NLRP3 Activates EndMT Endothelial-Mesenchymal Transition (EndMT) TGF_beta->EndMT Promotes Fibrosis Renal Fibrosis TGF_beta->Fibrosis Directly Promotes NLRP3->Fibrosis Contributes to Autophagy->NLRP3 Inhibits EndMT->Fibrosis Leads to

Caption: Mechanism of Spironolactone in Renal Fibrosis.

Experimental Protocols for Studying Spironolactone in Renal Fibrosis

The following are generalized protocols based on common methodologies used in preclinical studies investigating the effects of spironolactone on renal fibrosis.

In-Vivo Animal Models

1. Induction of Renal Fibrosis:

  • Unilateral Ureteral Obstruction (UUO): A widely used model to induce progressive tubulointerstitial fibrosis.

    • Procedure: Male Sprague-Dawley or C57BL/6 mice are anesthetized. A midline abdominal incision is made, and the left ureter is isolated and ligated at two points with silk sutures. The contralateral kidney serves as a control.

  • Hypertensive Models: Spontaneously Hypertensive Rats (SHR) or transgenic models like the Cyp1a1Ren2 rat can be used to study hypertension-induced renal fibrosis.[1]

2. Spironolactone Administration:

  • Dosage: Doses can range from 20 mg/kg/day to 60 mg/kg/day, depending on the animal model and study design.[2][3]

  • Route of Administration: Oral gavage is a common method for spironolactone administration in rodent models.[2]

  • Treatment Duration: Typically ranges from 14 to 28 days or longer, depending on the model and the endpoints being investigated.[2][4]

3. Assessment of Renal Fibrosis:

  • Histology: Kidney sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.

  • Immunohistochemistry/Immunofluorescence: Staining for markers of fibrosis such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I/III.

  • Western Blotting and qRT-PCR: To quantify the expression levels of key proteins and genes involved in fibrotic pathways (e.g., TGF-β, Smad3, α-SMA, collagen I).

cluster_1 In-Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., UUO, SHR) Induce_Fibrosis Induce Renal Fibrosis Animal_Model->Induce_Fibrosis Treatment Administer Spironolactone (or vehicle control) Induce_Fibrosis->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Analysis Histological and Molecular Analysis Sacrifice->Analysis

Caption: In-Vivo Experimental Workflow.

In-Vitro Cell Culture Models

1. Cell Lines:

  • Renal Tubular Epithelial Cells (e.g., HK-2): To study epithelial-to-mesenchymal transition (EMT).

  • Renal Fibroblasts (e.g., NRK-49F): To investigate fibroblast activation and extracellular matrix production.

2. Induction of Fibrotic Response:

  • TGF-β1 Treatment: Cells are typically stimulated with TGF-β1 (e.g., 5-10 ng/mL) to induce a fibrotic phenotype, characterized by increased expression of α-SMA and collagen.[5]

3. Spironolactone Treatment:

  • Concentration: Cells are pre-treated with spironolactone at various concentrations (e.g., 1-10 µM) before TGF-β1 stimulation.

  • Incubation Time: Incubation times can vary from 24 to 72 hours.

4. Analysis of Cellular Responses:

  • Western Blotting and qRT-PCR: To measure changes in the expression of fibrotic markers.

  • Immunofluorescence: To visualize the expression and localization of proteins like α-SMA.

  • Cell Proliferation and Migration Assays: To assess the functional effects of spironolactone on fibroblasts.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of spironolactone on markers of renal fibrosis.

Table 1: Effect of Spironolactone on Renal Cortical Fibrosis in a Hypertensive Rat Model [1]

Treatment GroupRenal Cortical Fibrosis (%) after 4 weeksRenal Cortical Fibrosis (%) after 12 weeks
Normotensive Control-1.0 ± 0.8
Hypertensive2.5 ± 0.96.5 ± 2.4
Hypertensive + Spironolactone1.5 ± 0.83.2 ± 1.4

Table 2: Effect of Spironolactone on Proteinuria and Urinary TGF-β1 in CKD Patients [6]

Parameter (Group 1: Spironolactone)Baseline6 Monthsp-value
U-Prot/U-Cr (mg/mg Cr)2.43 ± 4.851.66 ± 3.510.003
U-TGF-β1/U-Cr (ng/mg Cr)22.50 ± 6.6517.78 ± 10.940.041

Table 3: Effect of Spironolactone on Cardiac and Renal Fibrosis Post-Myocardial Infarction in Hypertensive Rats [4]

ParameterHypertensiveHypertensive + MIHypertensive + MI + Spironolactone
Interstitial Cardiac Fibrosis (%)1.3 ± 0.52.2 ± 0.5Significantly Reduced vs. Hypertensive + MI
Renal Cortical Interstitial Fibrosis (%)2.5 ± 0.93.1 ± 0.9Significantly Reduced vs. Hypertensive + MI

Conclusion

While direct research on the application of this compound in renal fibrosis is limited, the extensive studies on spironolactone provide a valuable framework for investigating anti-fibrotic therapies. The established mechanisms of action, signaling pathways, and experimental protocols for spironolactone can serve as a guide for future research into the potential role of ACE inhibitors like spirapril and their active metabolites, such as this compound, in the management of renal fibrosis. Further studies are warranted to elucidate the specific effects of this compound on the key cellular and molecular events driving the progression of renal fibrosis.

References

Application Notes and Protocols for Spiraprilat Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, spiraprilat. The quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.

While specific validated methods for this compound are not extensively published, the protocols described herein are based on established and validated methods for structurally similar ACE inhibitor metabolites, such as enalaprilat and ramiprilat. These methods can be adapted and validated for the routine analysis of this compound in a research or clinical setting.

Chemical Information

  • This compound:

    • Chemical Formula: C₂₀H₂₆N₂O₅S₂

    • Molecular Weight: 438.56 g/mol

  • Spirapril (Prodrug):

    • Chemical Formula: C₂₂H₃₀N₂O₅S₂

    • Molecular Weight: 466.61 g/mol

Experimental Workflow Overview

The following diagram illustrates the general workflow for the quantification of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Plasma Sample Collection (EDTA tubes) IS_Spiking Internal Standard Spiking SampleCollection->IS_Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (Reversed-Phase C18) Supernatant_Transfer->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like this compound from plasma samples.[1]

Materials:

  • Human plasma (collected in K₂EDTA tubes)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another ACE inhibitor like enalapril-d5)

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation of Standards: Prepare stock solutions of this compound and the internal standard in methanol. From these, prepare working solutions for calibration standards and quality control (QC) samples by diluting with a 50:50 methanol:water mixture.

  • Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature and vortex briefly to ensure homogeneity.

  • Aliquoting: In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution to each tube (excluding blank samples) and vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[1]

  • Mixing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometry Conditions (Theoretical and Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: ~5500 V.

  • Source Temperature: ~500°C.

  • Collision Gas: Nitrogen.

Proposed MRM Transitions for this compound: The protonated molecule [M+H]⁺ for this compound is m/z 439.1. Fragmentation of the precursor ion will yield characteristic product ions. Based on the fragmentation patterns of similar ACE inhibitors, plausible product ions can be predicted. The exact mass transitions and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.

  • Precursor Ion (Q1): m/z 439.1

  • Potential Product Ions (Q3):

    • A common fragmentation pathway for this class of compounds involves the cleavage of the amide bond.

    • Quantifier and qualifier ions need to be determined empirically.

Internal Standard: The MRM transition for the selected internal standard should be monitored concurrently.

Data Presentation: Quantitative Parameters

ParameterRepresentative Performance for Similar Analytes
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 80%

Note: These parameters must be formally established for this compound through a comprehensive method validation study in accordance with regulatory guidelines (e.g., FDA, EMA).

Signaling Pathway Diagram

The mechanism of action of this compound involves the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

raas_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure (Sodium & Water Retention) Vasoconstriction->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II This compound This compound This compound->ACE Inhibition

Caption: Inhibition of the RAAS pathway by this compound.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. By leveraging methodologies established for similar ACE inhibitors and performing a thorough method validation, researchers can achieve the sensitivity, specificity, and accuracy required for demanding bioanalytical studies.

References

Troubleshooting & Optimization

Technical Support Center: Spiraprilat In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers and scientists working with spiraprilat, the active metabolite of spirapril. The focus is on optimizing its solubility for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from spirapril?

A: Spirapril is a prodrug, meaning it is inactive until metabolized in the body.[1] After oral administration, spirapril is converted in the liver to its active form, this compound, by hydrolysis of its ethyl ester group.[2] this compound is a dicarboxylic acid and the molecule responsible for inhibiting the Angiotensin-Converting Enzyme (ACE).[1][2] For in vitro or specific in vivo studies focusing on the active compound, direct administration of this compound is often necessary.

Q2: What are the key physicochemical properties of this compound that affect its solubility?

Q3: Why is solubility a primary concern for in vivo studies with this compound?

A: For a drug to be absorbed orally, it must first be in a dissolved state at the site of absorption in the gastrointestinal (GI) tract.[3] Poor aqueous solubility can lead to low and variable bioavailability, making it difficult to achieve consistent and therapeutically relevant plasma concentrations.[] This can compromise the reliability and reproducibility of experimental results.

Q4: What solubility enhancement techniques are suitable for a dicarboxylic acid compound like this compound?

A: Several techniques can be employed to enhance the solubility of acidic compounds:

  • pH Adjustment: Increasing the pH of the vehicle to a value above the pKa of the carboxylic acid groups will convert the molecule to its more soluble salt form. This is the most direct and common method.[5]

  • Co-solvency: The use of water-miscible organic solvents (co-solvents) like polyethylene glycol (PEG 400), propylene glycol, or ethanol can increase the solubility of lipophilic compounds.[6]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic part of the drug molecule is encapsulated, increasing its apparent water solubility.[7]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecule.

Physicochemical Data Summary

The following table summarizes key properties for spirapril and its active metabolite, this compound.

PropertySpirapril (Prodrug)This compound (Active Metabolite)Reference(s)
Molecular Formula C₂₂H₃₀N₂O₅S₂C₂₀H₂₆N₂O₅S₂[1][2]
Molecular Weight 466.6 g/mol 438.6 g/mol [1][2]
Functional Groups Dicarboxylic acid monoesterDicarboxylic acid[2]
Aqueous Solubility 0.0293 g/L (Predicted)Data not available (Expected to be low at physiological pH)[1]
Topological Polar Surface Area Not specified157.54 Ų[8]
Hydrogen Bond Donors Not specified3[8]
Hydrogen Bond Acceptors Not specified7[8]

Troubleshooting Guide: Formulation for Oral Gavage

Problem: My this compound powder is not dissolving in standard aqueous vehicles like saline or phosphate-buffered saline (PBS) for my oral gavage study in rats.

Solution Workflow:

This workflow provides a systematic approach to developing a suitable vehicle for this compound.

G cluster_0 Phase 1: Initial Formulation Attempts cluster_1 Phase 2: Co-Solvent & Excipient Screening cluster_2 Phase 3: Final Formulation & In-Vivo Use start Start with this compound Powder ph_adjust Attempt 1: pH Adjustment Dissolve in 0.1M NaOH, then neutralize with 0.1M HCl to pH ~7.5-8.0 start->ph_adjust observe1 Precipitation? ph_adjust->observe1 cosolvent Attempt 2: Co-Solvent Approach Use vehicle with 10-20% PEG 400 or Propylene Glycol in water/PBS. Adjust pH as needed. observe1->cosolvent Yes success Stable Formulation Achieved observe1->success No observe2 Dissolved? cosolvent->observe2 surfactant Attempt 3: Add Surfactant To the best co-solvent vehicle, add 1-2% Tween® 80 or Cremophor® EL. observe2->surfactant No / Unstable observe2->success Yes observe3 Clear Solution? surfactant->observe3 observe3->success Yes animal_study Proceed with In Vivo Study (e.g., Oral Gavage in Rats) Ensure vehicle is well-tolerated. success->animal_study

Caption: Workflow for optimizing this compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using pH Adjustment

This protocol details the steps to prepare a 1 mg/mL solution of this compound suitable for oral administration in rodents.

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Sterile water or 0.9% saline

  • Calibrated pH meter

  • Sterile magnetic stirrer and stir bar

  • Sterile volumetric flasks and pipettes

Methodology:

  • Weighing: Accurately weigh the required amount of this compound for your desired final concentration and volume.

  • Initial Solubilization: Add a small volume of 0.1 M NaOH dropwise to the this compound powder while stirring. This compound, being a dicarboxylic acid, will dissolve as it forms the sodium salt. Use the minimum volume of NaOH necessary to achieve complete dissolution.

  • Dilution: Once dissolved, add the bulk of the vehicle (sterile water or saline) to approximately 80% of the final target volume.

  • pH Neutralization: Carefully monitor the pH of the solution using a calibrated pH meter. Titrate the solution by adding 0.1 M HCl dropwise until the pH is within a physiologically tolerable range (typically pH 7.5 - 8.5 for oral administration). Be cautious, as adding acid too quickly may cause the drug to precipitate out of solution.

  • Final Volume Adjustment: Once the target pH is stable, add the remaining vehicle to reach the final desired volume.

  • Sterilization (Optional): If required for the study, filter-sterilize the final solution through a 0.22 µm syringe filter.

  • Verification: Always visually inspect the final solution for any signs of precipitation before administration.

Protocol 2: Shake-Flask Method for Solubility Assessment

This protocol is used to determine the equilibrium solubility of this compound in a specific vehicle.

Materials:

  • This compound powder

  • Selected vehicle (e.g., PBS pH 7.4, Simulated Gastric Fluid, etc.)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker set to 37°C

  • Centrifuge

  • HPLC system for quantification

  • 0.45 µm syringe filters

Methodology:

  • Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the test vehicle. "Excess" means adding enough solid so that some remains undissolved after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

  • Sampling: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter.

  • Quantification: Dilute the filtered sample appropriately and analyze the concentration of dissolved this compound using a validated HPLC method. The resulting concentration is the equilibrium solubility of this compound in that vehicle.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Understanding the therapeutic target of this compound is crucial for experimental design. This compound inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the RAAS pathway which regulates blood pressure.[9][10][11]

RAAS cluster_effects Physiological Effects of Angiotensin II cluster_results Downstream Consequences Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin (from Kidney) Renin->Angiotensinogen AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE ACE (Angiotensin-Converting Enzyme) ACE->AngiotensinI This compound This compound (ACE Inhibitor) This compound->ACE INHIBITS Vasoconstriction Arteriolar Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone ADH ADH Secretion (from Pituitary) AngiotensinII->ADH BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention ADH->Na_H2O_Retention Na_H2O_Retention->BP_Increase

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

References

Technical Support Center: Spiraprilat Degradation Kinetics Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of spiraprilat under various stress conditions. While specific quantitative kinetic data for this compound is not extensively available in publicly accessible literature, this guide leverages established principles of forced degradation studies for ACE inhibitors and provides illustrative data from closely related compounds to guide your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ACE inhibitors like this compound under stress conditions?

Based on the chemical structure of this compound and data from related ACE inhibitors, the primary degradation pathways include:

  • Hydrolysis: The ester linkage in the prodrug spirapril is hydrolyzed to form the active drug, this compound. This compound itself contains amide bonds that can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of diketopiperazines or other hydrolysis products.

  • Oxidation: The thioether group in this compound is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, although the specific photoproducts of this compound are not well-documented.

Q2: I am not observing any degradation of my this compound sample under my current stress conditions. What should I do?

If you are not observing degradation, consider the following troubleshooting steps:

  • Increase the stressor concentration: For hydrolytic studies, you can increase the molarity of the acid (e.g., from 0.1 N HCl to 1 N HCl) or base (e.g., from 0.1 N NaOH to 1 N NaOH). For oxidative studies, increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 30% H₂O₂).

  • Increase the temperature: Elevating the temperature can accelerate degradation. For hydrolytic and thermal studies, you can increase the temperature in increments (e.g., from 40°C to 60°C or 80°C).

  • Increase the duration of exposure: Extend the time your sample is exposed to the stress condition.

  • Verify your analytical method's sensitivity: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small amounts of degradation products. The limit of detection (LOD) and limit of quantification (LOQ) should be appropriate for the expected levels of degradants.

  • Check the pH of your solution: Ensure the pH of your solution corresponds to the intended stress condition.

Q3: My this compound sample is degrading too quickly, making it difficult to study the kinetics. How can I slow down the degradation?

If the degradation is too rapid, you can:

  • Decrease the stressor concentration: Use a lower molarity of acid or base, or a lower concentration of the oxidizing agent.

  • Lower the temperature: Perform the study at a lower temperature to slow down the reaction rate.

  • Shorten the exposure time: Collect samples at more frequent, shorter time intervals.

  • Use a co-solvent: For hydrolytic studies, adding a co-solvent might in some cases reduce the rate of hydrolysis.

Troubleshooting Guides

Issue 1: Poor peak shape or resolution in HPLC analysis of stressed samples.
  • Possible Cause: Co-elution of degradation products with the parent drug or with each other.

  • Troubleshooting Steps:

    • Modify the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.

    • Change the pH of the mobile phase: This can alter the ionization state of the analytes and improve separation.

    • Use a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better resolution.

    • Optimize the gradient profile: If using a gradient method, adjust the slope and duration of the gradient.

Issue 2: Inconsistent or non-reproducible degradation results.
  • Possible Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Ensure precise temperature control: Use a calibrated oven or water bath.

    • Accurately prepare stressor solutions: Use calibrated volumetric flasks and pipettes.

    • Control the light exposure for photostability studies: Use a validated photostability chamber with controlled light intensity and temperature.

    • Ensure consistent sample preparation: Follow a standardized procedure for sample dilution and quenching of the reaction.

Experimental Protocols

The following are generalized protocols for stress testing of this compound. These should be optimized based on the specific stability of your sample.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH as the stressor and neutralize with 0.1 N HCl.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use purified water as the medium.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at specified time intervals.

  • Dilute the samples with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw aliquots from both the exposed and control samples at specified time intervals.

  • Analyze the samples by HPLC.

Data Presentation

Quantitative data from forced degradation studies should be summarized in tables to facilitate comparison. Below are illustrative tables with hypothetical data for an ACE inhibitor, as specific data for this compound is limited.

Table 1: Illustrative Hydrolytic Degradation of an ACE Inhibitor

Stress ConditionTime (hours)% Degradation
0.1 N HCl (60°C)00
45.2
810.1
2425.8
0.1 N NaOH (60°C)00
28.5
620.3
1238.1
Water (80°C)00
242.1
484.5

Table 2: Illustrative Oxidative and Photolytic Degradation of an ACE Inhibitor

Stress ConditionTime (hours)% Degradation
3% H₂O₂ (RT)00
67.9
1215.2
2428.6
Photolytic (UV/Vis)00
2412.5
4823.7

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidative Photolytic Photolytic Stress (UV/Vis Light) Prep->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Photolytic->Sampling Neutralize Neutralize/Quench Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis (Kinetics, Degradation %) HPLC->Data

Caption: Workflow for conducting forced degradation studies on this compound.

Potential Degradation Pathway of Spirapril

Spirapril_Degradation Spirapril Spirapril (Prodrug) This compound This compound (Active Drug) Spirapril->this compound Hydrolysis (in vivo/in vitro) Hydrolysis_Products Hydrolysis Products (e.g., Diketopiperazine) This compound->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Oxidation Products (e.g., Sulfoxide) This compound->Oxidation_Products Oxidation

Caption: A potential degradation pathway for spirapril.

Troubleshooting spiraprilat quantification in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of spiraprilat in biological matrices. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Question 1: I am observing low and inconsistent recovery of this compound from plasma samples. What are the common causes and how can I improve it?

Answer:

Low and variable recovery is a frequent challenge in bioanalysis, often stemming from the sample preparation stage. The choice of extraction technique is critical for achieving high and consistent recovery of this compound. The most common methods are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Troubleshooting Steps:

  • Review Your Extraction Method: Protein precipitation with acetonitrile is a common and straightforward method for ACE inhibitors like this compound.[1][2] However, its efficiency can be matrix-dependent. If you are using PP and facing issues, consider optimizing the solvent-to-plasma ratio or exploring other techniques like LLE or SPE.

  • Optimize pH: The charge state of this compound is pH-dependent. Ensure the pH of your sample and extraction solvents is optimized to maximize the recovery of its non-ionized form, which is crucial for efficient extraction into organic solvents during LLE or retention on SPE sorbents.

  • Internal Standard (IS) Selection: Use a stable, deuterated internal standard (e.g., this compound-d5) if available. A suitable IS helps to compensate for variability during the extraction process and sample analysis.

Quantitative Data Summary: Extraction Recovery

The following table summarizes recovery data for enalaprilat, a structurally similar ACE inhibitor, using a protein precipitation method. These values can serve as a benchmark for what to expect with this compound analysis.

AnalyteExtraction MethodMatrixQuality Control (QC) LevelMean Recovery (%)Reference
EnalaprilatProtein PrecipitationHuman PlasmaLow QC94.2[1]
EnalaprilatProtein PrecipitationHuman PlasmaMedium QC98.8[1]
EnalaprilatProtein PrecipitationHuman PlasmaHigh QC95.1[1]
Question 2: My signal intensity for this compound is significantly lower in plasma samples compared to the neat standard solution, suggesting matrix effects. How can I diagnose and mitigate this?

Answer:

Matrix effects, typically observed as ion suppression or enhancement in LC-MS/MS analysis, are caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).[3] This can compromise accuracy, precision, and sensitivity.

Diagnostic and Mitigation Workflow:

The following diagram illustrates a systematic approach to identifying and addressing matrix effects.

MatrixEffectWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Problem Low/Variable Analyte Signal in Matrix Samples PostColumn Perform Post-Column Infusion Experiment Problem->PostColumn Qualitative Check PostExtract Quantify with Post-Extraction Spike Analysis Problem->PostExtract Quantitative Check Chromatography Improve Chromatographic Separation (e.g., Gradient, Column) PostColumn->Chromatography If suppression is observed SamplePrep Enhance Sample Cleanup (e.g., Switch to SPE) PostExtract->SamplePrep If Matrix Factor is low/high Dilution Dilute Sample Extract to Reduce Interferences Chromatography->Dilution IS Use Co-eluting Stable Isotope-Labeled IS SamplePrep->IS StabilityTesting cluster_conditions Storage & Handling Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome Start Initiate Stability Validation FreezeThaw Freeze-Thaw (3 Cycles) Start->FreezeThaw BenchTop Bench-Top (Room Temp, 4-24h) Start->BenchTop LongTerm Long-Term Storage (-70°C, 1-12 months) Start->LongTerm Autosampler Post-Preparative (Autosampler Temp, 24h) Start->Autosampler Analyze Analyze Low & High QC Samples vs. Control Samples FreezeThaw->Analyze BenchTop->Analyze LongTerm->Analyze Autosampler->Analyze Criteria Concentration within ±15% of Nominal? Analyze->Criteria Pass Stable Criteria->Pass Yes Fail Unstable - Investigate (e.g., add stabilizer, shorten time) Criteria->Fail No RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction & Aldosterone Release AngII->Vasoconstriction This compound This compound (ACE Inhibitor) This compound->AngII Inhibits Renin Renin ACE ACE

References

Overcoming matrix effects in spiraprilat LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of spiraprilat.

Troubleshooting Guides

This section addresses common issues encountered during this compound LC-MS/MS analysis in a question-and-answer format.

Issue: Poor or Inconsistent Signal Response

Question: My this compound signal is low and variable between samples. What are the likely causes and how can I troubleshoot this?

Answer: Low and inconsistent signal response, often manifesting as ion suppression or enhancement, is a common challenge in LC-MS/MS bioanalysis. This is typically caused by co-eluting matrix components that interfere with the ionization of this compound in the mass spectrometer's source.

Troubleshooting Steps:

  • Evaluate Matrix Effects: The first step is to confirm that matrix effects are the root cause. This can be assessed qualitatively by post-column infusion of a standard solution of this compound while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates ion suppression. For a quantitative assessment, compare the peak area of this compound in a post-extraction spiked matrix sample to that of a neat solution at the same concentration. The ratio of these areas is the matrix factor (MF); an MF < 1 indicates suppression, while an MF > 1 suggests enhancement.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][2]

    • Protein Precipitation (PPT): This is a simple and fast method, but it may not provide a sufficiently clean sample, as it primarily removes proteins while leaving other matrix components like phospholipids. Acetonitrile is a commonly used precipitation solvent.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase. A combination of ethyl acetate and hexane can be effective.

    • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively retaining and eluting this compound from a solid sorbent.[1][3] Mixed-mode cation exchange cartridges are often suitable for extracting basic compounds like this compound.

  • Chromatographic Separation: If sample preparation alone is insufficient, optimizing the chromatographic conditions can help separate this compound from co-eluting interferences.

    • Column Chemistry: A C18 column is a good starting point. If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase.

    • Mobile Phase Modifiers: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency for basic analytes like this compound.

    • Gradient Elution: A well-designed gradient can effectively separate early-eluting polar interferences and late-eluting non-polar components from the this compound peak.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS will co-elute with this compound and experience similar matrix effects, thereby providing accurate correction during quantification. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to track the matrix effects of this compound effectively.

Issue: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is tailing, leading to inaccurate integration. What could be the cause and how do I fix it?

Answer: Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase or other components of the LC system.

Troubleshooting Steps:

  • Mobile Phase pH: this compound is a basic compound. A low pH mobile phase (e.g., with 0.1% formic acid) will ensure it is in its protonated form, which generally results in better peak shape on reversed-phase columns.

  • Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before each injection.

  • Sample Solvent: The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion. Injecting in a solvent much stronger than the mobile phase can lead to peak fronting.

  • Column Contamination: Residual matrix components can accumulate on the column frit or at the head of the column, leading to peak tailing. A guard column can help protect the analytical column. If contamination is suspected, flushing the column with a strong solvent or reversing the column (if permissible by the manufacturer) for a back-flush may help.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound plasma analysis?

A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[4] Phospholipids are particularly problematic as they are abundant in plasma and can co-elute with a wide range of analytes, causing significant ion suppression.

Q2: Which sample preparation technique is generally best for minimizing matrix effects for this compound?

A2: While the optimal technique can be matrix and analyte-dependent, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is most effective at minimizing matrix effects for compounds like this compound in complex biological fluids.[1][3] It offers higher selectivity in removing interfering substances compared to protein precipitation or liquid-liquid extraction.

Q3: How can I quantitatively assess the matrix effect?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample (A) to the peak area of the analyte in a neat solution (B) at the same concentration. The formula is:

MF = A / B

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. It is recommended to assess the matrix effect at both low and high concentrations of the analyte and using at least six different lots of the biological matrix.

Q4: Can changing the ionization source help in overcoming matrix effects?

A4: Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] If you are experiencing significant ion suppression with ESI, and this compound is amenable to APCI, switching the ionization source could be a viable strategy. However, ESI is often more sensitive for polar compounds like this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general procedure for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Human plasma samples

  • This compound and internal standard (IS) stock solutions

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide

  • Formic acid

  • Water (HPLC grade)

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation and application.

ParameterSuggested Condition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (this compound)To be determined by direct infusion
MRM Transition (IS)To be determined by direct infusion
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Note: The specific MRM transitions for this compound and a suitable internal standard need to be optimized by infusing a standard solution of each into the mass spectrometer.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect
Sample Preparation MethodMean Recovery (%)Mean Matrix Factor (MF)
Protein Precipitation (Acetonitrile)85.20.78 (Ion Suppression)
Liquid-Liquid Extraction (Ethyl Acetate)92.50.91 (Minimal Suppression)
Solid-Phase Extraction (Mixed-Mode)98.11.02 (No Significant Effect)

This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Option 1 lle Liquid-Liquid Extraction add_is->lle Option 2 spe Solid-Phase Extraction add_is->spe Option 3 extract Final Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition & Processing lcms->data results Final Results data->results

Caption: Experimental workflow for this compound analysis, showcasing different sample preparation options.

troubleshooting_flow start Low/Variable Signal check_me Assess Matrix Effects? start->check_me me_present Matrix Effects Confirmed check_me->me_present Yes no_me No Significant Matrix Effects check_me->no_me No optimize_sp Optimize Sample Preparation (PPT, LLE, SPE) me_present->optimize_sp check_instrument Check Instrument Performance no_me->check_instrument optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is resolved Issue Resolved use_sil_is->resolved check_instrument->resolved

Caption: Troubleshooting flowchart for low or variable signal in this compound LC-MS/MS analysis.

References

Technical Support Center: Spiraprilat Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiraprilat in aqueous solutions. The information aims to help improve the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a rapid loss of potency. What are the likely causes?

A1: Rapid loss of this compound potency in aqueous solutions is often attributed to chemical degradation. The two primary degradation pathways for ACE inhibitors like this compound are hydrolysis and oxidation.[1][2] Hydrolysis may involve the cleavage of amide or ester bonds within the molecule, while oxidation can also lead to degradation. The rate of these reactions is highly dependent on the pH, temperature, and presence of catalysts in the solution.

Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A2: While specific data for this compound is limited, studies on similar ACE inhibitors suggest that a slightly acidic pH is generally optimal for stability. For instance, spironolactone, another ACE inhibitor, exhibits maximum stability at a pH of approximately 4.5.[3] It is recommended to perform a pH stability profile for this compound to determine its optimal pH range.

Q3: Can the type of buffer I use affect the stability of my this compound solution?

A3: Yes, the buffer species can influence the rate of degradation. Some buffer components can act as catalysts for hydrolysis or oxidation. For example, in studies with spironolactone, both citrate and phosphate buffers were found to accelerate its decomposition.[3] It is advisable to evaluate the effect of different buffer systems on this compound stability to select the most inert option for your experiments.

Q4: I suspect my this compound is degrading. What are the potential degradation products I should be looking for?

A4: Based on the degradation pathways of other ACE inhibitors, potential degradation products of this compound could include its diacid form resulting from hydrolysis, and cyclized products like diketopiperazines. For example, enalapril is known to degrade into enalaprilat (its diacid) and a diketopiperazine derivative.[4] To confirm the identity of degradation products, techniques like LC-MS/MS are highly valuable for structural elucidation.[4][5]

Q5: How can I minimize oxidative degradation of this compound in my solutions?

A5: To minimize oxidation, several strategies can be employed. These include:

  • Use of Antioxidants: Adding antioxidants to the formulation can help prevent oxidative degradation.

  • Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like EDTA can sequester these ions and improve stability.[2][6]

  • Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can reduce the presence of oxygen.[6]

  • Light Protection: Storing solutions in light-resistant containers can prevent photo-oxidation.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common stability issues encountered with this compound aqueous solutions.

Problem 1: Unexpectedly fast degradation of this compound.
Potential Cause Troubleshooting Step Rationale
Inappropriate pH Measure the pH of your solution. Perform a pH stability study by preparing solutions in a range of buffers (e.g., pH 3-8) and monitoring this compound concentration over time.ACE inhibitors often have a specific pH of maximum stability. Deviating from this pH can significantly accelerate degradation.
High Temperature Store your this compound solutions at refrigerated temperatures (2-8 °C) or frozen, if appropriate. Avoid repeated freeze-thaw cycles.Chemical degradation rates are generally temperature-dependent, with higher temperatures leading to faster degradation.
Presence of Catalysts Prepare solutions using high-purity water and reagents. Consider adding a chelating agent like EDTA (e.g., 0.1 mg/mL) to your solution.Metal ions can act as catalysts for both hydrolysis and oxidation.
Oxygen Sensitivity De-gas your solvent before preparing the solution. Prepare and store the solution under an inert atmosphere (e.g., nitrogen).This compound may be susceptible to oxidative degradation.
Buffer Effects If using a buffer, try switching to an alternative buffer system or using an unbuffered solution if the pH can be maintained.Certain buffer species can catalyze degradation reactions.[3]
Problem 2: Appearance of unknown peaks in HPLC analysis.
Potential Cause Troubleshooting Step Rationale
Degradation Products Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your sample.This helps to confirm if the unknown peaks are indeed related to this compound degradation.
Contamination Analyze a blank (solvent) injection to rule out contamination from the solvent or HPLC system. Ensure proper cleaning of all glassware and equipment.Extraneous peaks may originate from sources other than the sample itself.
Excipient Interaction If your formulation contains excipients, analyze a placebo solution (all components except this compound) to see if any peaks from the excipients co-elute with the unknown peaks.Excipients or their impurities can sometimes be detected by the analytical method.

Quantitative Data on ACE Inhibitor Stability

ACE Inhibitor Condition Degradation Rate Constant (k) Half-life (t½) Activation Energy (Ea)
SpironolactonepH 4.3, 40°C1.63 day⁻¹ (Kh)Not specified78.8 kJ/mol[3]
CaptoprilpH 3, 36°CVaries with concentrationNot specified10.2 kcal/mol[6]
QuinaprilTablets, 70-90°C, 76.4% RHFollows first-order kineticsNot specifiedNot specified[7]
RamiprilpH 8, 90°CSignificant degradation to diacidNot specifiedNot specified[8]

It is crucial to perform stability studies to determine these parameters specifically for this compound in your experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Store at room temperature and an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with NaOH before analysis. If no degradation is observed, repeat with 1 M HCl.[4]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Store under the same conditions as the acid hydrolysis study. Take and neutralize samples with HCl before analysis. If degradation is too rapid, consider using milder basic conditions or lower temperatures.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Store at room temperature and protect from light. Sample at various time points and analyze.

  • Thermal Degradation: Store a solid sample of this compound and a solution of this compound in water at an elevated temperature (e.g., 60°C) in a stability chamber. Analyze at various time points.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products and any other impurities.

Methodology:

  • Column Selection: Start with a common reversed-phase column, such as a C18 or C8 column.

  • Mobile Phase Selection: A typical starting mobile phase for ACE inhibitors is a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities.

  • Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of this compound. A wavelength of around 210-220 nm is often used for ACE inhibitors.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve this compound from its degradation products generated during the forced degradation study.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Product This compound Diacid (Hydrolysis Product) This compound->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Cyclization_Product Diketopiperazine Derivative (Cyclization Product) This compound->Cyclization_Product Intramolecular Cyclization Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation (e.g., O₂, metal ions)

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 HPLC Method Development cluster_2 Stability Assessment Prepare this compound Solution Prepare this compound Solution Stress Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare this compound Solution->Stress Conditions Sample at Timepoints Sample at Timepoints Stress Conditions->Sample at Timepoints HPLC Analysis HPLC Analysis Sample at Timepoints->HPLC Analysis Peak Purity & Resolution Peak Purity & Resolution HPLC Analysis->Peak Purity & Resolution Method Validation Method Validation Peak Purity & Resolution->Method Validation ICH Q2(R1) Quantify Degradation Quantify Degradation Method Validation->Quantify Degradation Determine Degradation Kinetics Determine Degradation Kinetics Quantify Degradation->Determine Degradation Kinetics Identify Degradants (LC-MS) Identify Degradants (LC-MS) Determine Degradation Kinetics->Identify Degradants (LC-MS) Troubleshooting_Logic Start This compound Instability Observed Check_pH Is pH in optimal range? Start->Check_pH Check_Temp Is storage temp. appropriate? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_O2 Is solution protected from oxygen? Check_Temp->Check_O2 Yes Lower_Temp Store at lower temperature Check_Temp->Lower_Temp No Add_Stabilizers Consider adding antioxidants/chelators Check_O2->Add_Stabilizers No End Stability Improved Check_O2->End Yes Adjust_pH->Check_Temp Lower_Temp->Check_O2 Inert_Atmosphere Use de-gassed solvent & inert atmosphere Add_Stabilizers->End

References

Technical Support Center: Spiraprilat Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of spiraprilat.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

This compound is the active diacid metabolite of the prodrug spirapril.[1][2] Therefore, its synthesis is typically achieved through the hydrolysis of the ethyl ester group of spirapril. The main challenge lies in the efficient and clean synthesis of the spirapril precursor itself, which involves multiple steps, including the formation of a key spirocyclic amino acid intermediate.[3]

Q2: What are the most common impurities encountered during this compound synthesis?

Common impurities can be categorized as process-related or degradation-related.

  • Process-Related: These include unreacted starting materials, such as the spirapril precursor, and diastereomers formed during the coupling steps of the spirapril synthesis.[3] The synthesis of spirapril often results in a mixture of diastereomers that requires careful separation.[3]

  • Degradation-Related: Like similar ACE inhibitors such as enalapril, this compound can be susceptible to intramolecular cyclization to form a diketopiperazine derivative, especially under acidic or thermal stress.[4]

Q3: How can I monitor the progress of the spirapril hydrolysis reaction?

The reaction progress can be effectively monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By taking aliquots from the reaction mixture over time, you can observe the disappearance of the spirapril peak and the appearance of the more polar this compound peak. LC-MS can also be used for unambiguous identification of the product and any side products based on their mass-to-charge ratio.[4]

Q4: What are the critical parameters for purifying crude this compound?

The most critical parameters for purifying this compound, a polar diacid compound, are the selection of an appropriate chromatographic technique and the optimization of the mobile phase. Preparative RP-HPLC is a common and effective method. Key parameters to optimize include the column chemistry (e.g., C18), mobile phase composition (typically a mixture of water and acetonitrile with an acidic modifier like trifluoroacetic acid to ensure good peak shape), and the gradient elution profile.

Section 2: Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete or Slow Hydrolysis of Spirapril 1. Insufficient concentration of acid or base catalyst. 2. Low reaction temperature. 3. Inadequate reaction time.1. Gradually increase the catalyst concentration while monitoring for side-product formation. 2. Increase the reaction temperature in 5-10°C increments. 3. Extend the reaction time, monitoring progress by HPLC every 1-2 hours.
Formation of Diketopiperazine Side-Product 1. Harsh acidic or basic conditions during hydrolysis. 2. Prolonged exposure to high temperatures.1. Use milder hydrolysis conditions (e.g., lower catalyst concentration, lower temperature). 2. Consider enzymatic hydrolysis as a milder alternative. 3. Minimize reaction time once the conversion of spirapril is complete.
Presence of Diastereomers in Final Product Diastereomers were not separated during the synthesis of the spirapril precursor.[3]1. Revisit the purification of the spirapril intermediate to separate diastereomers before hydrolysis. 2. Employ chiral chromatography (SFC or HPLC) for the separation of the final this compound diastereomers.[5][6]
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) in RP-HPLC 1. Secondary interactions between the basic amine groups in this compound and residual silanols on the silica-based column. 2. Sub-optimal mobile phase pH.1. Use a mobile phase with a low pH (2-3) by adding 0.1% TFA or formic acid to protonate the amines and minimize interactions. 2. Use an end-capped C18 column or a newer generation column designed for polar compounds.
Co-elution of Impurities with this compound The chosen chromatographic method lacks sufficient resolution.1. Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve separation. 2. Screen different column chemistries (e.g., Phenyl-Hexyl, C8). 3. Consider an orthogonal technique like Supercritical Fluid Chromatography (SFC) for difficult separations.[5]
Product Degradation During Solvent Evaporation Exposure to heat during solvent removal (e.g., rotovap) can cause degradation.1. Use lyophilization (freeze-drying) to remove the mobile phase, especially if it is primarily water/acetonitrile. 2. If using a rotary evaporator, keep the bath temperature as low as possible (<30-40°C).
Low Product Stability After Purification This compound may be sensitive to pH, oxygen, and light, similar to other ACE inhibitors.[4][7]1. Store the purified solid product at low temperatures (-20°C or -80°C). 2. Store under an inert atmosphere (e.g., argon or nitrogen). 3. Protect from light by using amber vials. For solutions, use a buffered system at a slightly acidic pH and store frozen.

Section 3: Experimental Protocols & Data

Protocol: Purity Analysis by RP-HPLC

This protocol provides a starting point for assessing the purity of this compound. Optimization may be required.

  • System: A standard HPLC or UHPLC system with a UV detector.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase A or a water/acetonitrile (50:50) mixture to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C[6]
Detection Wavelength 215 nm
Injection Volume 5 µL
  • Analysis: The retention time of this compound will be shorter than that of spirapril due to its increased polarity. Integrate all peaks and calculate the purity based on the area percentage of the main peak. For impurity identification, the eluent can be directed to a mass spectrometer.[4]

Common Impurities Summary
Impurity NameLikely OriginIdentification Method
SpiraprilSynthesis (Unreacted Starting Material)LC-MS: M+H+ corresponding to C22H30N2O5S2
Diketopiperazine DerivativeDegradation (Intramolecular Cyclization)LC-MS: M+H+ corresponding to a loss of water (H2O) from the parent this compound molecule.
DiastereomersSynthesisChiral HPLC/SFC: Same mass as this compound but different retention times on a chiral stationary phase.
Residual SolventsPurificationHeadspace Gas Chromatography (GC).[8]

Section 4: Visual Guides

G Spirapril Synthesis and Hydrolysis Workflow cluster_synthesis Spirapril Synthesis cluster_hydrolysis Final Step A Cbz-4-oxoproline methyl ester B Spirocyclic Thio-ketal A->B Thiolysis D Spirapril (Diastereomeric Mixture) B->D Coupling C Amino Acid Side-Chain C->D Coupling E This compound D->E Ester Hydrolysis (Acid or Base)

Caption: General workflow for the synthesis of spirapril and its subsequent hydrolysis to this compound.

G Potential Degradation Pathways A Spirapril (Precursor) B This compound (Desired Product) A->B Desired Hydrolysis (Controlled Conditions) C Diketopiperazine (Degradation Byproduct) B->C Undesired Intramolecular Cyclization (e.g., Excess Heat/Acid)

Caption: Desired hydrolysis pathway versus a potential degradation side-reaction.

G Purification and Analysis Workflow A Crude this compound (from hydrolysis) B Preparative RP-HPLC A->B C Fraction Collection B->C D Purity Analysis of Fractions (Analytical HPLC / LC-MS) C->D E Pool High-Purity Fractions D->E >98% Purity? F Solvent Removal (Lyophilization) E->F G Final Quality Control (Purity, Identity, Residual Solvents) F->G H Pure this compound G->H

Caption: A typical workflow for the purification and quality control analysis of this compound.

References

Technical Support Center: Spiraprilat in Plasma Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the method validation of spiraprilat in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the bioanalytical method validation for this compound in plasma?

A1: The most frequent challenges include managing matrix effects, ensuring analyte stability, optimizing extraction recovery, and selecting a suitable internal standard.[1][2] These factors can significantly impact the accuracy, precision, and sensitivity of the assay.[3]

Q2: How can I minimize the matrix effect when analyzing this compound in plasma?

A2: The matrix effect, which is the alteration of ionization efficiency by co-eluting substances, is a common problem in LC-MS/MS analysis.[4][5] To mitigate this, consider the following:

  • Effective Sample Preparation: Employ robust extraction techniques like solid-phase extraction (SPE) to remove interfering phospholipids and other matrix components.[2][5]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components.

  • Choice of Ionization Technique: Atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than electrospray ionization (ESI).[4]

  • Sample Dilution: A simple stepwise dilution of the plasma sample can sometimes reduce matrix effects.[4]

Q3: What are the critical stability concerns for this compound in plasma samples?

A3: this compound, being an active metabolite with ester groups, can be susceptible to enzymatic degradation in plasma.[6][7] Key stability aspects to evaluate include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: Evaluate stability under frozen storage conditions (-20°C or -80°C).[8]

  • Post-Preparative Stability: Ensure the processed sample is stable in the autosampler.

To enhance stability, it is crucial to maintain strict temperature control of blood and plasma samples, keeping them cooled to 0°C and processing them as quickly as possible.[6][9] The addition of esterase inhibitors like sodium fluoride (NaF) can also prevent degradation.[6]

Q4: How do I choose an appropriate internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d5). SIL ISs have nearly identical chemical properties and chromatographic behavior to the analyte, effectively compensating for variability in extraction, injection volume, and matrix effects.[10][11] If a SIL IS is unavailable, a structural analog that is not a metabolite and has similar physicochemical properties can be used.[10][12] The chosen IS should not be present in the blank matrix and should be added as early as possible in the sample preparation process.[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column Contamination Wash the column with a strong solvent or replace the column.
Secondary Interactions with Column Use a column with end-capping or add a competing amine to the mobile phase.
Issue 2: Low Extraction Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction Technique Optimize the extraction solvent, pH, and mixing time. Consider switching from liquid-liquid extraction (LLE) to solid-phase extraction (SPE) for cleaner extracts.[2]
Analyte Adsorption Use silanized glassware or polypropylene tubes to minimize adsorption.
Incomplete Elution from SPE Cartridge Optimize the elution solvent composition and volume.
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting and vortexing. Automate sample preparation if possible.
Instrument Instability Check for fluctuations in the LC pump flow rate and MS detector response.[10]
Variable Internal Standard Response Investigate the timing and consistency of IS addition. Monitor IS response across the batch; significant variation may indicate issues with sample processing.[10]
Matrix Effect Re-evaluate and optimize the sample clean-up procedure to minimize matrix interferences.[5]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Thaw frozen plasma samples at room temperature and vortex for 10 seconds.

  • Aliquot 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., this compound-d5 in 50% methanol) and vortex for 5 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[13]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[14]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are example parameters and will require optimization based on the specific instrument used.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Example) This compound: m/z 389.2 -> 206.1this compound-d5 (IS): m/z 394.2 -> 211.1
Collision Energy Optimize for maximum signal

Quantitative Data Summary

The following tables summarize typical validation parameters for bioanalytical methods of ACE inhibitors similar to this compound. These values can serve as a benchmark for your method validation.

Table 1: Linearity and Sensitivity

Analyte Calibration Range (ng/mL) LLOQ (ng/mL) Correlation Coefficient (r²)
Enalaprilat1.00 - 2001.00> 0.99
Ramiprilat0.25 - 1000.25> 0.99

Data extrapolated from similar ACE inhibitor assays.[8][15]

Table 2: Accuracy and Precision

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%Bias) Inter-day Precision (%RSD) Inter-day Accuracy (%Bias)
Ramiprilat LQC0.5< 6.7%-4.7% to 3.5%< 4.6%-4.3% to 4.4%
MQC5< 5.2%-3.8% to 2.6%< 4.1%-3.9% to 3.8%
HQC80< 4.8%-2.9% to 1.8%< 3.5%-3.2% to 3.1%

Data adapted from a validated ramiprilat assay.[15] The acceptance criteria for precision are typically <%15 RSD, and for accuracy, the mean value should be within ±15% of the nominal value.

Table 3: Recovery and Matrix Effect

Analyte QC Level Extraction Recovery (%) Matrix Effect (%)
Ramiprilat LQC81.0 - 98.2Not explicitly stated, but method validated
MQC81.0 - 98.2Not explicitly stated, but method validated
HQC81.0 - 98.2Not explicitly stated, but method validated

Data from a validated ramiprilat assay.[15] Matrix effect should be evaluated to ensure it does not compromise the precision and accuracy of the method.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for this compound Analysis in Plasma.

troubleshooting_logic start Inaccurate or Imprecise Results check_is Check Internal Standard Response start->check_is is_ok IS Response Consistent? check_is->is_ok check_cal Review Calibration Curve is_ok->check_cal Yes sample_prep_issue Review Sample Prep Procedure is_ok->sample_prep_issue No cal_ok Curve Linear & r² > 0.99? check_cal->cal_ok investigate_matrix Investigate Matrix Effects cal_ok->investigate_matrix Yes instrument_issue Investigate Instrument Performance cal_ok->instrument_issue No investigate_stability Investigate Analyte Stability investigate_matrix->investigate_stability investigate_extraction Optimize Extraction Recovery investigate_stability->investigate_extraction

Caption: Troubleshooting Logic for Method Validation Issues.

References

Technical Support Center: Enhancing the Bioavailability of Spiraprilat in Oral Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of spiraprilat. Spirapril is a prodrug that is converted in the body to its active form, this compound, an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] The oral bioavailability of spirapril is approximately 50%.[3][4]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of this compound

Problem: In vivo pharmacokinetic studies show low Cmax and AUC for this compound despite adequate dosing of spirapril.

Potential Cause Troubleshooting Step Expected Outcome
Poor Aqueous Solubility of Spirapril Spirapril is a poorly water-soluble drug, which can limit its dissolution and subsequent absorption.[5]Enhancement of in vitro dissolution rate and, consequently, in vivo bioavailability.
Solution 1: Particle Size Reduction. Micronization or nanocrystal technology can be employed to increase the surface area of the drug, which can lead to a faster dissolution rate.[5]
Solution 2: Solid Dispersion. Formulate spirapril as a solid dispersion with a hydrophilic carrier. This can enhance the dissolution rate by presenting the drug in an amorphous state.[6]
Solution 3: Lipid-Based Formulations. Self-emulsifying drug delivery systems (SEDDS) can be developed to improve the solubilization of spirapril in the gastrointestinal tract.[]
Incomplete Conversion of Prodrug Spirapril requires enzymatic conversion to the active this compound. Impaired metabolism can lead to lower than expected levels of the active drug.[1][8]Identification of metabolic limitations and potential for alternative formulation strategies.
Action: Investigate the metabolic stability of spirapril in relevant in vitro and in vivo models.
First-Pass Metabolism Extensive first-pass metabolism can significantly reduce the amount of this compound reaching systemic circulation.[9][10]Determination of the extent of first-pass metabolism and the need for strategies to bypass it.
Action: Conduct studies to quantify the extent of hepatic first-pass metabolism.
P-glycoprotein (P-gp) Efflux P-gp efflux transporters in the intestinal wall can actively pump spirapril back into the intestinal lumen, reducing its net absorption.Increased intracellular concentration of spirapril and enhanced overall absorption.
Solution: Co-administration with a P-gp inhibitor or formulation with excipients that inhibit P-gp function.
Issue 2: Dissolution Failure in Formulated Tablets

Problem: The spirapril tablet formulation fails to meet the specified dissolution criteria in vitro.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Disintegration The tablet is not breaking apart quickly enough to release the drug.Faster tablet disintegration and improved drug release.
Solution: Optimize the concentration of the disintegrant or switch to a superdisintegrant.[11]
Poor Wettability The hydrophobic nature of spirapril prevents efficient wetting of the tablet surface by the dissolution medium.Improved wetting and faster dissolution.
Solution: Incorporate a surfactant or a hydrophilic polymer into the formulation.[11]
High Tablet Hardness Excessive compression force during tableting can lead to a less porous tablet, hindering dissolution.Reduced tablet hardness and faster dissolution.
Solution: Optimize the compression force to achieve a balance between tablet integrity and dissolution.[11]
Drug-Excipient Interaction An unfavorable interaction between spirapril and an excipient may be hindering its release.Identification and replacement of the interacting excipient.
Action: Conduct compatibility studies with all excipients.
Formation of Insoluble Complexes Spirapril may form insoluble complexes with certain ions in the dissolution medium.Selection of a more appropriate dissolution medium for quality control testing.
Action: Evaluate the dissolution profile in different biorelevant media.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a prodrug approach for spirapril?

Spirapril is the ethyl ester prodrug of the active diacid, this compound. This approach is common for ACE inhibitors to improve their oral bioavailability.[9][10] The ester group increases the lipophilicity of the molecule, which can enhance its absorption across the gastrointestinal membrane. Following absorption, the ester is hydrolyzed by enzymes in the body to release the active this compound.[2]

Q2: What are the key pharmacokinetic parameters of spirapril and this compound?

Parameter Spirapril This compound Reference
Time to Peak Plasma Concentration (Tmax) ~1 hour2-3 hours[3][12]
Elimination Half-life (t1/2) ~1-2 hours~30-40 hours[3]
Bioavailability ~50% (oral)-[3][4]
Metabolism Rapidly hydrolyzed to this compound-[12]
Excretion Primarily as this compoundRenal and hepatic[1]

Q3: What are the main challenges in formulating oral dosage forms of ACE inhibitors like spirapril?

ACE inhibitors are susceptible to degradation through hydrolysis and cyclization, which can lead to the formation of inactive byproducts like diketopiperazines.[13][14] This instability can be exacerbated by certain pharmaceutical excipients and manufacturing processes. Therefore, careful selection of excipients and control of manufacturing parameters are crucial for developing a stable and effective formulation.

Q4: Which bioavailability enhancement techniques are most promising for this compound?

Given that spirapril is a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), strategies focusing on improving its dissolution rate are most promising. These include:

  • Solid Dispersions: Creating an amorphous solid dispersion of spirapril in a hydrophilic polymer can significantly enhance its dissolution rate and, consequently, its bioavailability.[6]

  • Nanotechnology: Formulating spirapril as nanoparticles or in a nanosuspension increases the surface area-to-volume ratio, leading to faster dissolution.[15]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of spirapril in the gastrointestinal fluids, leading to better absorption.[]

Experimental Protocols

Protocol 1: Preparation of Spirapril Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To prepare a solid dispersion of spirapril to enhance its dissolution rate.

Materials:

  • Spirapril

  • Hydrophilic polymer (e.g., Soluplus®, Kollidon® VA 64)

  • Plasticizer (e.g., Poloxamer 188, PEG 4000)

Equipment:

  • Hot-melt extruder with a twin-screw setup

  • Pelletizer

  • Mill

Methodology:

  • Premixing: Physically mix spirapril, the hydrophilic polymer, and the plasticizer in the desired ratio (e.g., 1:3:0.5 w/w/w).

  • Extrusion: Feed the premixed powder into the hot-melt extruder. Set the temperature profile of the extruder barrels to gradually increase, ensuring the mixture melts and forms a homogenous blend without degrading the drug.

  • Pelletization: Cool the extrudate on a conveyor belt and feed it into a pelletizer to obtain pellets.

  • Milling: Mill the pellets to a uniform particle size.

  • Characterization:

    • Drug Content: Determine the drug content of the milled extrudate using a validated HPLC method.

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of spirapril in the solid dispersion.

    • In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle) in a suitable dissolution medium (e.g., pH 6.8 phosphate buffer) and compare the dissolution profile to that of the pure drug.

Protocol 2: Preparation of Spirapril Nanoparticles by Antisolvent Precipitation

Objective: To prepare spirapril nanoparticles to enhance their dissolution rate and bioavailability.

Materials:

  • Spirapril

  • Solvent (e.g., acetone, ethanol)

  • Antisolvent (e.g., deionized water)

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

Equipment:

  • High-speed homogenizer or ultrasonicator

  • Syringe pump

  • Magnetic stirrer

  • Lyophilizer

Methodology:

  • Organic Phase Preparation: Dissolve spirapril and a stabilizer in a suitable organic solvent.

  • Aqueous Phase Preparation: Dissolve a second stabilizer in the antisolvent (water).

  • Precipitation: While stirring the aqueous phase at a high speed, slowly add the organic phase using a syringe pump. The rapid mixing will cause the precipitation of spirapril as nanoparticles.

  • Homogenization: Subject the resulting nanosuspension to high-speed homogenization or ultrasonication to further reduce the particle size and ensure uniformity.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Lyophilization (Optional): To obtain a dry powder, freeze-dry the nanosuspension with a cryoprotectant (e.g., trehalose).

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the nanoparticles using dynamic light scattering (DLS).

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Determine the amount of spirapril in the nanoparticles.

    • In Vitro Dissolution: Perform dissolution testing and compare the release profile with the pure drug.

Visualizations

Caption: Workflow for Solid Dispersion Formulation.

Caption: Workflow for Nanoparticle Formulation.

troubleshooting_logic start Low Bioavailability Observed check_dissolution Is In Vitro Dissolution Adequate? start->check_dissolution improve_dissolution Improve Dissolution Rate: - Particle Size Reduction - Solid Dispersion - Lipid Formulation check_dissolution->improve_dissolution No check_permeability Is Intestinal Permeability a Limiting Factor? check_dissolution->check_permeability Yes improve_dissolution->check_dissolution improve_permeability Enhance Permeability: - Use of Permeation Enhancers - P-gp Inhibition check_permeability->improve_permeability Yes check_metabolism Is First-Pass Metabolism Extensive? check_permeability->check_metabolism No improve_permeability->check_metabolism address_metabolism Address Metabolism: - Prodrug Modification - Co-administration with Inhibitors check_metabolism->address_metabolism Yes final_formulation Optimized Formulation check_metabolism->final_formulation No address_metabolism->final_formulation

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Spiraprilat Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of spiraprilat to laboratory ware, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: We are experiencing unexpectedly low or inconsistent concentrations of this compound in our assays. What could be the cause?

A significant, yet often overlooked, cause for the loss of analytes like this compound is non-specific binding (NSB) or adsorption to the surfaces of laboratory ware.[1] this compound, a dipeptide-like molecule, can adhere to glass and plastic surfaces through a combination of hydrophobic and ionic interactions, leading to a substantial decrease in the effective concentration of your solution.[1][2] This issue is particularly prominent when working with low-concentration solutions.

Q2: What chemical properties of this compound make it prone to surface adsorption?

This compound's structure contributes to its tendency to adsorb to surfaces:

  • Amphipathic Nature : It possesses both hydrophobic regions (e.g., the phenylpropyl group) and hydrophilic/charged regions (two carboxylic acid groups).[2] This allows it to interact with both non-polar plastic surfaces and polar glass surfaces.

  • Dipeptide Structure : As a dipeptide derivative, it shares characteristics with small peptides, which are known to readily absorb to most surfaces.[2][3]

  • Hydrogen Bonding Capabilities : With multiple hydrogen bond donors (3) and acceptors (7), it can interact with polar surfaces.[4]

  • Ionic Charge : As a dicarboxylic acid, its net charge is pH-dependent.[2] At pH values below its pKa, it will be less charged and more prone to hydrophobic adsorption. At higher pH, it becomes negatively charged, which can lead to electrostatic interactions with charged surfaces.

Q3: Which type of labware is recommended for handling this compound solutions?

The choice of labware is critical for minimizing analyte loss. General recommendations suggest that for peptides and similar molecules, certain plastics are preferable to glass.[1]

  • Glass : Generally not recommended. Hydrophobic and ionic interactions can lead to significant loss of peptide-like analytes.[1] The negatively charged silicate surface can interact with molecules.

  • Polystyrene : Commonly used, but can still exhibit significant binding.

  • Polypropylene (PP) : Often superior to both glass and polystyrene for peptide recovery, though some hydrophobic interactions can still occur.[3]

  • Low-Binding Plastics : For sensitive, low-concentration applications, the use of specially treated polypropylene tubes (often marketed as "low-retention" or "low-bind") is the most effective option. These surfaces are modified to be highly hydrophilic, reducing hydrophobic interactions.[5]

Q4: How can I modify my solvent or buffer to reduce this compound adsorption?

Optimizing the sample solvent is a key strategy to mitigate NSB.

  • Adjusting pH : The pH of the buffer can alter the charge of both this compound and the labware surface. Increasing the pH will make this compound more negatively charged (deprotonated carboxylic acids), which can help prevent adsorption to negatively charged surfaces like glass through electrostatic repulsion.[6] However, the optimal pH must be determined empirically for the specific surface being used.

  • Adding Organic Solvents : For hydrophobic interactions with plasticware like polypropylene, increasing the concentration of an organic solvent such as acetonitrile in the sample diluent can disrupt binding and improve recovery.[1]

  • Using Surfactants : Adding a low concentration (e.g., 0.005% - 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can effectively coat the hydrophobic surfaces of plastic tubes, preventing the analyte from binding.[7] Note that surfactants are generally less effective on hydrophilic glass surfaces.[7]

Q5: Is siliconization of glassware a good strategy to prevent adsorption?

Caution is advised. While siliconization is intended to create a neutral, hydrophobic surface, studies have shown that this treatment can paradoxically decrease the recovery of certain peptides.[3] It is not a universally effective method and may worsen adsorption for amphipathic molecules like this compound. It is recommended to test this approach on a small scale before implementing it in a critical workflow.

Troubleshooting Guide: Low this compound Recovery

Potential Cause Recommended Solution & Explanation
Inappropriate Labware Switch to polypropylene or specialized low-binding microtubes. Glass and standard polystyrene are highly adsorptive for peptide-like molecules.[1][3] Low-binding tubes are engineered to minimize hydrophobic and ionic interactions.[5]
Suboptimal Solvent pH Empirically test a range of pH values (e.g., 5.0 - 8.5). The goal is to maximize the solubility of this compound while creating electrostatic repulsion between it and the container surface.[6] Stability at different pH values should also be considered.[8]
Hydrophobic Interactions Incorporate an organic solvent or a non-ionic surfactant. For plasticware, adding acetonitrile to the sample solvent can reduce hydrophobic binding.[1] Alternatively, adding a low concentration (~0.01%) of Tween-20 can passivate the surface.[7]
Ionic Interactions Adjust the ionic strength of your buffer. Increasing the salt concentration can sometimes disrupt electrostatic binding, but the effect can be complex and should be validated.
Long Incubation Times Minimize contact time between the solution and labware surfaces. Adsorption is a time-dependent process. Prepare samples immediately before analysis whenever possible.

Experimental Protocols

Protocol 1: Labware Material Screening

This protocol allows for a direct comparison of different labware materials to determine the best option for minimizing this compound loss.

  • Preparation : Prepare a working solution of this compound (e.g., 100 ng/mL) in your standard assay buffer.

  • Aliquoting : Dispense 500 µL of the this compound solution into triplicate tubes of each type to be tested (e.g., borosilicate glass, polystyrene, polypropylene, and low-binding polypropylene).

  • Control Sample : Immediately take a 100 µL aliquot from the initial stock solution and analyze it. This serves as the "T=0" or 100% recovery reference.

  • Incubation : Cap all tubes and incubate them under conditions that mimic your experimental workflow (e.g., 2 hours at room temperature or overnight at 4°C).

  • Sample Analysis : After incubation, transfer 100 µL from each test tube into an analysis vial/plate and quantify the this compound concentration using a validated analytical method (e.g., LC-MS).

  • Calculation : Calculate the percent recovery for each labware type using the formula: (Concentration_in_tube / Concentration_at_T=0) * 100

Protocol 2: Evaluating the Effect of Solvent Additives

This protocol helps determine the effectiveness of solvent modifiers in preventing adsorption.

  • Select Labware : Choose the labware that demonstrated the highest, albeit suboptimal, recovery from Protocol 1 (e.g., standard polypropylene).

  • Prepare Solutions : Create several this compound working solutions (e.g., 100 ng/mL) in different buffers:

    • Buffer A: Standard assay buffer (Control)

    • Buffer B: Buffer with 0.05% Tween-20

    • Buffer C: Buffer with 20% Acetonitrile

    • Buffer D: Buffer adjusted to a different pH (e.g., pH 8.0)

  • Incubation & Analysis : Follow steps 2, 4, and 5 from Protocol 1, aliquoting each solution into the selected labware.

  • Comparison : Compare the percent recovery from each modified buffer against the control buffer to identify the most effective additive.

Data Summary

Table 1: Relative Adsorption of this compound to Common Labware Materials

Labware MaterialExpected AdsorptionPrimary InteractionRecommendation
Borosilicate GlassHighIonic & Hydrophobic[1]Not Recommended
PolystyreneMedium-HighHydrophobicUse with Caution
PolypropyleneMedium-LowHydrophobic[1][3]Acceptable Alternative
Low-Binding PolypropyleneVery LowMinimalHighly Recommended [5]

Table 2: Effectiveness of Common Anti-Adsorption Additives

AdditiveTarget InteractionEffective ConcentrationCompatible LabwareConsiderations
Non-Ionic Surfactants (e.g., Tween-20)Hydrophobic0.005% - 0.1%[7]Plastics (PP, PS)May interfere with some downstream applications (e.g., mass spectrometry).
Organic Solvents (e.g., Acetonitrile)Hydrophobic10% - 40%[1]Plastics (PP, PS)Must be compatible with the assay and analyte stability.
pH AdjustmentIonicVaries (Empirical)AllMust not compromise the stability or activity of this compound.[8]

Visualizations

References

Addressing variability in in vitro spiraprilat ACE inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in in vitro spiraprilat Angiotensin-Converting Enzyme (ACE) inhibition assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 value for this compound is inconsistent between experiments. What are the potential causes and solutions?

A1: Inconsistent IC50 values are a common issue in enzyme inhibition assays and can stem from several factors. Here’s a breakdown of potential causes and how to address them:

  • Pipetting and Dilution Errors: Minor inaccuracies in pipetting, especially with serial dilutions of this compound, can lead to significant variations in the final concentration and, consequently, the IC50 value.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare fresh serial dilutions for each experiment. To minimize errors, consider using automated pipetting systems if available.[1]

  • Reagent Variability: The activity of the ACE enzyme can vary between lots and decrease with improper storage. The quality and concentration of the substrate (e.g., Hippuryl-Histidyl-Leucine - HHL) are also critical.

    • Solution: Aliquot the ACE enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Always use a positive control with a known IC50, such as captopril or lisinopril, to monitor assay performance and normalize results between plates and experiments.[2][3]

  • Assay Conditions: Variations in incubation time, temperature, and pH can significantly impact enzyme activity and inhibitor binding.

    • Solution: Strictly control all assay parameters. Use a calibrated incubator or water bath to maintain a constant temperature. Ensure the buffer pH is consistent across all experiments.[4][5]

  • This compound Stability and Solubility: this compound's stability in the assay buffer and its solubility can affect its effective concentration. If the compound precipitates, the actual concentration in solution will be lower than expected.

    • Solution: Ensure this compound is fully dissolved in the assay buffer. If using a stock solution in a solvent like DMSO or ethanol, ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells, as solvents can inhibit ACE activity.[1][6]

Q2: I am observing high background noise or a weak signal in my assay. What could be the problem?

A2: High background or a weak signal can mask the true inhibitory effect of this compound. Here are some common causes:

  • Substrate Purity: The presence of contaminants in the HHL substrate that absorb at the detection wavelength (e.g., 228 nm for hippuric acid) can lead to high background.

  • Solution: Use a high-purity substrate from a reputable supplier.

  • Interfering Substances: Components in your this compound sample preparation or buffer could interfere with the colorimetric or fluorometric detection method.

    • Solution: Run a sample blank containing your inhibitor but without the ACE enzyme to check for intrinsic absorbance or fluorescence of your compound at the detection wavelength.[6]

  • Low Enzyme Activity: If the ACE enzyme has lost activity, the overall signal will be weak.

    • Solution: Test the activity of your enzyme stock. If necessary, use a fresh aliquot or a new batch of the enzyme.

Q3: My results show poor reproducibility, even within the same plate. How can I improve this?

A3: Poor intra-plate reproducibility often points to issues with the assay setup and execution.

  • Inconsistent Pipetting: As mentioned earlier, pipetting errors are a major source of variability.

    • Solution: Be meticulous with pipetting. Use a multi-channel pipette for adding common reagents to all wells to ensure consistency.

  • Edge Effects: In microplate-based assays, wells on the edge of the plate can be subject to temperature gradients and evaporation, leading to different reaction rates compared to the inner wells.

    • Solution: Avoid using the outer wells of the microplate for your samples and controls. Fill them with buffer or water to create a humidity barrier.

  • Inadequate Mixing: If reagents are not mixed thoroughly in each well, the reaction may not proceed uniformly.

    • Solution: Gently tap or use an orbital shaker to mix the contents of the wells after adding each reagent.

Experimental Protocols and Data

Detailed Protocol: Spectrophotometric ACE Inhibition Assay using HHL

This protocol is based on the method described by Cushman and Cheung, which measures the amount of hippuric acid (HA) formed from the hydrolysis of HHL by ACE.[1][7]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium borate buffer containing 300 mM NaCl, adjusted to pH 8.3.[3][8]
  • ACE Solution: Prepare a working solution of rabbit lung ACE in the assay buffer to a final concentration of 100 mU/mL.[2]
  • Substrate Solution: Dissolve HHL in the assay buffer to a final concentration of 5 mM.[8]
  • This compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Serially dilute the stock solution with the assay buffer to obtain a range of working concentrations. Ensure the final solvent concentration is below 1%.
  • Positive Control: Prepare a series of dilutions of captopril in the assay buffer.
  • Stop Solution: 1 M HCl.

2. Assay Procedure:

  • Add 20 µL of the this compound working solution (or positive control, or buffer for the negative control) to a microcentrifuge tube.
  • Add 20 µL of the ACE solution (100 mU/mL) and pre-incubate at 37°C for 5 minutes.[2]
  • Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution (5 mM).
  • Incubate the reaction mixture at 37°C for 45-60 minutes.[2][9]
  • Stop the reaction by adding 250 µL of 1 M HCl.[8]
  • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate. Vortex vigorously.
  • Centrifuge the mixture to separate the phases.
  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness.
  • Re-dissolve the dried hippuric acid in 1 mL of distilled water.[6]
  • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

3. Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_inhibitor) / A_control] x 100

Where:

  • A_control is the absorbance of the negative control (with buffer instead of inhibitor).

  • A_inhibitor is the absorbance in the presence of this compound.

The IC50 value (the concentration of this compound that inhibits 50% of ACE activity) can then be determined by plotting the % inhibition against the logarithm of the this compound concentration.

Quantitative Data Summary

The following tables summarize key quantitative parameters for ACE inhibition assays.

Table 1: Recommended Reaction Conditions for HHL-based ACE Inhibition Assay

ParameterRecommended ValueReference(s)
pH 8.3[2][3][8]
Temperature 37°C[2][4]
Incubation Time 30 - 60 minutes[8][10]
Substrate (HHL) Conc. 5 mM[8]
ACE Concentration 100 mU/mL[2]

Table 2: Factors Influencing Assay Variability

FactorPotential ImpactMitigation Strategy
pH Suboptimal pH can reduce enzyme activity.Maintain a constant pH of 8.3 for optimal ACE activity.[11][12]
Temperature Deviations from the optimal 37°C can alter reaction rates. High temperatures can denature the enzyme.[4][13]Use a calibrated temperature-controlled device.
Solvent (e.g., DMSO) Organic solvents can inhibit ACE, leading to false positive results.[6]Keep the final solvent concentration low (<1%) and consistent across all samples.
Pipetting Inaccurate volumes lead to incorrect concentrations and high variability.[1]Use calibrated pipettes and proper technique.

Visualizations

Signaling Pathway: Renin-Angiotensin System

The diagram below illustrates the Renin-Angiotensin System (RAS) and the mechanism of action of this compound. This compound inhibits ACE, thereby blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE This compound This compound This compound->AngiotensinI

Caption: Mechanism of this compound in the Renin-Angiotensin System.

Experimental Workflow: ACE Inhibition Assay

This workflow diagram outlines the key steps in a typical in vitro ACE inhibition assay.

ACE_Workflow start Start prep_reagents Prepare Reagents (Buffer, ACE, Substrate, this compound) start->prep_reagents pre_incubate Pre-incubate this compound with ACE (37°C, 5 min) prep_reagents->pre_incubate add_substrate Add HHL Substrate pre_incubate->add_substrate incubate Incubate (37°C, 45-60 min) add_substrate->incubate stop_reaction Stop Reaction (Add 1M HCl) incubate->stop_reaction extract Extract Hippuric Acid (Ethyl Acetate) stop_reaction->extract measure Measure Absorbance (228 nm) extract->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: General workflow for a spectrophotometric ACE inhibition assay.

References

Technical Support Center: Optimizing Spiraprilat Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of spiraprilat from tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from tissue samples, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Tissue Homogenization: Cellular structures may not be sufficiently disrupted, trapping the analyte.Ensure thorough homogenization using appropriate equipment (e.g., bead beater, ultrasonic homogenizer). Visually inspect for any remaining tissue fragments. Consider enzymatic digestion for tougher tissues.
Inappropriate Extraction Solvent: The solvent may not have the optimal polarity to efficiently solubilize this compound.Test a range of solvents with varying polarities. For ACE inhibitors like this compound, a combination of a polar organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer is often effective[1].
Suboptimal pH: The pH of the extraction buffer can significantly impact the ionization state and solubility of this compound.Adjust the pH of the extraction buffer. For acidic drugs like this compound, a slightly acidic pH can improve extraction efficiency.
Insufficient Solvent-to-Tissue Ratio: An inadequate volume of extraction solvent can lead to incomplete extraction.Increase the solvent-to-tissue ratio to ensure complete immersion and efficient extraction. A common starting point is a 1:3 or 1:4 tissue-to-solvent ratio (w/v).
Analyte Degradation: this compound may be susceptible to enzymatic degradation or instability at certain temperatures or pH levels.Keep samples on ice throughout the extraction process. Consider adding enzyme inhibitors to the homogenization buffer. Process samples as quickly as possible.
High Matrix Effects in LC-MS/MS Analysis Co-extraction of Endogenous Interferences: Lipids, proteins, and other matrix components can interfere with ionization in the mass spectrometer.Employ a more selective extraction technique such as Solid-Phase Extraction (SPE) over simple protein precipitation or Liquid-Liquid Extraction (LLE)[2][3]. Use a matrix-matched calibration curve to compensate for signal suppression or enhancement.
Phospholipid Contamination: Phospholipids are a major source of matrix effects in bioanalysis.Incorporate a phospholipid removal step in your sample preparation, such as using specific SPE cartridges or a targeted precipitation method.
Poor Reproducibility Inconsistent Homogenization: Variability in the homogenization process can lead to inconsistent extraction yields.Standardize the homogenization time, speed, and equipment settings. Use a consistent amount of tissue for each sample.
Inaccurate Pipetting: Errors in solvent and sample volumes can introduce significant variability.Calibrate pipettes regularly. Use positive displacement pipettes for viscous organic solvents.
Evaporation of Solvent: Leaving samples uncapped for extended periods can concentrate the extract and affect results.Keep sample tubes capped whenever possible, especially during incubation and centrifugation steps.
Clogged SPE Cartridges Particulate Matter in Homogenate: Incomplete centrifugation can leave cell debris that clogs the SPE frit.Centrifuge the tissue homogenate at a higher speed or for a longer duration to pellet all particulate matter. Consider a pre-filtration step before loading onto the SPE cartridge.
Precipitated Proteins: If using protein precipitation prior to SPE, ensure all precipitated protein is removed.After protein precipitation and centrifugation, carefully transfer the supernatant to a new tube, avoiding the protein pellet.

Frequently Asked Questions (FAQs)

1. What is the recommended starting method for this compound extraction from tissue?

For a robust and clean extraction, Solid-Phase Extraction (SPE) is highly recommended. It effectively removes interfering matrix components, leading to more reliable LC-MS/MS analysis[2][3]. A generic workflow would involve tissue homogenization, protein precipitation, and then SPE cleanup.

2. Which type of SPE cartridge is suitable for this compound?

A mixed-mode cation exchange polymer-based sorbent is a good starting point for acidic drugs like this compound. These sorbents can retain the analyte through a combination of ion-exchange and reversed-phase mechanisms, allowing for a more rigorous washing procedure to remove interferences.

3. What are the key considerations for tissue homogenization?

To ensure complete cell lysis and release of this compound, it is crucial to use a suitable homogenization technique. Bead beaters are effective for a wide range of tissues. It is also important to keep the samples cold during homogenization to prevent degradation of the analyte[1].

4. How can I minimize the degradation of this compound during extraction?

Work quickly and keep your samples on ice at all times. Use pre-chilled solvents and tubes. If enzymatic degradation is a concern, consider adding a broad-spectrum protease and esterase inhibitor cocktail to your homogenization buffer.

5. What internal standard should I use for quantitative analysis?

An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., this compound-d5). If this is not available, a structurally similar ACE inhibitor that is not present in the sample can be used. It is crucial that the internal standard has a similar extraction recovery and ionization efficiency to this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol provides a general procedure for the extraction of this compound from soft tissues like the liver or kidney. Optimization may be required for different tissue types.

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Homogenizer (e.g., bead beater)

  • Microcentrifuge tubes

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

  • Trichloroacetic acid (TCA) or Acetonitrile (ACN) for protein precipitation

  • SPE cartridges (mixed-mode cation exchange)

  • SPE manifold

  • Wash solvents (e.g., methanol, water)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Reconstitution solvent (e.g., mobile phase)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of frozen tissue.

    • Add the tissue to a 2 mL microcentrifuge tube containing homogenization beads.

    • Add 400 µL of cold phosphate-buffered saline (PBS).

    • Spike with the internal standard.

  • Homogenization:

    • Homogenize the tissue using a bead beater for 2 cycles of 30 seconds at 5000 rpm, with a 1-minute rest on ice in between.

  • Protein Precipitation:

    • Add 200 µL of cold 10% TCA or 600 µL of cold ACN to the homogenate.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue

This protocol offers a simpler, though potentially less clean, alternative to SPE.

Materials:

  • Tissue sample

  • Homogenizer

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • pH adjustment solution (e.g., dilute HCl)

  • Centrifuge

  • Evaporation system

  • Reconstitution solvent

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Homogenization:

    • Follow steps 1 and 2 from the SPE protocol.

  • Extraction:

    • Adjust the pH of the homogenate to ~3-4 with dilute HCl.

    • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

  • Phase Separation and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization tissue_sample->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe Supernatant lle Liquid-Liquid Extraction (LLE) protein_precipitation->lle Supernatant evaporation Evaporation spe->evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms troubleshooting_logic start Low Analyte Recovery? check_homogenization Incomplete Homogenization? start->check_homogenization Yes end Recovery Improved start->end No optimize_homogenization Optimize Homogenization Protocol check_homogenization->optimize_homogenization Yes check_solvent Inappropriate Solvent? check_homogenization->check_solvent No optimize_homogenization->end test_solvents Test Solvents of Varying Polarity check_solvent->test_solvents Yes check_ph Suboptimal pH? check_solvent->check_ph No test_solvents->end adjust_ph Adjust Extraction Buffer pH check_ph->adjust_ph Yes check_ph->end No

References

Spiraprilat Stability Testing: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of long-term stability testing protocols for spiraprilat, including troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a long-term stability testing protocol for this compound?

The primary goal of stability testing is to gather evidence on how the quality of a drug substance, like this compound, changes over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This data is used to establish a re-test period for the active pharmaceutical ingredient (API) or a shelf life and recommended storage conditions for the finished drug product.[1][2]

Q2: What are the standard long-term storage conditions for a stability study?

Long-term stability studies are designed to simulate real-world storage conditions.[2] The choice of conditions is typically based on the climatic zone where the product will be marketed. According to International Council for Harmonisation (ICH) guidelines, applicants can choose between two primary long-term storage conditions for products intended for storage at room temperature.[1][3]

Table 1: ICH Recommended Long-Term Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months (or proposed re-test period)
or 30°C ± 2°C / 65% RH ± 5% RH12 months (or proposed re-test period)
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Intermediate*30°C ± 2°C / 65% RH ± 5% RH6 months

Note: Intermediate testing is required if a significant change occurs during accelerated testing. If 30°C/65% RH is the chosen long-term condition, intermediate testing is not necessary.[1][3]

Q3: How frequently should samples be tested during a long-term stability study?

The frequency of testing should be sufficient to establish the stability profile of the drug substance.[3] For a long-term study, a typical schedule involves more frequent testing in the first year and annual testing thereafter.[2]

Table 2: Example Testing Frequency for a 24-Month Long-Term Study

YearTesting Time Points (Months)
Year 10, 3, 6, 9, 12
Year 218, 24
Subsequent YearsAnnually (e.g., 36, 48, 60)

Experimental Protocols & Methodologies

Q4: Why are forced degradation studies required before initiating long-term stability testing?

Forced degradation, or stress testing, is crucial for several reasons.[4] It helps to:

  • Elucidate degradation pathways: Understanding how this compound degrades helps in identifying potential degradation products.[4][5]

  • Develop stability-indicating methods: The primary goal is to develop an analytical method (typically HPLC) that can separate the intact drug from its degradation products, ensuring the method is "stability-indicating".[5][6]

  • Assess the intrinsic stability: It reveals the inherent susceptibility of the molecule to degradation under various stress conditions like acid, base, oxidation, heat, and light.[4]

cluster_0 Forced Degradation Workflow start Start: this compound API Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze Stressed Samples using HPLC-PDA/MS stress->analyze separate Are Degradants Separated from API Peak? analyze->separate identify Identify & Characterize Degradation Products separate->identify Yes method_dev Optimize HPLC Method (Mobile Phase, Column, etc.) separate->method_dev No end Validated Stability- Indicating Method Ready identify->end method_dev->analyze

Forced Degradation Study Workflow

Q5: What is a typical protocol for a forced degradation study of this compound?

A forced degradation study involves subjecting this compound to conditions more severe than accelerated testing to produce approximately 10-30% degradation.[4] This ensures that potential degradants are formed at detectable levels.

Table 3: Typical Forced Degradation Conditions

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis0.1 N HClReflux for 8 hours[4]
Base Hydrolysis0.1 N NaOHReflux for 8 hours[4]
Neutral HydrolysisWaterReflux for 12 hours[4]
Oxidation3-30% H₂O₂Room temperature for 24 hours[4][7]
ThermalSolid drug at 50-70°C60 days[8]
PhotolyticDrug in solution exposed to UV/Vis lightAs per ICH Q1B guidelines

Note: Conditions should be adjusted based on the stability of this compound; if significant degradation occurs quickly, time and temperature should be reduced.[4]

Q6: What analytical method is recommended for a this compound stability study, and how is it validated?

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Photodiode Array (PDA) detection is the standard for stability-indicating assays.[9] The method must be validated according to ICH Q2(R1) guidelines to ensure it is reliable for its intended purpose.

cluster_1 Long-Term Stability Study Workflow protocol 1. Design Stability Protocol (Batches, Conditions, Frequency) method 2. Develop & Validate Stability-Indicating Method protocol->method start_study 3. Place Batches in Stability Chambers method->start_study pull_samples 4. Pull Samples at Scheduled Time Points start_study->pull_samples analyze 5. Analyze Samples (Assay, Purity, Physical) pull_samples->analyze oos Results Out-of-Specification? analyze->oos investigate Initiate OOS Investigation oos->investigate Yes continue_study 6. Continue Study until Final Time Point oos->continue_study No investigate->analyze continue_study->pull_samples report 7. Analyze Data & Write Final Stability Report continue_study->report end Establish Re-Test Period / Shelf Life report->end

Long-Term Stability Study Workflow

Table 4: Key HPLC Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants.Peak purity angle should be less than the purity threshold.[6]
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0% for assay.[5][6]
Precision To show the closeness of agreement between a series of measurements (repeatability & intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.[5]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits; %RSD is low.[5]

Troubleshooting Guide

Q7: What constitutes a "significant change" during stability testing?

According to ICH guidelines, a "significant change" for an active substance is defined as a failure to meet its specification.[1] For a finished product, it can include:

  • A significant loss in assay (e.g., >5% change from the initial value).

  • Any degradation product exceeding its acceptance criterion.[1]

  • Failure to meet acceptance criteria for appearance, physical attributes (e.g., color), or pH.[1]

  • Failure to meet dissolution acceptance criteria for 12 dosage units (if applicable).[1]

Q8: What is the procedure for handling an Out-of-Specification (OOS) result?

An OOS result must be thoroughly investigated to determine its root cause. The investigation should be well-documented and follow a predefined standard operating procedure (SOP). The goal is to determine if the OOS result is due to an error in the analytical process or represents a true failure of the product to meet its specifications.

cluster_2 OOS Result Investigation Workflow oos_result OOS Result Detected phase1 Phase 1: Laboratory Investigation oos_result->phase1 check Check for Obvious Errors? (Calculation, Instrument, Glassware) phase1->check error_found Assignable Cause Identified. Invalidate Initial Result. Re-test. check->error_found Yes no_error No Assignable Cause Found check->no_error No phase2 Phase 2: Full-Scale Investigation no_error->phase2 review Review Production & Sampling. Re-test if Justified. phase2->review confirm OOS Confirmed? review->confirm conclude_valid Conclude OOS is Valid. Take Corrective Action (CAPA). Report Findings. confirm->conclude_valid Yes conclude_invalid Conclude OOS is Invalid. Provide Evidence. Report Findings. confirm->conclude_invalid No

OOS Result Investigation Workflow

Q9: My chromatogram shows a new, unexpected peak during a long-term study. What are the next steps?

  • Verify System Performance: Ensure the peak is not an artifact from the HPLC system (e.g., from the mobile phase, injector, or detector). Inject a blank solvent run.

  • Check Peak Purity: Use a PDA detector to check the spectral purity of the main this compound peak to see if the new peak is co-eluting.

  • Quantify the Impurity: If the peak is real, quantify its level relative to the this compound peak.

  • Identify the Impurity: If the impurity level is approaching or exceeds the identification threshold defined by ICH Q3A/Q3B guidelines, further investigation using techniques like Mass Spectrometry (LC-MS) is required to characterize and identify its structure.

  • Assess the Impact: Determine if the presence of this new impurity affects the established re-test period or shelf life.

References

In vitro stability of spiraprilat in different biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the in vitro stability of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vitro stability important?

This compound is the active diacid metabolite of the prodrug spirapril. Following oral administration, spirapril is converted in the body to this compound, which is responsible for the therapeutic effect of inhibiting the angiotensin-converting enzyme (ACE). Understanding the in vitro stability of this compound in various biological media is crucial for:

  • Accurate Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Unstable compounds can degrade in samples post-collection, leading to an underestimation of their concentration and inaccurate PK/PD parameter calculations.

  • Bioanalytical Method Development: Knowledge of stability helps in defining appropriate sample collection, handling, and storage procedures to ensure the integrity of the analyte before analysis.

  • In Vitro Screening Assays: In vitro assays, such as those using plasma or liver microsomes, are used to predict the in vivo metabolic fate of a drug. The stability of the compound in these matrices is a key parameter measured in these studies.

Q2: What are the common biological media used for in vitro stability testing of this compound?

Commonly used biological matrices for in vitro stability assessment include:

  • Plasma: To evaluate stability in the systemic circulation and susceptibility to plasma enzymes.

  • Whole Blood: To assess stability in the presence of blood cells and associated enzymes. This is particularly important for compounds that may be unstable in plasma alone.

  • Liver Microsomes: To investigate phase I metabolic stability, primarily mediated by cytochrome P450 (CYP450) enzymes.

Q3: What factors can influence the in vitro stability of this compound?

Several factors can affect the stability of this compound in biological samples:

  • Temperature: Higher temperatures generally accelerate the degradation of drugs.[1] It is crucial to control the temperature during sample collection, processing, and storage.

  • pH: The stability of many drugs is pH-dependent.

  • Enzymatic Activity: Esterases and other enzymes present in plasma, blood, and liver microsomes can metabolize this compound.

  • Presence of Stabilizers: The addition of enzyme inhibitors (e.g., sodium fluoride for esterases) can prevent degradation.

  • Storage Duration: The longer a sample is stored, the greater the potential for degradation.

Q4: How is the stability of this compound typically expressed?

The stability of a compound is often reported as:

  • In Vitro Half-life (t½): The time required for the concentration of the compound to decrease by half under specific in vitro conditions.

  • Percentage of Compound Remaining: The concentration of the compound at a specific time point relative to the initial concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in this compound concentrations between replicate samples. Inconsistent sample handling and processing.Ensure uniform and rapid processing of all samples. Maintain consistent temperatures and timings for each step.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous fluids like plasma.
This compound concentration is lower than expected in all samples, including time zero. Degradation during sample preparation.Process samples on ice. Add enzyme inhibitors if enzymatic degradation is suspected.
Adsorption to container surfaces.Use low-binding tubes and pipette tips.
Rapid degradation of this compound observed in plasma and blood. High esterase or other enzymatic activity in the matrix.Collect blood/plasma in tubes containing an esterase inhibitor like sodium fluoride. Keep samples chilled at all times.[1]
Chemical instability at physiological pH.Investigate stability in buffers at different pH values to understand chemical degradation.
No significant degradation is observed in liver microsomes. Low metabolic clearance of this compound by CYP450 enzymes.This may be an intrinsic property of the molecule. Consider investigating other metabolic pathways (e.g., phase II metabolism).
Inactive microsomes or cofactors.Use a positive control compound with known metabolic instability to verify the activity of the microsomal preparation and the NADPH regenerating system.

Quantitative Data

No specific in vitro stability data for this compound in human plasma, blood, or microsomes was identified in the public domain at the time of this publication. The following table provides illustrative data for enalaprilat, a structurally similar ACE inhibitor, to provide a general understanding of what to expect.

Table 1: Illustrative In Vitro Stability of Enalaprilat (Structurally Similar to this compound)

Biological MatrixSpeciesTemperature (°C)Incubation Time (min)% Remaining (Mean ± SD)In Vitro Half-life (t½) (min)Reference
PlasmaHuman3760>95%> 120Hypothetical Data
Whole BloodHuman25 (Room Temp)120>90%> 240Hypothetical Data
Liver MicrosomesHuman3760~85%~ 180Hypothetical Data

Note: This data is for illustrative purposes only and is not actual data for this compound. Researchers should perform their own experiments to determine the specific stability of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Human Plasma

Objective: To determine the in vitro stability of this compound in human plasma over time at a physiological temperature.

Materials:

  • This compound reference standard

  • Human plasma (pooled, with anticoagulant, e.g., K2EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and protein precipitation

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Spike the this compound stock solution into pre-warmed human plasma at 37°C to achieve the desired final concentration (e.g., 1 µM).

  • Incubation:

    • Incubate the spiked plasma samples in a shaking water bath or incubator at 37°C.

  • Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a tube containing a fixed volume of ice-cold ACN with IS (e.g., 200 µL) to stop the reaction and precipitate plasma proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).

Protocol 2: Assessment of this compound Stability in Human Liver Microsomes

Objective: To evaluate the metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound reference standard

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with internal standard (IS)

  • Incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of this compound in a suitable solvent.

    • Prepare the incubation mixture containing phosphate buffer, HLMs, and the this compound working solution. Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding the aliquot to ice-cold ACN with IS.

    • Vortex and centrifuge the samples to remove precipitated proteins.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the in vitro half-life and intrinsic clearance (CLint).

Visualizations

experimental_workflow_plasma_stability cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_plasma Spike into Pre-warmed Plasma (37°C) prep_stock->spike_plasma incubate Incubate at 37°C sampling Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sampling quench Quench with Cold ACN + IS vortex Vortex quench->vortex centrifuge Centrifuge (4°C) vortex->centrifuge supernatant Transfer Supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (% Remaining, t½) lcms->data_analysis signaling_pathway_ras Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE This compound This compound This compound->ACE Inhibition

References

Validation & Comparative

A Comparative Analysis of ACE Binding Kinetics: Spiraprilat versus Enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) binding kinetics of two prominent inhibitors: spiraprilat and enalaprilat. Both are active metabolites of their respective prodrugs, spirapril and enalapril, and are utilized in the management of hypertension and heart failure. Understanding their interaction with ACE at a molecular level is crucial for the development of more effective and specific therapeutic agents.

Quantitative Comparison of Binding Affinity and Potency

ParameterThis compoundEnalaprilatReference
IC50 0.8 nM1.94 nM[1]
KD (in vivo) Not Reported0.646 nM[2]
Ki Not Reported~0.1 nM[3]

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

KD: The equilibrium dissociation constant, reflecting the affinity of the inhibitor for the enzyme. A lower KD value signifies a higher binding affinity.

Ki: The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. Similar to KD, a lower Ki value indicates a more potent inhibitor.

Based on the available data, this compound exhibits a lower IC50 value compared to enalaprilat, suggesting it is a more potent inhibitor of ACE in in vitro assays. Enalaprilat, however, has a reported in vivo KD and a Ki value in the sub-nanomolar range, indicating very high affinity for the ACE target. It is important to note that these values are from different studies and experimental conditions may vary.

Mechanism of Action

Both this compound and enalaprilat are competitive inhibitors of ACE.[4][5] They function by binding to the active site of the enzyme, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a reduction in blood pressure.

Experimental Protocols

The determination of ACE binding kinetics and inhibitory potency typically involves in vitro enzyme activity assays. A general workflow for such an experiment is outlined below.

ACE Inhibition Assay Protocol

Objective: To determine the inhibitory potency (e.g., IC50) of a compound against ACE.

Materials:

  • Angiotensin-Converting Enzyme (from a suitable source, e.g., rabbit lung)

  • Fluorogenic or chromogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay buffer (e.g., Tris-HCl buffer with ZnCl2 and NaCl)

  • Test inhibitors (this compound, enalaprilat) at various concentrations

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of ACE and the substrate in the assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitors to cover a range of concentrations.

  • Reaction Setup: In a microplate, add the ACE enzyme solution to wells containing either the assay buffer (control) or the different concentrations of the inhibitors.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ACE substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of ACE inhibition, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ace Prepare ACE Solution mix Mix ACE and Inhibitor prep_ace->mix prep_sub Prepare Substrate add_sub Add Substrate prep_sub->add_sub prep_inhib Prepare Inhibitor Dilutions prep_inhib->mix preincubate Pre-incubate mix->preincubate preincubate->add_sub measure Measure Activity add_sub->measure plot Plot Data measure->plot fit Fit Dose-Response Curve plot->fit ic50 Determine IC50 fit->ic50

Caption: Experimental workflow for determining ACE inhibitor IC50.

raas_pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_inhibition ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BP Increased Blood Pressure Aldosterone->BP Vasoconstriction->BP ACE ACE ACE_Inhibitor This compound / Enalaprilat ACE_Inhibitor->ACE

Caption: The Renin-Angiotensin-Aldosterone System and the site of ACE inhibition.

References

A Comparative Analysis of Spiraprilat and Lisinopril in Attenuating Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent angiotensin-converting enzyme (ACE) inhibitors, spiraprilat (the active metabolite of spirapril) and lisinopril, and their efficacy in mitigating cardiac hypertrophy. While direct head-to-head comparative studies in cardiac hypertrophy models are limited, this document synthesizes available data from individual studies to offer insights into their relative performance and mechanisms of action.

Executive Summary

Both this compound and lisinopril have demonstrated significant efficacy in reducing cardiac hypertrophy in preclinical and clinical settings. As ACE inhibitors, they share a common mechanism of action by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac remodeling. The available data suggests that both agents effectively reduce left ventricular mass and improve cardiac function in hypertensive models.

Comparative Efficacy in Cardiac Hypertrophy Models

The following table summarizes the effects of spirapril and lisinopril on key parameters of cardiac hypertrophy, primarily in the spontaneously hypertensive rat (SHR) model, a widely used model for essential hypertension and associated cardiac hypertrophy.

ParameterSpiraprilLisinoprilAnimal ModelCitation
Left Ventricular (LV) Weight Reduction ~20% decreaseSignificant decreaseSpontaneously Hypertensive Rat (SHR)[1][2]
LV Wall Thickness Reduction ~21% decreaseSignificant reductionSpontaneously Hypertensive Rat (SHR)[1]
Blood Pressure Reduction 20-30% lower than controlsSignificant decreaseSpontaneously Hypertensive Rat (SHR)[1][2]
Reduction in Myocardial Fibrosis Reduction in foci of fibrosisRegression of myocardial fibrosisSpontaneously Hypertensive Rat (SHR)[1][3]
Improvement in Coronary Microvasculature Increased capillary densityNot explicitly stated in the same manner, but improves coronary vascular reserveSpontaneously Hypertensive Rat (SHR)[1][4]
Left Ventricular Mass Index (LVMI) Reduction (Human Studies) 14.7% decrease after 3 months, 27.3% after 6 monthsSignificant reductionHypertensive Patients[5][6][7]

Note: The data presented is compiled from separate studies and not from a direct, head-to-head comparative trial. Variations in experimental design, dosage, and duration of treatment may influence the outcomes.

Mechanism of Action and Signaling Pathways

Both this compound and lisinopril exert their anti-hypertrophic effects primarily through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, these drugs reduce the levels of angiotensin II, leading to a cascade of beneficial downstream effects.

ACE_Inhibitor_Pathway cluster_effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Cell_Growth Cell Growth & Proliferation AT1R->Cell_Growth Fibrosis Fibrosis AT1R->Fibrosis Cardiac_Hypertrophy Cardiac Hypertrophy ACE_Inhibitors This compound / Lisinopril ACE_Inhibitors->ACE Inhibits

Caption: Mechanism of Action of ACE Inhibitors in Cardiac Hypertrophy.

The reduction in angiotensin II leads to:

  • Reduced Vasoconstriction: Lowering blood pressure and thus the afterload on the heart.

  • Decreased Aldosterone Secretion: Reducing sodium and water retention, which contributes to blood pressure control.

  • Inhibition of Cell Growth and Proliferation: Directly attenuating the hypertrophic signaling pathways in cardiomyocytes.

  • Reduced Fibrosis: Decreasing the deposition of collagen and other extracellular matrix proteins that contribute to cardiac stiffness.[3]

Experimental Protocols

The following provides a generalized experimental workflow for studying the effects of ACE inhibitors on cardiac hypertrophy in the Spontaneously Hypertensive Rat (SHR) model, based on methodologies from the cited literature.[1][2]

Experimental_Workflow start Start: 5-week-old SHR groups Divide into Groups: - Control (Vehicle) - Spirapril - Lisinopril start->groups treatment Treatment Initiation (e.g., 3 months) monitoring Weekly Monitoring: - Blood Pressure - Heart Rate treatment->monitoring groups->treatment sacrifice Euthanasia & Tissue Collection (e.g., at 8 months of age) monitoring->sacrifice analysis Analysis sacrifice->analysis cardiac Cardiac Analysis: - Heart weight to body weight ratio - LV weight and wall thickness analysis->cardiac histo Histological Analysis: - Myocyte cross-sectional area - Collagen deposition (fibrosis) analysis->histo molecular Molecular Analysis: - Gene expression of hypertrophic markers (e.g., ANP, BNP) analysis->molecular

Caption: Generalized Experimental Workflow for Cardiac Hypertrophy Studies.

Detailed Methodologies:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a common model, with Wistar-Kyoto (WKY) rats often used as normotensive controls.[8]

  • Drug Administration: Spirapril or lisinopril can be administered via oral gavage or in drinking water. Dosing regimens vary across studies. For instance, one study on spirapril in SHR used a treatment period of 3 months starting at 5 weeks of age.[1] A study on lisinopril in SHR initiated treatment at 15 weeks of age and continued for 20 weeks.[2]

  • Blood Pressure Measurement: Tail-cuff plethysmography is a standard non-invasive method for regular blood pressure monitoring.

  • Echocardiography: Two-dimensional M-mode echocardiography can be used to non-invasively assess left ventricular dimensions, wall thickness, and function at various time points during the study.

  • Histological Analysis: At the end of the study, hearts are excised, weighed, and fixed. Paraffin-embedded sections can be stained with hematoxylin and eosin (H&E) to measure cardiomyocyte size and with Masson's trichrome or Picrosirius red to quantify collagen deposition (fibrosis).

  • Molecular Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) or Western blotting can be used to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and beta-myosin heavy chain (β-MHC).

Conclusion

References

Unraveling the Synergistic Interplay: A Comparative Guide to Spiraprilat and Hydrochlorothiazide Interaction

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacodynamic and pharmacokinetic mechanisms of the combined antihypertensive therapy of spiraprilat and hydrochlorothiazide reveals a complementary interaction that enhances blood pressure control. This guide provides a comprehensive comparison of their combined use versus monotherapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The combination of this compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril, and hydrochlorothiazide, a thiazide diuretic, offers a potent therapeutic strategy for the management of hypertension. Their distinct yet complementary mechanisms of action result in a synergistic antihypertensive effect, while pharmacokinetic studies have shown a lack of significant drug-drug interaction, ensuring predictable and reliable clinical outcomes.

Complementary Mechanisms of Action

This compound exerts its effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The resulting vasodilation and decreased aldosterone secretion lead to reduced peripheral resistance and lower blood pressure.[1][2]

Hydrochlorothiazide, on the other hand, acts on the distal convoluted tubules of the kidneys to inhibit the reabsorption of sodium and chloride ions. This leads to increased excretion of sodium and water, which in turn reduces blood volume and cardiac output, contributing to a decrease in blood pressure.[1][2]

The combination of these two agents targets two different, yet crucial, pathways in blood pressure regulation. This compound directly addresses the vasoconstrictive and salt-retaining effects of the RAAS, while hydrochlorothiazide reduces the overall fluid volume in the body. This dual approach often leads to more effective blood pressure control than can be achieved with either agent alone.

Pharmacokinetic Profile: A Lack of Interaction

Clinical studies have consistently demonstrated that the co-administration of spirapril and hydrochlorothiazide does not result in any clinically significant pharmacokinetic interactions.[3][4][5][6] This means that neither drug significantly alters the absorption, distribution, metabolism, or excretion of the other. The bioavailability of both this compound and hydrochlorothiazide remains unchanged when administered together, which simplifies dosing and allows for predictable therapeutic effects.

A key study investigating this interaction was an open-label, randomized, 3x3 Latin square design trial involving 18 healthy male volunteers. The study compared the pharmacokinetics of single doses of 24 mg of spirapril, 50 mg of hydrochlorothiazide, and their combination. The results showed no alteration in the area under the plasma drug concentration curve (AUC), peak plasma level, time to peak level, or elimination half-life for hydrochlorothiazide, spirapril, or its active metabolite, this compound, during combination therapy.[3][5]

Comparative Efficacy in Blood Pressure Reduction

Generally, clinical experience and studies on similar drug combinations, such as valsartan and hydrochlorothiazide, have shown that combination therapy leads to a significantly greater reduction in both systolic and diastolic blood pressure compared to monotherapy. For instance, a study on valsartan/hydrochlorothiazide showed that a higher proportion of patients achieved target blood pressure with the combination therapy compared to valsartan monotherapy (44.5% vs 29.1%, respectively).[4] While these results are for a different ACE inhibitor, they illustrate the expected synergistic effect of combining these two classes of antihypertensive agents.

One study on spirapril did note that when given as monotherapy or in combination with hydrochlorothiazide, it may offer potential advantages over the calcium antagonist nitrendipine.[1]

Safety and Tolerability Profile

The combination of this compound and hydrochlorothiazide is generally well-tolerated. The adverse event profile is typically a composite of the known side effects of each individual drug. However, the combination can sometimes mitigate certain side effects. For example, the potassium-sparing effect of ACE inhibitors like this compound can help to counteract the potassium-wasting effect of thiazide diuretics like hydrochlorothiazide.

Common side effects associated with ACE inhibitors include a dry, persistent cough, dizziness, and headache. Thiazide diuretics can lead to electrolyte imbalances, such as hypokalemia (low potassium), hyponatremia (low sodium), and hyperuricemia (high uric acid).

In a comparative study involving valsartan and hydrochlorothiazide, the incidence of dizziness was significantly higher in the combination therapy group compared to the monotherapy group (8.5% vs 4.7%).[4]

It is crucial for healthcare professionals to monitor patients on combination therapy for potential adverse effects, particularly electrolyte levels and renal function.

Experimental Protocols

Below are generalized experimental protocols based on the methodologies of similar clinical trials investigating the interaction and efficacy of ACE inhibitors and diuretics.

Pharmacokinetic Interaction Study
  • Study Design: Open-label, randomized, single-dose, three-way crossover study.

  • Participants: Healthy adult volunteers.

  • Interventions:

    • Treatment A: Single oral dose of spirapril.

    • Treatment B: Single oral dose of hydrochlorothiazide.

    • Treatment C: Single oral dose of spirapril and hydrochlorothiazide administered concomitantly.

  • Washout Period: A sufficient washout period between each treatment phase to ensure complete elimination of the drugs.

  • Pharmacokinetic Sampling: Serial blood samples collected at predefined time points before and after drug administration.

  • Bioanalytical Method: Validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of spirapril, this compound, and hydrochlorothiazide in plasma.

  • Pharmacokinetic Parameters: Calculation of key pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).

  • Statistical Analysis: Bioequivalence analysis to compare the pharmacokinetic parameters between the monotherapy and combination therapy groups.

Efficacy and Safety Study
  • Study Design: Randomized, double-blind, parallel-group, multicenter clinical trial.

  • Participants: Adult patients with mild to moderate essential hypertension.

  • Interventions:

    • Group 1: Spirapril monotherapy.

    • Group 2: Hydrochlorothiazide monotherapy.

    • Group 3: Spirapril and hydrochlorothiazide combination therapy.

  • Treatment Duration: A specified period of treatment, typically several weeks, to assess the full antihypertensive effect.

  • Efficacy Endpoints:

    • Primary: Mean change from baseline in seated systolic and diastolic blood pressure.

    • Secondary: Percentage of patients achieving target blood pressure goals.

  • Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (including serum electrolytes and renal function tests), vital signs, and physical examinations.

  • Statistical Analysis: Analysis of covariance (ANCOVA) or other appropriate statistical methods to compare the efficacy and safety outcomes between the treatment groups.

Visualizing the Interaction and Workflow

To better understand the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

cluster_this compound This compound (ACE Inhibitor) cluster_hctz Hydrochlorothiazide (Thiazide Diuretic) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion This compound This compound ACE ACE This compound->ACE Inhibits Increased_BP Increased_BP Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Secretion->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP HCTZ HCTZ NaCl_Symporter Na-Cl Symporter HCTZ->NaCl_Symporter Inhibits Distal_Tubule Distal Convoluted Tubule Sodium_Chloride_Reabsorption Sodium_Chloride_Reabsorption NaCl_Symporter->Sodium_Chloride_Reabsorption Decreased_Sodium_Excretion Decreased_Sodium_Excretion Sodium_Chloride_Reabsorption->Decreased_Sodium_Excretion Increased_Blood_Volume Increased_Blood_Volume Decreased_Sodium_Excretion->Increased_Blood_Volume Increased_Blood_Volume->Increased_BP

Caption: Combined Mechanism of Action

cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis Patient_Recruitment Patient_Recruitment Eligibility_Screening Eligibility_Screening Patient_Recruitment->Eligibility_Screening Informed_Consent Informed_Consent Eligibility_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group_A Randomization->Group_A Spirapril Monotherapy Group_B Group_B Randomization->Group_B HCTZ Monotherapy Group_C Group_C Randomization->Group_C Combination Therapy Follow_Up_Visits Follow_Up_Visits Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits Group_C->Follow_Up_Visits BP_Measurement BP_Measurement Follow_Up_Visits->BP_Measurement Adverse_Event_Monitoring Adverse_Event_Monitoring Follow_Up_Visits->Adverse_Event_Monitoring Efficacy_Analysis Efficacy_Analysis BP_Measurement->Efficacy_Analysis Safety_Analysis Safety_Analysis Adverse_Event_Monitoring->Safety_Analysis Final_Report Final_Report Efficacy_Analysis->Final_Report Safety_Analysis->Final_Report

Caption: Clinical Trial Workflow

References

A Head-to-Head Comparison of Spiraprilat and Other Leading ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of spiraprilat, the active metabolite of spirapril, with other widely used angiotensin-converting enzyme (ACE) inhibitors. The following sections detail the comparative efficacy, potency, pharmacokinetics, and clinical outcomes of these agents, supported by experimental data and detailed methodologies.

Comparative Efficacy and Clinical Data

Spirapril has demonstrated comparable efficacy to other ACE inhibitors in the management of mild-to-moderate hypertension. Clinical studies have shown that spirapril is at least as effective as enalapril, lisinopril, trandolapril, and captopril in reducing blood pressure.[1] A key advantage of spirapril is its long duration of action, which allows for effective once-daily administration.[1]

Blood Pressure Reduction

In a comparative study, spirapril (6 mg once daily) was shown to reduce diastolic blood pressure (DBP) to a greater extent than enalapril (5-20 mg once daily) at both peak and trough levels.[2] Specifically, the peak reduction in DBP with spirapril was -17.4 mmHg compared to -14.8 mmHg with enalapril, while the trough reductions were -14.7 mmHg and -12.4 mmHg, respectively.[2] Reductions in systolic blood pressure (SBP) were similar between the two treatments.[2] Another study involving 2,491 patients showed that spirapril (6 mg/day) significantly reduced the mean diurnal systolic blood pressure from 150.9 mmHg to 134.7 mmHg and the mean nocturnal blood pressure from 138.1 mmHg to 123.2 mmHg.[3]

Trough-to-Peak Ratio

The trough-to-peak ratio, a measure of the persistence of a drug's effect throughout the dosing interval, is a critical parameter for antihypertensive agents. A higher ratio indicates more consistent blood pressure control. Spirapril exhibits a high trough-to-peak ratio of up to 84% (0.84), indicating sustained efficacy over a 24-hour period.[1][2] This compares favorably with other once-daily ACE inhibitors.

Table 1: Trough-to-Peak Ratios of Various ACE Inhibitors

ACE InhibitorTrough-to-Peak Ratio (%)
Spiraprilup to 84%[1][2]
Enalapril40 - 64%[4][5]
Lisinopril30 - 70%[4][5]
Ramipril50 - 63%[4][5]
Captopril25%[4][5]
Fosinopril64%[4][5]
Trandolapril50 - 100%[4][5]

In Vitro Potency (IC50)

The intrinsic potency of ACE inhibitors is determined by their ability to inhibit the ACE enzyme in vitro, typically measured as the half-maximal inhibitory concentration (IC50). While direct comparative studies measuring the IC50 of all major ACE inhibitors under identical conditions are scarce, available data provides insights into their relative potencies. A lower IC50 value indicates greater potency.

Table 2: In Vitro Potency of ACE Inhibitor Active Metabolites

Active MetaboliteIC50 (nM) - Representative Value
This compound0.8
Captopril~1.7 - 23
Enalaprilat~0.2 - 1.2
Lisinopril~1.1 - 5.1
Ramiprilat~0.1 - 2.0

Note: IC50 values can vary depending on the specific experimental conditions (e.g., enzyme source, substrate concentration). The values presented are representative figures from available literature to illustrate relative potency.

Pharmacokinetic Profile

The pharmacokinetic properties of ACE inhibitors determine their absorption, distribution, metabolism, and excretion, which in turn influence their dosing regimen and potential for drug accumulation. Spirapril is a prodrug that is converted to its active metabolite, this compound.[1] A notable feature of this compound is its dual elimination pathway, being cleared by both renal and hepatic routes.[1] This may offer an advantage in patients with renal impairment.[6]

Table 3: Pharmacokinetic Parameters of ACE Inhibitor Active Metabolites

ParameterThis compoundEnalaprilatLisinoprilRamiprilatCaptopril
Prodrug Yes (Spirapril)Yes (Enalapril)NoYes (Ramipril)No
Time to Peak (Tmax) 2-3 hours[1]3-4 hours6-8 hours2-4 hours0.5-1.5 hours
Elimination Half-life ~40 hours[1]11 hours12 hours13-17 hours~2 hours
Route of Elimination Renal and Hepatic[1]Primarily Renal[7]Primarily Renal[7]Primarily RenalPrimarily Renal[7]

Signaling Pathway

ACE inhibitors exert their effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure, fluid and electrolyte balance. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE This compound This compound & Other ACE Inhibitors This compound->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of ACE inhibitors.

Experimental Protocols

In Vitro ACE Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency (IC50) of ACE inhibitors.

Principle: This assay measures the inhibition of ACE activity by quantifying the product of the enzymatic reaction. A common method involves the use of the substrate hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to form hippuric acid (HA) and histidyl-leucine. The amount of HA produced is then measured, typically by spectrophotometry or high-performance liquid chromatography (HPLC).

Materials:

  • ACE (from rabbit lung or other sources)

  • Hippuryl-histidyl-leucine (HHL) substrate

  • Buffer solution (e.g., borate buffer with NaCl)

  • Test compounds (ACE inhibitors) at various concentrations

  • Stopping reagent (e.g., HCl)

  • Ethyl acetate for extraction

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a solution of ACE in the buffer.

  • Prepare serial dilutions of the test ACE inhibitor.

  • In a reaction tube, pre-incubate the ACE solution with either the buffer (control) or the ACE inhibitor solution for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate solution to the mixture.

  • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

  • Extract the hippuric acid formed into an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and reconstitute the hippuric acid in a suitable solvent.

  • Quantify the amount of hippuric acid using a spectrophotometer (at 228 nm) or by HPLC.

  • Calculate the percentage of ACE inhibition for each inhibitor concentration.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Assessment of Antihypertensive Efficacy in Animal Models (Conceptual Workflow)

Objective: To evaluate the blood pressure-lowering effects and duration of action of ACE inhibitors in a living organism.

Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model.

Procedure:

  • Animal Acclimatization: House the SHRs under controlled environmental conditions for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.

  • Drug Administration: Administer the ACE inhibitor (e.g., spirapril) or vehicle (control) orally via gavage.

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the peak effect and duration of action.

  • Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. The data can be used to determine the maximum blood pressure reduction and the time to peak effect.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., SHRs) Start->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (Tail-cuff) Acclimatization->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Drug_Admin Drug Administration (Oral Gavage) Randomization->Drug_Admin BP_Monitoring Post-dose Blood Pressure Monitoring (Multiple Timepoints) Drug_Admin->BP_Monitoring Data_Analysis Data Analysis (Change from Baseline) BP_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: A conceptual workflow for in vivo assessment of antihypertensive efficacy.

Side Effect Profile

The side effect profile of ACE inhibitors is generally considered a class effect, with the most common adverse event being a dry cough.[8] However, some studies suggest a lower incidence of cough with spirapril.[1][8] In a large post-marketing surveillance study involving 5,000 patients, the incidence of cough with spirapril was only 0.88%.[8] The overall incidence of side effects was low at 2.9%.[8]

Conclusion

This compound, the active form of spirapril, is a potent ACE inhibitor with a long elimination half-life that allows for effective once-daily dosing. Its dual elimination pathway may be advantageous in certain patient populations. Clinical data indicates that its antihypertensive efficacy is comparable, and in some measures superior, to other commonly prescribed ACE inhibitors like enalapril. Furthermore, spirapril appears to be well-tolerated with a potentially lower incidence of cough. These characteristics make this compound a significant comparator in the field of ACE inhibitor research and development. Further head-to-head trials with robust methodologies are warranted to fully elucidate the comparative benefits of this compound.

References

Spiraprilat vs. Enalaprilat: A Comparative Analysis of ACE Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of spiraprilat, the active metabolite of spirapril, and enalaprilat, the active metabolite of the widely-used angiotensin-converting enzyme (ACE) inhibitor enalapril. The following sections present a comprehensive overview of their mechanism of action, comparative efficacy based on clinical data, pharmacokinetic profiles, and side effect profiles, supported by experimental methodologies.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Both this compound and enalaprilat are potent inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. It converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention, further elevating blood pressure.

By inhibiting ACE, this compound and enalaprilat decrease the production of angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.[1][2][3]

cluster_renin cluster_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Spiraprilat_Enalaprilat This compound / Enalaprilat Spiraprilat_Enalaprilat->ACE Inhibit

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound and Enalaprilat on ACE.

Comparative Efficacy in Hypertension

Clinical studies have demonstrated that both spirapril and enalapril are effective in lowering blood pressure in patients with mild-to-moderate hypertension.[3][4] A head-to-head comparative study provides specific insights into their relative efficacy.[2]

Table 1: Reduction in Blood Pressure (Spirapril vs. Enalapril)

ParameterSpirapril (6 mg once daily)Enalapril (5-20 mg once daily)
Peak Reduction in Diastolic Blood Pressure (DBP) -17.4 mmHg-14.8 mmHg
Trough Reduction in Diastolic Blood Pressure (DBP) -14.7 mmHg-12.4 mmHg
Reduction in Systolic Blood Pressure (SBP) Similar to EnalaprilSimilar to Spirapril
Trough/Peak DBP Ratio 84%82%
Data from a comparative study of spirapril and enalapril in mild-to-moderate hypertension.[2]

The data indicates that at the studied doses, spirapril demonstrated a greater reduction in diastolic blood pressure at both peak and trough levels compared to enalapril.[2] Both drugs showed similar efficacy in reducing systolic blood pressure.[2] The trough-to-peak ratio, a measure of the duration of antihypertensive effect, was comparable for both drugs.[2]

Pharmacokinetic Profiles

Spirapril and enalapril are both prodrugs, meaning they are converted into their active forms, this compound and enalaprilat, respectively, in the body.[3][4]

Table 2: Pharmacokinetic Properties of Spirapril and Enalapril

ParameterSpiraprilEnalapril
Active Metabolite This compoundEnalaprilat
Time to Peak Plasma Concentration (Active Metabolite) ~3 hours3-4 hours
Elimination Half-life (Active Metabolite) Approximately 40 hoursApproximately 11 hours
Route of Elimination Renal and HepaticPrimarily Renal
Data compiled from multiple sources.[3]

A notable difference lies in their elimination pathways. This compound is eliminated through both renal and hepatic routes, which may be an advantage in patients with impaired renal function.[4] Enalaprilat is primarily cleared by the kidneys.[4]

Side Effect and Tolerability Profile

Both spirapril and enalapril are generally well-tolerated.[2][4] The side effect profiles are typical of the ACE inhibitor class.

Table 3: Common Adverse Events

Adverse EventSpiraprilEnalapril
Cough Reported, with some studies suggesting a potentially lower incidence compared to other ACE inhibitors.A well-known side effect of ACE inhibitors.
Dizziness ReportedReported
Headache ReportedReported
Information based on clinical trial data and reviews.[3][4]

In a direct comparative study, both drugs were reported to be well-tolerated with very few adverse events.[2]

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the in vitro ACE inhibitory activity of compounds like this compound and enalaprilat using the substrate hippuryl-histidyl-leucine (HHL).

Objective: To quantify the inhibition of angiotensin-converting enzyme activity by a test compound.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Test compounds (this compound, Enalaprilat)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in a suitable buffer.

    • Prepare a solution of HHL in borate buffer.

    • Prepare serial dilutions of the test compounds (this compound and enalaprilat).

  • Enzyme Reaction:

    • In a series of test tubes, add a pre-determined volume of the ACE solution.

    • Add varying concentrations of the test compound to the respective tubes. A control tube should receive a buffer instead of the inhibitor.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution to all tubes.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stopping the Reaction:

    • Terminate the enzymatic reaction by adding a specific volume of HCl.

  • Extraction of Hippuric Acid:

    • Add ethyl acetate to each tube to extract the hippuric acid (the product of the enzymatic reaction).

    • Vortex the tubes to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Quantification:

    • Carefully collect the ethyl acetate layer containing the hippuric acid.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in a known volume of distilled water.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start reagent_prep Prepare Reagents (ACE, HHL, Inhibitors) start->reagent_prep reaction_setup Set up Reaction Tubes (ACE + Inhibitor/Buffer) reagent_prep->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation add_substrate Add HHL Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction with HCl incubation->stop_reaction extraction Extract Hippuric Acid with Ethyl Acetate stop_reaction->extraction quantification Quantify Hippuric Acid (Spectrophotometry) extraction->quantification calculation Calculate % Inhibition and IC50 quantification->calculation end End calculation->end

Figure 2: General workflow for an in vitro ACE inhibition assay.

Clinical Trial Protocol for Comparative Efficacy

This section outlines a generalized protocol for a clinical trial designed to compare the antihypertensive efficacy of spirapril and enalapril.

Study Design: A randomized, double-blind, parallel-group study.

Participants:

  • Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild-to-moderate essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg).

  • Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, history of angioedema, pregnancy, or lactation.

Methodology:

  • Washout Period: All participants undergo a 2-4 week single-blind placebo washout period to establish a stable baseline blood pressure.

  • Randomization: Eligible patients are randomly assigned to one of two treatment groups:

    • Group A: Spirapril (e.g., 6 mg once daily)

    • Group B: Enalapril (e.g., 10 mg once daily, with potential for titration)

  • Treatment Period: The double-blind treatment phase lasts for a pre-determined duration (e.g., 8-12 weeks).

  • Blood Pressure Monitoring:

    • Office blood pressure measurements (systolic and diastolic) are taken at regular intervals (e.g., every 2 weeks).

    • Ambulatory blood pressure monitoring (ABPM) may be used to assess the 24-hour blood pressure profile at the beginning and end of the treatment period.

  • Safety Assessments: Adverse events are monitored and recorded throughout the study. Laboratory tests (e.g., serum creatinine, potassium) are performed at baseline and at the end of the study.

  • Statistical Analysis: The primary efficacy endpoint is the change in mean sitting diastolic blood pressure from baseline to the end of the treatment period. Secondary endpoints may include the change in systolic blood pressure and the proportion of patients achieving blood pressure control. Appropriate statistical tests (e.g., t-tests, ANCOVA) are used to compare the treatment groups.

start Patient Screening & Informed Consent washout Placebo Washout (2-4 weeks) start->washout baseline Baseline Assessment (Blood Pressure, Labs) washout->baseline randomization Randomization baseline->randomization group_a Treatment Group A (Spirapril) randomization->group_a group_b Treatment Group B (Enalapril) randomization->group_b treatment Double-Blind Treatment (8-12 weeks) group_a->treatment group_b->treatment follow_up Follow-up Visits (BP Monitoring, AE Reporting) treatment->follow_up end_of_study End of Study Assessment (Final BP, Labs) follow_up->end_of_study analysis Data Analysis end_of_study->analysis

References

Cross-Reactivity of Spiraprilat: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drug candidates across different species is paramount for preclinical evaluation and predicting human efficacy. This guide provides a comparative overview of the cross-reactivity of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril, in various species. The information is supported by available experimental data and detailed methodologies.

This compound exerts its therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[1][2] Species-specific differences in the amino acid sequence and structure of ACE can lead to variations in the binding affinity and inhibitory potency of drugs like this compound. This guide summarizes the available quantitative data on this compound's activity and provides context by comparing it with other ACE inhibitors.

Quantitative Comparison of ACE Inhibition

Direct comparative studies on the in vitro inhibitory activity of this compound across multiple species are limited in publicly available literature. However, data from individual studies provide insights into its potency in rats and its effects in dogs.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Other ACE Inhibitors Against Angiotensin-Converting Enzyme (ACE)

CompoundSpeciesIC50 (nM)Reference
This compound Rat0.8[3]
BenazeprilatDog2.6
EnalaprilatDog1.09
ImidaprilatDog2.78
RamiprilatDog0.40

IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The determination of ACE inhibitory activity is crucial for assessing the potency and cross-reactivity of compounds like this compound. A common method involves a fluorometric or spectrophotometric assay.

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes a typical in vitro assay to determine the IC50 value of an ACE inhibitor.[5][6]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other species-specific sources)

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay buffer (e.g., Tris-HCl buffer with ZnCl2)

  • Test compound (this compound) at various concentrations

  • 96-well microplate (black, for fluorescence readings)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a working solution of ACE in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • To each well of the microplate, add the ACE solution.

  • Add the different concentrations of this compound to the respective wells. Include control wells with buffer only (no inhibitor) and blank wells (no ACE).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C, protecting it from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350 nm and 420 nm) at regular intervals or at a fixed endpoint.

  • Calculate the percentage of ACE inhibition for each concentration of this compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

RAAS_Pathway cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE This compound This compound This compound->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_workflow In Vitro ACE Inhibition Assay Workflow A Prepare Reagents: ACE, Substrate, Buffer, this compound dilutions B Dispense ACE and this compound into 96-well plate A->B C Pre-incubate at 37°C B->C D Add Substrate to initiate reaction C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: A typical experimental workflow for determining the IC50 of an ACE inhibitor.

References

A Comparative Guide to the Pharmacokinetics of Spiraprilat and Enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent angiotensin-converting enzyme (ACE) inhibitors, spiraprilat and enalaprilat. Both are the active metabolites of their respective prodrugs, spirapril and enalapril, and are central to the treatment of hypertension and heart failure. Understanding their distinct pharmacokinetic properties is crucial for optimizing therapeutic strategies and for the development of new cardiovascular agents.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and enalaprilat, derived from various clinical studies.

Pharmacokinetic ParameterThis compoundEnalaprilatSource(s)
Prodrug SpiraprilEnalapril[1][2]
Oral Bioavailability of Prodrug ~50% (Spirapril)~60% (Enalapril)[1][3]
Time to Peak Plasma Concentration (Tmax) of Active Metabolite 2-3 hours2-4 hours[4][5]
Elimination Half-life (t1/2) Biphasic: 2 hours (initial), 35-40 hours (terminal)Biphasic: 2-6 hours (initial), ~11-38 hours (effective/terminal)[1][2][4][6]
Route of Elimination Renal and Hepatic (Dual Elimination)Primarily Renal[2][7][8]
Plasma Clearance 10 L/h (7.6 L/h renal)Not explicitly stated in a comparable format[1]
Volume of Distribution (Vd) 43 Liters1 to 2.4 L/kg (for Enalapril)[1][9]
Effect of Renal Impairment Significantly increased concentrations (3-4 fold in severe impairment)Significant accumulation with creatinine clearance < 20 ml/min[1][5][10]
Effect of Hepatic Impairment Reduced plasma concentrations by ~30%Slower conversion from enalapril[1][11]

Experimental Protocols

The data presented in this guide are based on pharmacokinetic studies with rigorous methodologies. Below are generalized descriptions of the experimental protocols typically employed.

Study Design

Pharmacokinetic parameters for both this compound and enalaprilat have been determined through single-dose and multiple-dose studies in healthy volunteers and in specific patient populations (e.g., patients with hypertension, heart failure, renal impairment, or hepatic disease)[1][10][12][13]. Crossover and parallel-group study designs have been utilized to compare the drugs to placebo or other ACE inhibitors[14].

Drug Administration and Sampling

Oral doses of the prodrugs, spirapril and enalapril, are administered to subjects, often after a washout period from other medications. Blood samples are then collected at predetermined time intervals over a period of 24 to 48 hours or longer to capture the full pharmacokinetic profile[14][15]. Urine samples are also collected to assess renal excretion[3].

Analytical Methods

Plasma and urine concentrations of the prodrugs and their active metabolites are quantified using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity for accurate measurement of drug levels[16].

Pharmacokinetic Analysis

The collected concentration-time data are then used to calculate the key pharmacokinetic parameters listed in the table above. This involves non-compartmental or compartmental analysis to determine parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and elimination half-life[12][15].

Signaling and Metabolic Pathways

The following diagram illustrates the conversion of the prodrugs, spirapril and enalapril, to their pharmacologically active forms, this compound and enalaprilat, and their subsequent routes of elimination.

G Spirapril Spirapril (Prodrug) This compound This compound (Active) Spirapril->this compound Esterolysis Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat De-esterification Renal_S Renal Excretion This compound->Renal_S Hepatic_S Hepatic Excretion This compound->Hepatic_S Renal_E Renal Excretion Enalaprilat->Renal_E

Metabolic activation and elimination pathways of spirapril and enalapril.

Comparative Analysis

Both this compound and enalaprilat are effective ACE inhibitors, but their pharmacokinetic profiles exhibit key differences that can influence clinical practice and drug development.

Spirapril is characterized by a dual elimination pathway, with both renal and hepatic routes contributing to the clearance of its active metabolite, this compound[7]. This may offer a potential advantage in patients with renal impairment, although dose adjustments may still be necessary[10]. In contrast, enalaprilat is primarily eliminated through the kidneys, making its accumulation a significant concern in patients with compromised renal function[5][8].

The bioavailability of the parent prodrugs is comparable, with both being well-absorbed orally[1][3]. The time to reach peak plasma concentrations of the active metabolites is also similar for both drugs[4][5]. Both active metabolites exhibit a long terminal half-life, which allows for once-daily dosing[4].

In patients with liver disease, the conversion of the prodrugs to their active metabolites can be impaired. For spirapril, this can lead to reduced plasma concentrations of this compound[1]. Similarly, hepatic dysfunction can slow the conversion of enalapril to enalaprilat[11].

References

In Vitro Potency of Spiraprilat and Other ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of spiraprilat, the active metabolite of spirapril, against other prominent "-pril" drugs, a class of angiotensin-converting enzyme (ACE) inhibitors. The data presented is compiled from publicly available scientific literature and is intended to serve as a resource for research and development purposes.

Comparative Potency of ACE Inhibitors

The in vitro potency of ACE inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity. A lower IC50 value indicates a higher potency. The following table summarizes the reported in vitro IC50 values for this compound and other commonly studied ACE inhibitors.

Drug (Active Metabolite)IC50 (nM)
This compound0.8[1]
Lisinopril1.2
Enalaprilat2.4
Captopril20.0

Note: IC50 values can vary depending on the specific experimental conditions, such as the substrate and enzyme source used in the assay.

Experimental Protocols

The determination of in vitro ACE inhibitory activity is crucial for the characterization and comparison of different "-pril" drugs. Below is a generalized experimental protocol for a spectrophotometric ACE inhibition assay, synthesized from established methodologies.

Principle

The assay is based on the ability of ACE to cleave a synthetic substrate, such as Hippuryl-L-Histidyl-L-Leucine (HHL), into hippuric acid and a dipeptide. The amount of hippuric acid produced is quantified by measuring the absorbance at a specific wavelength, typically 228 nm, after extraction. The presence of an ACE inhibitor will reduce the amount of hippuric acid formed.

Materials
  • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as the substrate

  • Test compounds (e.g., this compound, enalaprilat, lisinopril, captopril) at various concentrations

  • Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)

  • Stopping reagent (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Spectrophotometer capable of measuring absorbance at 228 nm

Procedure
  • Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the test compounds in the assay buffer.

  • Assay Setup: In a series of microcentrifuge tubes, add a defined amount of the ACE solution.

  • Inhibitor Addition: To the respective tubes, add varying concentrations of the test compounds. For the control (100% activity), add an equivalent volume of the assay buffer.

  • Pre-incubation: Gently mix the contents and pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding the HHL substrate solution to all tubes.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

  • Extraction: Add the extraction solvent (e.g., ethyl acetate) to each tube, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.

  • Measurement: Carefully transfer a defined volume of the upper organic layer (containing the hippuric acid) to a quartz cuvette. Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.

ACE_Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Inhibition Mechanism of ACE Inhibitors Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE_Inhibition ACE Inhibition AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1_Receptor->Vasoconstriction ACE_Inhibitor '-pril' Drug (e.g., this compound) ACE_Inhibitor->ACE_Inhibition ACE_Inhibition->Angiotensin_II

ACE Signaling Pathway and Inhibition

ACE_Inhibition_Assay_Workflow start Start prep Prepare Reagents (ACE, Substrate, Inhibitors) start->prep setup Set up Assay Tubes (Enzyme + Inhibitor/Buffer) prep->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate Reaction with Substrate preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (e.g., add HCl) incubate->stop extract Extract Hippuric Acid (e.g., with Ethyl Acetate) stop->extract measure Measure Absorbance at 228 nm extract->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

In Vitro ACE Inhibition Assay Workflow

References

Benchmarking Spiraprilat's Antihypertensive Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antihypertensive effects of spiraprilat, the active metabolite of spirapril, with other widely studied angiotensin-converting enzyme (ACE) inhibitors: enalaprilat, ramiprilat, and lisinopril. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE).[1][2][3][4][5] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[6][7][8][9] Specifically, ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention, further elevating blood pressure.[6][7][8][10]

By inhibiting ACE, this compound reduces the production of angiotensin II.[1][2][4] This leads to vasodilation (widening of blood vessels) and decreased aldosterone secretion, resulting in lower blood pressure.[1][2][4]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone releases Kidney Kidney Aldosterone->Kidney acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP Na+ & H2O retention Blood_Vessels->Increased_BP Renin Renin (from Kidney) Renin->Angiotensinogen cleaves ACE ACE (Lungs, Kidneys) ACE->Angiotensin_I converts This compound This compound (ACE Inhibitor) This compound->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Comparative In Vitro Efficacy

The primary measure of an ACE inhibitor's potency in a laboratory setting is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the ACE activity. A lower IC50 value indicates greater potency.

CompoundIC50 (nM)
This compound 0.8 - 2.0
Enalaprilat1.2 - 5.0
Ramiprilat1.7 - 7.0
Lisinopril1.9 - 5.1

Note: The IC50 values are presented as a range compiled from multiple sources to reflect variations in experimental conditions.

Comparative In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used animal model for studying hypertension. The following table summarizes the antihypertensive effects of this compound and its comparators in this model.

CompoundDose Range (mg/kg/day, p.o.)Route of AdministrationDuration of TreatmentReduction in Systolic Blood Pressure (SBP)
Spirapril 1 - 5 Oral3 weeksDose-dependent reduction
Enalapril10 - 30Oral (in drinking water)11 monthsSignificant reduction (e.g., from 237 mmHg to 199 mmHg)[11]
Ramipril1Oral (in drinking water)6 monthsSignificant reduction (e.g., from 173 mmHg to 121 mmHg)[12]
Lisinopril10Oral20 weeksSignificant reduction

Note: Spirapril is the prodrug that is metabolized to the active form, this compound, in the body. The in vivo studies typically administer the prodrug form. Direct comparisons of blood pressure reduction are challenging due to variations in experimental design, including the age of the animals, the severity of hypertension at the start of treatment, and the specific methodologies for blood pressure measurement. However, the data consistently demonstrate the potent antihypertensive activity of all four compounds in this preclinical model. For instance, long-term treatment with enalapril and ramipril has been shown to significantly lower systolic blood pressure in SHRs.[11][12] Similarly, spirapril has demonstrated a dose-related antihypertensive effect in SHRs.[13]

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the IC50 value of an ACE inhibitor.

a cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ACE solution (e.g., from rabbit lung) in buffer D Incubate ACE solution with inhibitor (or buffer for control) at 37°C A->D B Prepare substrate solution (e.g., Hippuryl-Histidyl-Leucine - HHL) in buffer E Add substrate (HHL) to initiate the reaction. Incubate at 37°C B->E C Prepare serial dilutions of this compound and comparator compounds C->D D->E F Stop the reaction (e.g., by adding HCl) E->F G Extract the product (Hippuric Acid - HA) with an organic solvent F->G H Measure the absorbance of the extracted HA using a spectrophotometer (e.g., at 228 nm) G->H I Calculate the percentage of ACE inhibition and determine the IC50 value H->I

Caption: Workflow for in vitro ACE inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of ACE (e.g., from rabbit lung) in a suitable buffer (e.g., sodium borate buffer, pH 8.3).

    • Prepare a solution of the ACE substrate, Hippuryl-Histidyl-Leucine (HHL), in the same buffer.

    • Prepare serial dilutions of the test compounds (this compound, enalaprilat, ramiprilat, lisinopril) and a positive control (e.g., captopril).

  • Enzyme Inhibition Reaction:

    • In a microplate or test tubes, pre-incubate the ACE solution with various concentrations of the inhibitor (or buffer for the control) for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate solution to all wells/tubes.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Quantification of Reaction Product:

    • Stop the reaction by adding a strong acid, such as hydrochloric acid (HCl).

    • Extract the product of the reaction, hippuric acid (HA), using an organic solvent like ethyl acetate.

    • After centrifugation to separate the phases, measure the absorbance of the organic layer containing HA using a UV-Vis spectrophotometer at a wavelength of 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR)

This protocol describes the tail-cuff method, a common non-invasive technique for measuring systolic blood pressure in conscious rats.[14][15][16]

Methodology:

  • Animal Acclimatization and Restraint:

    • Acclimate the SHR to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.

    • On the day of measurement, place the conscious rat in a restraining device that allows the tail to be accessible.

  • Blood Pressure Measurement:

    • Place a cuff and a sensor (e.g., a photoelectric sensor or a pneumatic pulse transducer) on the rat's tail.

    • Gently warm the tail to increase blood flow and improve the detection of the pulse.

    • Inflate the cuff to a pressure above the expected systolic blood pressure to occlude the tail artery.

    • Slowly and automatically deflate the cuff.

    • The sensor detects the return of the pulse as the pressure in the cuff falls below the systolic blood pressure.

    • The system records the pressure at which the pulse reappears as the systolic blood pressure.

  • Data Collection and Analysis:

    • Obtain multiple readings for each animal at each time point to ensure accuracy and calculate the average systolic blood pressure.

    • For drug efficacy studies, measure baseline blood pressure before drug administration.

    • Administer the test compounds (spirapril, enalapril, ramipril, lisinopril) or vehicle (for the control group) orally via gavage.

    • Measure blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

    • Compare the changes in systolic blood pressure in the treated groups to the control group to evaluate the antihypertensive efficacy of the compounds.

Conclusion

This compound demonstrates potent in vitro ACE inhibitory activity, comparable to or exceeding that of other established ACE inhibitors like enalaprilat, ramiprilat, and lisinopril. In vivo studies in spontaneously hypertensive rats confirm the significant antihypertensive effects of its prodrug, spirapril. This guide provides researchers with a foundational dataset and standardized methodologies to facilitate further comparative studies and the development of novel antihypertensive therapies.

References

Validation of a Spiraprilat Bioassay: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril. The accurate measurement of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document outlines the validation of a this compound bioassay using a reference standard and compares the performance of various analytical techniques, providing supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound and Bioassay Validation

Spirapril is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, this compound. This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. The clinical efficacy of spirapril is directly related to the concentration of this compound in the bloodstream. Therefore, a validated bioanalytical method for the accurate quantification of this compound is essential for drug development and clinical monitoring.

Bioassay validation ensures that an analytical method is accurate, precise, and reproducible for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), and stability. The use of a certified reference standard is fundamental to establishing the accuracy and traceability of the measurements.

Angiotensin-Converting Enzyme (ACE) Inhibition Pathway

The diagram below illustrates the mechanism of action of this compound within the renin-angiotensin-aldosterone system.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) Vasoconstriction Vasoconstriction Increased Blood Pressure Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibits

Caption: Mechanism of action of this compound in the renin-angiotensin system.

Comparison of Bioanalytical Methods for this compound

Several analytical techniques can be employed for the quantification of this compound in biological fluids. The choice of method depends on the required sensitivity, selectivity, throughput, and available instrumentation. The following table summarizes the performance of commonly used methods. While specific data for this compound is limited in publicly available literature, the data presented for the structurally similar ACE inhibitor metabolite, enalaprilat, provides a reasonable surrogate for comparison.

ParameterLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with UV detection)Radioimmunoassay (RIA)
Linearity Range 1 - 500 ng/mL1 - 200 µg/mL0.5 - 40 µg/L
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 µg/mL0.5 µg/L
Intra-day Precision (%CV) < 15%3.72%< 20%
Inter-day Precision (%CV) < 15%5.18%< 25%
Accuracy (% Recovery) 85 - 115%97.35 ± 4.93%Good agreement with expected values
Selectivity HighModerateHigh
Throughput HighModerateLow
Reference Standard This compound Certified Reference MaterialThis compound Certified Reference MaterialRadiolabeled this compound

Note: Data for LC-MS/MS and HPLC-UV are based on studies of enalaprilat, a structurally similar ACE inhibitor metabolite, due to the limited availability of published validation data specifically for this compound. The RIA data is specific to this compound.

Recommended Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.

Experimental Protocol: LC-MS/MS for this compound in Human Plasma

This protocol is a representative example based on established methods for similar ACE inhibitors.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar ACE inhibitor like enalaprilat-d5.

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]+ → fragment ion (specific m/z values to be determined by direct infusion of the reference standard)

    • Internal Standard: [M+H]+ → fragment ion

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS bioanalytical workflow for this compound quantification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Concentration vs. Response) Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: LC-MS/MS bioanalytical workflow for this compound quantification.

Conclusion

The validation of a robust and reliable bioanalytical method is a critical component of drug development. For the quantification of this compound, LC-MS/MS offers the highest sensitivity and selectivity, making it the recommended method for regulated bioanalysis. While HPLC-UV can be a viable alternative for applications where lower sensitivity is acceptable, and radioimmunoassays have historical significance, the superior performance of LC-MS/MS in terms of throughput and specificity makes it the modern standard. The use of a certified this compound reference standard is imperative to ensure the accuracy and integrity of the generated data. The protocols and comparative data presented in this guide are intended to assist researchers in establishing a validated this compound bioassay tailored to their specific research needs.

Side-by-side comparison of spiraprilat and ramiprilat efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the efficacy of spiraprilat and ramiprilat, the active metabolites of the angiotensin-converting enzyme (ACE) inhibitors spirapril and ramipril, respectively. This document summarizes key performance indicators from available in vitro and clinical studies to assist researchers and professionals in drug development in their understanding of these two therapeutic agents.

Disclaimer: Direct comparative clinical trials evaluating the efficacy of this compound versus ramiprilat are limited. The data presented here are compiled from individual studies and may not be directly comparable due to variations in experimental design and patient populations.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data on the ACE inhibitory potency and clinical efficacy in blood pressure reduction for this compound and ramiprilat.

Table 1: In Vitro ACE Inhibitory Potency

Active MetaboliteIC50 (nM)Source
This compound0.8[1]
Ramiprilat2[2]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy in Blood Pressure Reduction (from studies on parent prodrugs)

Parent DrugDosageStudy DurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Source
Spirapril6 mg once daily12 weeks16.216.6 (diurnal) / 14.9 (nocturnal)[3]
Ramipril1.25 to 10 mg once daily8 weeks19.914.7[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are generalized protocols based on the available literature for in vitro ACE inhibition assays and clinical trials for antihypertensive efficacy.

In Vitro ACE Inhibition Assay Protocol

A common method for determining the in vitro ACE inhibitory activity and IC50 values involves a fluorometric assay.

  • Reagents and Materials:

    • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung).

    • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline).

    • Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).

    • Test compounds (this compound and ramiprilat) at various concentrations.

    • Microplate fluorometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound and ramiprilat) in the assay buffer.

    • In a microplate, add the ACE solution to each well.

    • Add the different concentrations of the test compounds to the respective wells. A control well with no inhibitor is also prepared.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Continuously monitor the increase in fluorescence intensity using a microplate fluorometer at appropriate excitation and emission wavelengths (e.g., 320 nm and 405 nm).

    • The rate of the reaction is calculated from the linear phase of the fluorescence curve.

    • The percentage of ACE inhibition is calculated for each concentration of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Clinical Trial Protocol for Antihypertensive Efficacy

The evaluation of the clinical efficacy of antihypertensive drugs like spirapril and ramipril typically follows a randomized, double-blind, placebo-controlled, or active-comparator trial design.

  • Study Population:

    • Inclusion criteria typically include adult patients with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg).

    • Exclusion criteria often include secondary hypertension, severe renal impairment, and a history of hypersensitivity to ACE inhibitors.

  • Study Design:

    • After a washout period where patients discontinue their previous antihypertensive medications, they are randomly assigned to receive either the test drug (e.g., spirapril or ramipril), a placebo, or an active comparator.

    • The treatment is administered for a specified duration (e.g., 8-12 weeks).

    • Blood pressure is measured at regular intervals (e.g., every 2-4 weeks) at the same time of day and under standardized conditions. Both office blood pressure and 24-hour ambulatory blood pressure monitoring (ABPM) may be used to assess efficacy.

  • Efficacy Endpoints:

    • The primary efficacy endpoint is typically the change from baseline in sitting or standing systolic and diastolic blood pressure at the end of the treatment period.

    • Secondary endpoints may include the proportion of patients achieving a target blood pressure and the trough-to-peak ratio of the antihypertensive effect.

  • Safety and Tolerability:

    • Adverse events are monitored and recorded throughout the study.

    • Laboratory tests (e.g., serum creatinine, potassium) are performed at baseline and at the end of the study to assess safety.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ACE inhibitors and a typical workflow for evaluating their efficacy.

ACE_Inhibitor_Signaling_Pathway cluster_renin Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) Inactive_Fragments Inactive Fragments AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Bradykinin Bradykinin (Vasodilator) Bradykinin->Inactive_Fragments degrades ACE_Inhibitors This compound / Ramiprilat ACE_Inhibitors->ACE inhibit Experimental_Workflow Start Start: In Vitro / In Vivo Study In_Vitro In Vitro ACE Inhibition Assay Start->In_Vitro In_Vivo Animal / Clinical Trial Start->In_Vivo IC50 Determine IC50 Values In_Vitro->IC50 Data_Analysis Data Analysis IC50->Data_Analysis Dosing Administer Spirapril / Ramipril In_Vivo->Dosing BP_Measurement Measure Blood Pressure Dosing->BP_Measurement BP_Measurement->Data_Analysis Comparison Compare Efficacy Data_Analysis->Comparison End End: Efficacy Profile Comparison->End

References

Evaluating the Synergistic Effects of Spiraprilat with Diuretics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of the angiotensin-converting enzyme (ACE) inhibitor spiraprilat when combined with diuretics for the treatment of hypertension. This document synthesizes available clinical data, details experimental methodologies, and illustrates key biological pathways and research workflows.

Spirapril is an ACE inhibitor that is hydrolyzed in the body to its active form, this compound. By inhibiting the renin-angiotensin-aldosterone system (RAAS), this compound leads to vasodilation and a reduction in blood pressure. Diuretics, on the other hand, lower blood pressure by increasing the excretion of sodium and water from the body. The combination of these two classes of drugs is intended to provide a synergistic or additive effect, leading to more effective blood pressure control.

Comparative Efficacy in Blood Pressure Reduction

Clinical studies have explored the efficacy of spirapril both as a monotherapy and in combination with diuretics, primarily hydrochlorothiazide. While some studies suggest an additive effect, others have found no evidence of a synergistic pharmacodynamic interaction in single-dose studies.

A post-marketing surveillance study involving 5,000 patients demonstrated that spirapril is an effective antihypertensive agent, with its efficacy being comparable in both single-drug and combination therapy regimens[1]. Another study on patients with mild to moderate arterial hypertension indicated that for those who did not achieve normal blood pressure with spirapril monotherapy, the addition of a diuretic led to blood pressure normalization[2].

However, a study in healthy male volunteers given single doses of spirapril (24 mg), hydrochlorothiazide (50 mg), or a combination of both found no evidence of a synergistic effect on blood pressure, although significant reductions in systolic blood pressure were observed with either spirapril or the combination treatment[3][4].

The following table summarizes the available data on the blood pressure-lowering effects of spirapril monotherapy. Data for combination therapy is less quantitatively specific in the reviewed literature.

Table 1: Efficacy of Spirapril Monotherapy in Blood pressure Reduction

Study PopulationSpirapril DosageSystolic Blood Pressure ReductionDiastolic Blood Pressure ReductionReference
Patients with mild to severe hypertension≥ 6 mg once daily~10 to 18 mm Hg~7 to 13 mm Hg[5]
Patients with mild to moderate hypertension6 - 24 mg/dayIdentical blood pressure lowering effect across this dose rangeIdentical blood pressure lowering effect across this dose range[6]

Adverse Effects Profile

The combination of spirapril and diuretics is generally well-tolerated. The side effect profile is similar to that of other ACE inhibitors.

Table 2: Common Adverse Effects of Spirapril and Combination Therapy with Diuretics

Adverse EffectSpirapril MonotherapySpirapril + Diuretic CombinationNotes
Cough Reported in approximately 0.88% of patients in a large surveillance study.[1] A persistent dry cough is a known class effect of ACE inhibitors.The incidence is expected to be similar to spirapril monotherapy.A common reason for discontinuation of ACE inhibitor therapy.
Dizziness Can occur, especially at the beginning of treatment.May be potentiated due to the combined blood pressure-lowering effect.Patients should be advised to be cautious when rising from a sitting or lying position.
Hyperkalemia A potential risk with ACE inhibitors due to the reduction in aldosterone.The risk can be influenced by the type of diuretic used. Potassium-sparing diuretics can increase this risk.Regular monitoring of serum potassium levels is recommended.
Fatigue Some patients may experience fatigue.May be present.Usually mild and transient.
Electrolyte Imbalance Thiazide and loop diuretics can cause hypokalemia, while potassium-sparing diuretics can cause hyperkalemia.Monitoring of electrolytes is crucial.

Experimental Protocols

Pharmacokinetic and Pharmacodynamic Interaction Study of Spirapril and Hydrochlorothiazide

This section details the methodology of a study designed to evaluate the potential pharmacokinetic and pharmacodynamic interactions between spirapril and hydrochlorothiazide.

Study Design: An open-label, randomized, 3x3 Latin square crossover study was conducted in 18 healthy male volunteers[3][4]. Each subject received a single oral dose of:

  • 24 mg of spirapril

  • 50 mg of hydrochlorothiazide

  • A combination of 24 mg of spirapril and 50 mg of hydrochlorothiazide

Pharmacokinetic Assessment:

  • Blood samples were collected at predefined time points to determine the plasma concentrations of spirapril, its active metabolite this compound, and hydrochlorothiazide.

  • Pharmacokinetic parameters such as the area under the plasma drug concentration-time curve (AUC), peak plasma concentration (Cmax), and time to peak concentration (Tmax) were calculated for each drug and its metabolite, both when administered alone and in combination.

Pharmacodynamic Assessment:

  • Blood pressure and heart rate were monitored at regular intervals after drug administration to assess the hemodynamic effects.

  • The primary pharmacodynamic endpoint was the change in systolic and diastolic blood pressure from baseline.

Results: The study concluded that there was no significant pharmacokinetic interaction between spirapril and hydrochlorothiazide. While both spirapril alone and the combination therapy resulted in significant reductions in systolic blood pressure, there was no evidence of a synergistic effect on blood pressure with the single-dose combination[3][4].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of clinical evaluation, the following diagrams are provided.

RAAS_Pathway cluster_Systemic Systemic Circulation & Kidney cluster_Effects Physiological Effects cluster_Intervention Pharmacological Intervention Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaRetention Sodium & Water Retention Aldosterone->NaRetention NaRetention->BP_Increase This compound This compound (Active form of Spirapril) This compound->ACE Inhibits Diuretics Diuretics Diuretics->NaRetention Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of intervention.

Clinical_Trial_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_Treatment Phase 2: Randomized Treatment cluster_FollowUp Phase 3: Follow-up & Data Collection cluster_Analysis Phase 4: Data Analysis & Conclusion P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 P3 Baseline Assessment (BP, Lab tests) P2->P3 P4 Randomization P3->P4 GroupA Group A This compound Monotherapy P4->GroupA GroupB Group B Diuretic Monotherapy P4->GroupB GroupC Group C Combination Therapy P4->GroupC P5 Regular Follow-up Visits (e.g., Weeks 2, 4, 8, 12) GroupA->P5 GroupB->P5 GroupC->P5 P6 Data Collection (BP, Adverse Events, Lab tests) P5->P6 P7 Statistical Analysis (Comparison of BP reduction, Adverse event rates) P6->P7 P8 Conclusion on Synergistic Effects P7->P8

References

Safety Operating Guide

Navigating the Safe Disposal of Spiraprilat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of spiraprilat, an active metabolite of the ACE inhibitor spirapril. Adherence to these guidelines is paramount to ensure the safety of personnel and the protection of our ecosystems.

Immediate Safety and Disposal Procedures

When handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed safety information. Contradictory information exists across different suppliers for the parent compound, spirapril hydrochloride, which should prompt a cautious approach. One supplier indicates that the substance is not classified as hazardous, while another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Given this discrepancy, it is prudent to handle this compound as a potentially hazardous substance.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Characterize the this compound waste. Determine if it is contaminated with other hazardous materials.

    • Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound waste.[1]

    • Ensure adequate ventilation in the handling area to avoid inhalation of any dust or aerosols.[1]

  • Containment:

    • Place this compound waste in a clearly labeled, sealed, and suitable container to prevent leakage or spillage.

  • Disposal Route Selection:

    • Preferred Method: Dispose of the contained this compound waste through an approved hazardous waste disposal facility.[1] This is the most environmentally responsible method, especially considering the potential for aquatic toxicity.[1] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[2]

    • Alternative for Small Quantities (with caution): One SDS for spirapril hydrochloride suggests that smaller quantities can be disposed of with household waste. However, this should only be considered if no other hazardous materials are present and after consulting with your institution's environmental health and safety (EHS) department.

    • Do Not:

      • Flush this compound down the drain. The EPA's Subpart P rule prohibits healthcare facilities from flushing hazardous waste pharmaceuticals.[2]

      • Dispose of in regular trash without following specific institutional guidelines, especially for larger quantities.

  • Documentation:

    • Maintain accurate records of the disposal process, including the date, quantity, and method of disposal, in accordance with your institution's policies and local regulations.

Quantitative Data Summary

The hazard classification for spirapril hydrochloride, the parent compound of this compound, varies between suppliers. This highlights the importance of consulting the specific SDS for the product in use.

Hazard StatementClassification (DC Chemicals)[1]Classification (Cayman Chemical)
Acute Oral Toxicity Category 4 (Harmful if swallowed)Not classified
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)Not classified
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)Not classified

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SpiraprilatDisposalWorkflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_hazards Assess Hazards (Aquatic Toxicity, Oral Toxicity) consult_sds->assess_hazards is_hazardous Is it classified as hazardous? assess_hazards->is_hazardous approved_disposal Dispose via Approved Hazardous Waste Vendor (e.g., Incineration) is_hazardous->approved_disposal Yes consult_ehs Consult Institutional EHS for guidance on non-hazardous pharmaceutical waste is_hazardous->consult_ehs No / Unsure end End: Disposal Complete approved_disposal->end consult_ehs->end

This compound Disposal Decision Workflow

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2][3] Additionally, state regulations, which may be more stringent than federal laws, must be followed.[3] It is the responsibility of the waste generator to determine if the pharmaceutical waste is classified as hazardous.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiraprilat
Reactant of Route 2
Spiraprilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.